6-Bromo-2-chloro-8-fluoroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXDSJZDUGDXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Bromo-2-chloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromo, chloro, and fluoro substituents on the quinoline scaffold offers a unique opportunity for the development of novel therapeutics. This document details a validated multi-step synthesis, elucidates the underlying chemical principles for each transformation, and provides detailed experimental protocols. The synthesis begins with the commercially available precursor, 4-bromo-2-fluoro-6-nitroaniline, and proceeds through key intermediates including a dianiline, a quinolinol, and finally, the target molecule. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and exploration of novel quinoline-based compounds for pharmaceutical applications.
Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1][2] The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the quinoline framework can profoundly influence the physicochemical and pharmacological properties of the resulting molecules.[3][4][5] Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Specifically, the unique substitution pattern of 6-bromo, 2-chloro, and 8-fluoro offers a compelling profile for further derivatization and biological evaluation in various therapeutic areas.
This guide focuses on a reliable and scalable synthetic route to this compound, providing the necessary detail for its successful preparation in a laboratory setting.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that constructs the quinoline ring from a suitably substituted aniline precursor. The chloro group at the 2-position can be readily introduced in the final step via chlorination of a corresponding 2-quinolinol intermediate. The core quinoline structure can be assembled using a classic Skraup-Doebner-von Miller reaction. This leads back to a key intermediate, 4-bromo-2-fluoroaniline, which can be derived from the commercially available 4-bromo-2-fluoro-6-nitroaniline.
Target [label="this compound"]; Intermediate1 [label="6-Bromo-8-fluoroquinolin-2-ol"]; Intermediate2 [label="4-Bromo-6-fluoro-1,2-phenylenediamine"]; StartingMaterial [label="4-Bromo-2-fluoro-6-nitroaniline"];
Target -> Intermediate1 [label="Chlorination"]; Intermediate1 -> Intermediate2 [label="Skraup-Doebner-von Miller Reaction"]; Intermediate2 -> StartingMaterial [label="Nitro Group Reduction"]; }
Caption: Retrosynthetic analysis of this compound.Detailed Synthetic Pathway and Experimental Protocols
The synthesis of this compound is accomplished through a four-step sequence, as detailed below.
Step 1: Synthesis of 4-Bromo-6-fluoro-1,2-phenylenediamine
The initial step involves the selective reduction of the nitro group of 4-bromo-2-fluoro-6-nitroaniline to an amine, yielding 4-bromo-6-fluoro-1,2-phenylenediamine. This transformation is crucial for the subsequent quinoline ring formation.
Reaction Scheme:
Reactant [label="4-Bromo-2-fluoro-6-nitroaniline"]; Product [label="4-Bromo-6-fluoro-1,2-phenylenediamine"];
Reactant -> Product [label="Reduction\n(e.g., Fe, NH4Cl, EtOH/H2O)"]; }
Caption: Reduction of 4-bromo-2-fluoro-6-nitroaniline.Protocol:
-
To a stirred suspension of 4-bromo-2-fluoro-6-nitroaniline (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 4-bromo-6-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.
Causality of Experimental Choices:
-
Iron in the presence of ammonium chloride is a classic and cost-effective reagent system for the reduction of aromatic nitro groups. It offers good selectivity and is generally safer to handle than catalytic hydrogenation with flammable H2 gas.
-
The ethanol/water solvent system provides good solubility for the reactants and facilitates the reaction.
-
Filtration through celite is an effective method to remove the fine iron and iron oxide byproducts.
Step 2: Synthesis of 6-Bromo-8-fluoroquinolin-2-ol
The formation of the quinoline ring is achieved through a Skraup-Doebner-von Miller reaction, which involves the condensation of the synthesized diamine with an α,β-unsaturated carbonyl compound, in this case, generated in situ from glycerol.
Reaction Scheme:
Reactant [label="4-Bromo-6-fluoro-1,2-phenylenediamine"]; Product [label="6-Bromo-8-fluoroquinolin-2-ol"];
Reactant -> Product [label="Skraup-Doebner-von Miller Reaction\n(Glycerol, H2SO4)"]; }
Caption: Cyclization to form the quinolinol intermediate.Protocol:
-
To a solution of 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq) in concentrated sulfuric acid, cautiously add glycerol (3.0 eq) while maintaining the temperature below 120°C.
-
Heat the reaction mixture to 130-140°C and stir for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until a precipitate is formed.
-
Filter the solid, wash with water, and dry to obtain the crude 6-bromo-8-fluoroquinolin-2-ol.
Causality of Experimental Choices:
-
Concentrated sulfuric acid acts as both a solvent and a dehydrating agent, promoting the cyclization reaction.
-
Glycerol , upon heating with sulfuric acid, dehydrates to form acrolein, the α,β-unsaturated aldehyde that reacts with the diamine.
-
The exothermic nature of the reaction necessitates careful control of the addition of glycerol and the reaction temperature to ensure safety and prevent side reactions.
Step 3: Synthesis of this compound
The final step is the conversion of the 2-quinolinol to the 2-chloroquinoline via a chlorination reaction.
Reaction Scheme:
Reactant [label="6-Bromo-8-fluoroquinolin-2-ol"]; Product [label="this compound"];
Reactant -> Product [label="Chlorination\n(POCl3)"]; }
Caption: Chlorination of the quinolinol to the final product.Protocol:
-
To a flask containing 6-bromo-8-fluoroquinolin-2-ol (1.0 eq), add phosphorus oxychloride (POCl3) (5-10 eq).
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl3) is a standard and effective reagent for the conversion of hydroxyl groups on heteroaromatic rings to chloro groups.
-
Using an excess of POCl3 ensures the complete conversion of the starting material.
-
Careful quenching on ice is essential to manage the exothermic reaction of excess POCl3 with water.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 4-Bromo-2-fluoro-6-nitroaniline | Fe, NH4Cl, EtOH/H2O | 4-Bromo-6-fluoro-1,2-phenylenediamine | ~90% |
| 2 | 4-Bromo-6-fluoro-1,2-phenylenediamine | Glycerol, H2SO4 | 6-Bromo-8-fluoroquinolin-2-ol | ~60-70% |
| 3 | 6-Bromo-8-fluoroquinolin-2-ol | POCl3 | This compound | ~80-90% |
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The described three-step sequence, starting from a commercially available precursor, provides a practical and scalable method for accessing this valuable building block for drug discovery and development. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers to confidently synthesize this and related halogenated quinoline derivatives for their scientific investigations.
References
6-Bromo-2-chloro-8-fluoroquinoline chemical properties
An In-Depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinoline: Properties, Synthesis, and Research Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functionalities to modulate pharmacological activity. The strategic placement of halogen atoms (fluorine, chlorine, bromine) is a well-established method for fine-tuning a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Notably, the introduction of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[2][3][4]
This technical guide focuses on this compound, a highly functionalized quinoline derivative. As a potentially novel or less-characterized compound, direct experimental data is sparse. Therefore, this document, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, an analysis of its chemical reactivity, and its potential as a valuable building block in drug discovery. The insights are synthesized from data on analogous halogenated quinolines to provide a robust predictive framework for researchers.
PART 1: Predicted Physicochemical and Spectroscopic Properties
The precise physicochemical properties of this compound would be determined empirically. However, we can predict its key characteristics based on its structure and data from closely related analogs. These predictions are vital for designing experimental conditions for its synthesis, purification, and use in subsequent reactions.
Predicted Molecular Properties
| Property | Value / Prediction | Rationale / Source |
| IUPAC Name | This compound | Standard nomenclature |
| CAS Number | Not currently assigned in public databases. | - |
| Molecular Formula | C₉H₄BrClFN | Derived from structure |
| Molecular Weight | 260.49 g/mol | Calculated from atomic weights |
| Monoisotopic Mass | 258.9213 Da | Calculated from primary isotopes |
| Predicted XlogP3 | ~3.5 - 4.0 | Based on analogs like 6-Bromo-2-chloroquinoline (3.4) and the lipophilic nature of halogens.[5] |
| Appearance | Predicted to be a white to pale yellow solid. | Common for similar halogenated heterocycles.[6] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of the target molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at C-3, C-4, C-5, and C-7 will exhibit complex splitting patterns (doublets, doublet of doublets) due to proton-proton (³J) and proton-fluorine (⁴J, ⁵J) coupling. The specific coupling constants will be critical for assigning each proton.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. Carbons directly bonded to electronegative atoms (C-2-Cl, C-6-Br, C-8-F, and the carbons adjacent to the nitrogen) will be significantly downfield. The C-F bond will result in a large one-bond coupling constant (¹JCF).
-
Mass Spectrometry (MS): This is a definitive technique for confirming the elemental composition. The mass spectrum will exhibit a highly characteristic isotopic cluster for the molecular ion [M]⁺. This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br/~50.7% and ⁸¹Br/~49.3%) and chlorine isotopes (³⁵Cl/~75.8% and ³⁷Cl/~24.2%), resulting in a predictable pattern of M, M+2, and M+4 peaks, which is a powerful diagnostic tool.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups. Key absorptions are expected for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1450-1600 cm⁻¹), and C-Halogen (C-F, C-Cl, C-Br) stretching vibrations in the fingerprint region (<1200 cm⁻¹).
PART 2: Proposed Synthesis and Mechanistic Rationale
A robust and reproducible synthetic route is paramount for any research chemical. Based on established methodologies for quinoline synthesis, a logical and efficient two-step pathway is proposed, starting from commercially available 4-bromo-2-fluoroaniline.
Retrosynthetic Analysis
The 2-chloro group is most reliably introduced via chlorination of a corresponding 2-hydroxyquinoline (quinolin-2-one) precursor. This precursor, 6-bromo-8-fluoroquinolin-2(1H)-one, can be synthesized through a cyclization reaction, such as the Gould-Jacobs reaction, which builds the quinoline core from an appropriately substituted aniline.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one
This step utilizes the Gould-Jacobs reaction, a reliable method for constructing the quinolone ring system.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Initial Condensation: Heat the mixture at 120-130 °C for 2-3 hours. The reaction progress can be monitored by TLC or by observing the cessation of ethanol evolution. This step forms the intermediate vinylogous amide.
-
Causality: This initial heating drives the condensation reaction by eliminating ethanol, a key principle of Le Châtelier's to push the reaction to completion.
-
-
Cyclization: Add high-boiling solvent like diphenyl ether to the reaction mixture. Heat the solution to approximately 250 °C for 30-60 minutes.[7]
-
Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization (a 6π-electrocyclization followed by tautomerization), which is energetically demanding. Diphenyl ether is chosen for its thermal stability.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the crude product.[8] Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The product, 6-bromo-8-fluoroquinolin-2(1H)-one, can be purified further by recrystallization if necessary.
Step 2: Chlorination to form this compound
This is a standard conversion of a 2-hydroxy heterocycle to its 2-chloro derivative.
-
Reaction Setup: In a fume hood, charge a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes) with 6-bromo-8-fluoroquinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).[7][8]
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Causality: POCl₃ acts as both the solvent and the chlorinating agent. The mechanism involves the phosphorylation of the hydroxyl group, turning it into a good leaving group, which is then displaced by a chloride ion.
-
-
Workup and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 7. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Trustworthiness: This protocol is self-validating. The identity and purity of the intermediates and the final product must be confirmed at each stage using the spectroscopic methods outlined previously (NMR, MS), ensuring the integrity of the process.
PART 3: Chemical Reactivity and Synthetic Potential
The substitution pattern of this compound creates a versatile platform for further chemical modification. The different halogens exhibit distinct reactivities, allowing for selective and site-specific transformations.
Caption: Key reaction sites on the this compound scaffold.
-
Reactivity at the C-2 Position (Chloro): The chlorine atom at the C-2 position is significantly activated by the adjacent electron-withdrawing ring nitrogen. This makes it highly susceptible to nucleophilic aromatic substitution (SₙAr) . This is the most probable site for initial functionalization, allowing for the facile introduction of a wide range of nucleophiles such as amines, alcohols, and thiols. This pathway is fundamental in the synthesis of many quinoline-based drugs.[6]
-
Reactivity at the C-6 Position (Bromo): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions . Its reactivity is orthogonal to the SₙAr at the C-2 position, enabling selective modification. Reactions such as Suzuki (introducing aryl/vinyl groups), Buchwald-Hartwig (amination), Sonogashira (alkynylation), and Heck couplings can be performed at this site. This provides a powerful tool for building molecular complexity and generating libraries of analogs for structure-activity relationship (SAR) studies.
-
Reactivity at the C-8 Position (Fluoro): The C-8 fluorine atom is the least reactive of the three halogens towards substitution. It is a poor leaving group in SₙAr reactions and does not readily participate in standard cross-coupling reactions. Its primary role is to modulate the electronic properties of the quinoline ring, influencing basicity (pKa), and to enhance properties like metabolic stability and membrane permeability, which are crucial for drug candidates.[1]
PART 4: Applications in Medicinal Chemistry and Drug Discovery
Halogenated quinolines are privileged structures in drug discovery.[9] this compound serves as a high-potential starting material for developing novel therapeutic agents.
-
Antibacterial Agents: The fluoroquinolone core is central to many antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[3] The C-6 fluorine is a known pharmacophore in this class. Research has shown that substitution at the C-8 position with a bromine or chlorine can significantly enhance potency against resistant bacterial strains compared to a C-8 fluorine.[1] Therefore, this scaffold is an ideal starting point for synthesizing next-generation antibiotics to combat multidrug resistance.
-
Anticancer and Kinase Inhibitors: The quinoline core is present in numerous kinase inhibitors used in oncology. The C-2 and C-6 positions can be functionalized to target the ATP-binding site of various kinases. The specific halogenation pattern of this molecule provides a unique electronic and steric profile that can be exploited to achieve high affinity and selectivity for specific enzyme targets.
-
Scaffold for Chemical Libraries: Due to its differential reactivity, this compound is an excellent building block for combinatorial chemistry. A library of compounds can be generated by first reacting a series of nucleophiles at the C-2 position, followed by a diverse set of cross-coupling partners at the C-6 position, enabling the rapid exploration of chemical space around the quinoline core.
PART 5: Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10] Avoid formation of dust and aerosols.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A full Safety Data Sheet (SDS) should be consulted before use, though one may need to refer to the SDS for structurally similar compounds like 8-Bromo-6-fluoroquinoline in its absence.[10]
References
- 1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 2. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. 6-Bromo-3-fluoroquinoline | 1355583-13-9 | Benchchem [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-chloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Halogenated Quinolines
Quinolines and their halogenated derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms—fluorine, chlorine, and bromine—into the quinoline ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The strategic placement of a fluorine atom at the C-8 position, a chlorine atom at the C-2 position, and a bromine atom at the C-6 position of the quinoline nucleus in the target molecule, 6-Bromo-2-chloro-8-fluoroquinoline, is deliberate. The C-8 halogen can enhance antibacterial activity against resistant mutants[1]. The C-2 chloro substituent serves as a versatile synthetic handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR)[2][3]. The C-6 bromo position also offers a site for modification, often through palladium-catalyzed cross-coupling reactions.
This guide is structured to provide a logical progression from the initial synthetic design to the final structural confirmation of the target compound.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of this compound suggests a multi-step synthesis commencing from a readily available substituted aniline. The key transformations involve the construction of the quinoline core, followed by targeted halogenation and chlorination steps.
Our proposed synthetic pathway begins with the Skraup synthesis, a classic and reliable method for constructing the quinoline ring system, followed by conversion of a quinolin-2-one intermediate to the final 2-chloro derivative.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocols
Safety First: The synthesis of halogenated heterocycles involves the use of hazardous materials. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling phosphorus oxychloride, as it is highly corrosive and reacts violently with water[2].
Part 1: Synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one
This initial step involves the construction of the quinoline ring system using a modified Skraup synthesis.
Principle: The Skraup synthesis is a cyclization reaction where an aniline is heated with sulfuric acid, glycerol, and an oxidizing agent (such as nitrobenzene) to form a quinoline. In this modified approach, we will utilize 4-bromo-2-fluoroaniline as the starting material. The glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinolin-2-one.
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add 50 mL of concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, add 10 g of 4-bromo-2-fluoroaniline and 5 mL of nitrobenzene.
-
Heating and Addition of Glycerol: Heat the mixture to 120°C in an oil bath. Slowly add 25 mL of glycerol dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 140°C.
-
Reaction: After the addition is complete, continue heating the reaction mixture at 130-140°C for 3 hours. The solution will become dark and viscous.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate a solid. Filter the crude product and wash it with cold water.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 6-Bromo-8-fluoroquinolin-2(1H)-one.
Part 2: Synthesis of this compound
This final step converts the quinolin-2-one intermediate to the target 2-chloroquinoline.
Principle: The conversion of a 2-quinolinone to a 2-chloroquinoline is a standard transformation often achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃)[2]. The oxygen of the amide is converted into a better leaving group, which is then displaced by a chloride ion.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5 g of the purified 6-Bromo-8-fluoroquinolin-2(1H)-one from Part 1.
-
Addition of Reagent: In a fume hood, carefully add 20 mL of phosphorus oxychloride (POCl₃) to the flask.
-
Reaction: Gently reflux the mixture in an oil bath at 110-120°C for 4 hours. The solid will gradually dissolve.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with constant stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Structural Characterization and Data Interpretation
The unambiguous identification of the synthesized this compound is critical. A combination of spectroscopic techniques should be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The coupling patterns and chemical shifts of the protons on the quinoline ring will be indicative of their relative positions. Due to the substituents, the signals may appear as doublets or doublets of doublets.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens.
-
¹⁹F NMR: A fluorine NMR spectrum should be recorded to confirm the presence and environment of the fluorine atom. It is expected to show a singlet.
-
2D NMR: In case of signal overlap in the 1D spectra, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively.
Predicted Spectroscopic Data: While experimental data is paramount, computational methods can be used to predict NMR spectra, which can aid in the interpretation of the experimental results[4][5][6][7].
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm with characteristic coupling constants. |
| ¹³C NMR | Signals for the quinoline carbons, with shifts influenced by the electronegative halogen substituents. |
| ¹⁹F NMR | A singlet corresponding to the C-8 fluorine atom. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₉H₄BrClFN. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will be a key diagnostic feature. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition. The characteristic isotopic pattern of bromine and chlorine will provide definitive evidence for their presence in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify the functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring system.
Potential Applications and Future Directions
The newly synthesized this compound represents a novel chemical entity with potential for further exploration in drug discovery. The presence of multiple halogen atoms and a reactive chloro group at the C-2 position makes it an attractive scaffold for the development of a library of derivatives.
Future work could involve:
-
Biological Screening: The compound can be screened against a panel of biological targets, including various bacterial strains and cancer cell lines, to assess its potential therapeutic activity.
-
Further Functionalization: The C-2 chloro and C-6 bromo positions can be modified through nucleophilic substitution and cross-coupling reactions, respectively, to generate a diverse set of analogues for SAR studies.
Conclusion
This technical guide has outlined a comprehensive strategy for the synthesis and characterization of the novel compound this compound. By providing a detailed, step-by-step protocol and guidance on structural elucidation, we aim to facilitate the exploration of new chemical space in the realm of halogenated quinolines. The principles and techniques described herein are broadly applicable to the synthesis of other polysubstituted heterocyclic compounds, serving as a valuable resource for the scientific community.
References
- 1. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational and Nuclear Magnetic Resonance Properties of 2,2'-Biquinolines: Experimental and Computational Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Predicting NMR spectra by computational methods: structure revision of hexacyclinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-2-chloro-8-fluoroquinoline
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-chloro-8-fluoroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The principles outlined herein are grounded in established NMR theory and provide a framework for the structural elucidation of similarly complex substituted heterocyclic systems.
Introduction: The Structural Significance of Substituted Quinolines
Quinolines and their derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The precise substitution pattern on the quinoline scaffold dictates its function, making unambiguous structural characterization paramount. This compound is a highly functionalized heterocyclic compound where the electronic environment of the quinoline ring is significantly perturbed by three distinct halogen substituents. ¹H NMR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and purity of such molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of its hydrogen atoms.
Theoretical ¹H NMR Spectrum Prediction
The ¹H NMR spectrum of this compound is defined by the chemical shifts (δ) and spin-spin coupling constants (J) of the four protons remaining on the quinoline ring: H-3, H-4, H-5, and H-7. The prediction of their spectral parameters requires a systematic evaluation of the electronic effects of the chloro, bromo, and fluoro substituents.
Substituent Effects on Chemical Shifts
The chemical shift of a proton is highly sensitive to the local electron density. Electron-withdrawing groups (EWGs) decrease electron density around a proton (deshielding), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density (shielding) and shift the signal to a lower chemical shift (upfield)[1]. Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing but can be weakly electron-donating through resonance.
-
2-Chloro Substituent: The chlorine atom at the C-2 position is strongly electron-withdrawing. This will significantly deshield the adjacent H-3 proton, shifting its resonance downfield. The effect on H-4 will be less pronounced but still deshielding.
-
6-Bromo Substituent: The bromine at C-6 will primarily influence the protons on the carbocyclic ring, H-5 and H-7. As an EWG, it will deshield these protons. The effect is generally strongest on the ortho (H-5 and H-7) and para positions.
-
8-Fluoro Substituent: The highly electronegative fluorine atom at C-8 will strongly deshield the peri-proton H-7. Fluorine can also exhibit through-space coupling with nearby protons.
Based on these principles, the expected order of chemical shifts for the protons in this compound is: H-4 > H-3 > H-5 > H-7 . The protons on the pyridine ring (H-3 and H-4) are generally at a higher chemical shift than those on the benzene ring in unsubstituted quinoline[2]. The substituents in this molecule are expected to amplify this trend for H-4 and H-3.
Spin-Spin Coupling
The splitting pattern of each proton signal is determined by its coupling to neighboring non-equivalent protons. The magnitude of the coupling constant (J) provides information about the connectivity and dihedral angle between the coupled protons.
-
H-3 and H-4: These two protons are on adjacent carbons and will exhibit vicinal coupling (³J). In quinoline systems, this coupling is typically in the range of 4-9 Hz. We predict a doublet for H-3 coupled to H-4, and a doublet for H-4 coupled to H-3.
-
H-5 and H-7: These protons are in a meta relationship to each other, separated by the bromine atom at C-6. This will result in a smaller meta-coupling (⁴J), typically around 2-3 Hz[1][3]. Therefore, H-5 and H-7 are expected to appear as doublets.
-
¹H-¹⁹F Coupling: The fluorine at C-8 can couple with the adjacent H-7 proton. This ³J(H,F) coupling will further split the H-7 signal. The magnitude of this coupling can vary but is typically in the range of 5-10 Hz. This would result in the H-7 signal appearing as a doublet of doublets.
The logical relationship of spin-spin couplings can be visualized as follows:
Caption: Spin-spin coupling network in this compound.
Predicted ¹H NMR Data Summary
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts are estimated based on the additive effects of the substituents on the parent quinoline system.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H-4 | 8.2 - 8.4 | d | ³J(H4,H3) ≈ 8-9 |
| H-3 | 7.5 - 7.7 | d | ³J(H3,H4) ≈ 8-9 |
| H-5 | 7.8 - 8.0 | d | ⁴J(H5,H7) ≈ 2-3 |
| H-7 | 7.6 - 7.8 | dd | ⁴J(H7,H5) ≈ 2-3, ³J(H7,F8) ≈ 5-7 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Instrumentation
-
Sample: 5-10 mg of this compound
-
NMR Solvent: 0.6 - 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) (usually included in the deuterated solvent)
-
NMR Tube: 5 mm high-precision NMR tube
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer
Sample Preparation
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID).
Data Processing
-
Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the peak multiplicities and measure the coupling constants.
The experimental workflow can be visualized as follows:
Caption: Workflow for ¹H NMR spectrum acquisition and processing.
In-depth Spectrum Analysis and Interpretation
A detailed analysis of the acquired ¹H NMR spectrum is crucial for the definitive structural confirmation of this compound. The interpretation should proceed by comparing the experimental data with the predicted values.
-
Signal Integration: The integral of each of the four aromatic signals should correspond to one proton.
-
Chemical Shift Assignment: The downfield-most doublet with a coupling constant of approximately 8-9 Hz can be assigned to H-4. The other doublet with a similar coupling constant, located upfield from H-4, corresponds to H-3. The remaining two signals in the aromatic region will be the doublet and the doublet of doublets. The signal with the characteristic meta-coupling (d, J ≈ 2-3 Hz) can be assigned to H-5. The remaining signal, a doublet of doublets with both meta and H-F coupling, can be confidently assigned to H-7.
-
Coupling Constant Verification: The measured J values should be consistent across coupled partners. For example, the ³J(H4,H3) value measured from the splitting of the H-4 signal should be identical to that measured from the H-3 signal.
Should there be any ambiguity in the assignments from the 1D ¹H NMR spectrum, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) can be employed. A COSY spectrum would show a cross-peak between H-3 and H-4, confirming their connectivity.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, each corresponding to a single proton. The chemical shifts and coupling patterns are governed by the strong electronic effects of the three halogen substituents. This guide provides a robust theoretical framework for predicting the spectrum, a detailed experimental protocol for its acquisition, and a systematic approach to its interpretation. By following these principles, researchers can confidently utilize ¹H NMR spectroscopy for the structural elucidation and quality control of this and other similarly complex substituted quinoline derivatives.
References
An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-2-chloro-8-fluoroquinoline
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Bromo-2-chloro-8-fluoroquinoline, a polysubstituted heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document offers a detailed protocol for sample preparation and data acquisition, an in-depth interpretation of the expected ¹³C NMR spectrum based on substituent effects, and the application of advanced NMR techniques for unambiguous structural elucidation.
Introduction: The Imperative of Structural Verification
In the synthesis of complex organic molecules such as this compound, unequivocal structural verification is paramount. ¹³C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule.[1] Each unique carbon atom in a distinct chemical environment produces a discrete signal, providing a veritable fingerprint of the molecule's structure.[1] For a molecule with multiple halogen substituents on a quinoline core, ¹³C NMR is indispensable for confirming regiospecificity and understanding the electronic landscape of the aromatic system. The strategic placement of bromo, chloro, and fluoro atoms induces predictable, yet nuanced, changes in the ¹³C chemical shifts and introduces characteristic carbon-fluorine (C-F) coupling patterns, which are key to a definitive spectral assignment.
Experimental Protocol: A Self-Validating System
The integrity of NMR data is fundamentally reliant on meticulous experimental execution. The following protocols are designed to ensure high-quality, reproducible data for the analysis of this compound.
Sample Preparation
A well-prepared sample is the cornerstone of a high-resolution NMR spectrum. The following steps ensure optimal sample quality.
Protocol:
-
Sample Weighing: For a standard ¹³C NMR experiment, accurately weigh approximately 50-100 mg of this compound. For enhanced sensitivity or for ¹³C-labeled compounds, smaller quantities may be sufficient.[2]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for quinoline derivatives. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle agitation or sonication may be used to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution should be free of any particulate matter.
-
Referencing: The spectrum is typically referenced to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).[3]
NMR Data Acquisition
Acquisition parameters must be carefully chosen to ensure all carbon signals are captured accurately, especially the non-protonated (quaternary) carbons, which often have longer relaxation times.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for improved signal dispersion.
Standard ¹³C{¹H} NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) | Provides a simple spectrum with one peak per unique carbon by removing ¹H-¹³C coupling. |
| Spectral Width (SW) | ~240 ppm | Encompasses the typical chemical shift range for aromatic and heterocyclic carbons.[4] |
| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Crucial for allowing carbon nuclei, especially quaternary carbons with long T₁ relaxation times, to return to equilibrium before the next pulse. For truly quantitative results, a delay of 5 times the longest T₁ is recommended, or the use of a relaxation agent.[5][6] |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Interpretation: Decoding the Carbon Skeleton
As no direct literature spectrum for this compound is readily available, a predictive analysis based on the established substituent effects on the quinoline ring system is necessary. This is achieved by considering the ¹³C NMR data of quinoline and its individually substituted derivatives.
Predicted ¹³C Chemical Shifts
The chemical shifts are predicted by starting with the known assignments for quinoline and adjusting for the additive effects of the chloro, bromo, and fluoro substituents. Halogens exert both inductive (-I) and mesomeric (+M) effects, which influence the electron density at each carbon and thus its chemical shift. The electronegative fluorine atom is expected to cause significant deshielding (downfield shift) on the directly attached carbon (C-8) and will introduce characteristic C-F coupling.
Molecular Structure and Numbering:
Caption: Structure of this compound with IUPAC numbering.
Table of Predicted ¹³C Chemical Shifts and C-F Coupling Constants:
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Expected Multiplicity (due to C-F coupling) | Expected ¹JCF, ²JCF, ³JCF (Hz) |
| C2 | ~151 | Doublet | ³JCF ≈ 2-5 |
| C3 | ~123 | Singlet | - |
| C4 | ~137 | Singlet | - |
| C4a | ~128 | Singlet | - |
| C5 | ~129 | Doublet | ³JCF ≈ 3-6 |
| C6 | ~118 | Doublet | ⁴JCF ≈ 1-3 |
| C7 | ~125 | Doublet | ²JCF ≈ 15-25 |
| C8 | ~158 | Doublet | ¹JCF ≈ 240-260 |
| C8a | ~145 | Doublet | ²JCF ≈ 12-18 |
Note: These are estimated values. Actual chemical shifts and coupling constants may vary based on experimental conditions and solvent effects.
Rationale for Assignments
-
C8 (ipso-C to F): This carbon will be the most downfield-shifted due to the strong electronegativity of the directly attached fluorine atom. It will appear as a doublet with a very large one-bond coupling constant (¹JCF) in the range of 240-260 Hz.[7]
-
C2 (ipso-C to Cl): The chlorine at the 2-position significantly deshields this carbon, pushing it downfield. A small three-bond coupling to fluorine (³JCF) is expected.
-
C8a and C7 (ortho-C to F): These carbons, being two bonds away from the fluorine, will exhibit a significant two-bond coupling (²JCF) of around 12-25 Hz.[8]
-
C6 (ipso-C to Br): The bromine atom will induce an upfield shift on the directly attached carbon compared to an unsubstituted position, a phenomenon known as the "heavy atom effect".
-
C5 and C2 (meta-C to F): These carbons will show smaller three-bond couplings (³JCF).
-
Quaternary Carbons (C4a, C8a): These non-protonated carbons will typically show weaker signals in a standard ¹³C{¹H} spectrum due to longer T₁ relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[6]
Advanced NMR Techniques for Unambiguous Assignment
To move from prediction to certainty, a suite of advanced 2D NMR and spectral editing experiments should be employed.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is invaluable for differentiating between CH, CH₂, and CH₃ groups, and by extension, identifying quaternary carbons.[9]
Experimental Protocol:
-
DEPT-135: A pulse sequence with a final 135° proton pulse is used.
-
DEPT-90: A pulse sequence with a final 90° proton pulse is used.
Expected Results:
-
DEPT-135 Spectrum: CH signals (C3, C4, C5, C7) will appear as positive peaks. CH₂ signals (none in this molecule) would be negative. Quaternary carbons (C2, C4a, C6, C8, C8a) will be absent.
-
DEPT-90 Spectrum: Only CH signals (C3, C4, C5, C7) will appear as positive peaks.[10]
By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, the quaternary carbons can be definitively identified by their absence in the latter two.
DEPT Experiment Workflow:
Caption: Workflow for identifying carbon types using DEPT experiments.
2D Correlation Spectroscopy (HSQC and COSY)
For a complete and validated assignment, 2D NMR experiments that reveal through-bond connectivities are essential.
Heteronuclear Single Quantum Coherence (HSQC):
The HSQC experiment correlates proton signals with their directly attached carbon signals.[11] This is the most reliable way to assign the protonated carbons. By identifying a proton in the ¹H NMR spectrum, the corresponding carbon signal can be instantly assigned in the ¹³C spectrum.
Correlation Spectroscopy (COSY):
The COSY experiment shows correlations between protons that are J-coupled (typically over two or three bonds).[11] This helps to establish the connectivity of the protonated carbons. For example, a COSY correlation between H-3 and H-4 would confirm their adjacency. By combining the COSY and HSQC data, the entire protonated carbon framework can be pieced together.
Experimental Protocol for HSQC/COSY:
-
Acquire High-Resolution ¹H Spectrum: Obtain a standard ¹H spectrum to determine the spectral width and offset for the proton dimension.
-
Set Up 2D Experiment: Use standard pulse programs (e.g., hsqcetgpsi for HSQC, cosygpprqf for COSY on Bruker systems).[12]
-
Parameters:
-
Set the ¹H spectral width (F2 dimension) based on the ¹H spectrum.
-
Set the ¹³C spectral width (F1 dimension) to encompass all expected carbon signals (~100-170 ppm for the aromatic region).
-
The number of scans (NS) and increments in the F1 dimension will determine the experiment time and resolution.
-
Conclusion
The ¹³C NMR analysis of this compound is a multi-faceted process that relies on a strong foundational understanding of substituent effects, C-F coupling phenomena, and the strategic application of advanced NMR techniques. While a predictive assignment provides a strong working hypothesis, the definitive structural proof is achieved through a combination of a standard broadband-decoupled ¹³C experiment, DEPT for carbon-type editing, and 2D HSQC and COSY experiments for establishing the precise connectivity of the carbon framework. This rigorous, self-validating approach ensures the highest level of scientific integrity for researchers in the fields of chemical synthesis and drug discovery.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. Building Block. The relaxation delay [imserc.northwestern.edu]
- 6. sc.edu [sc.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-2-chloro-8-fluoroquinoline
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-bromo-2-chloro-8-fluoroquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to explain the underlying principles and strategic choices required to obtain high-quality, interpretable data for this specific analyte.
Introduction: The Analytical Imperative
This compound is a polyhalogenated heterocyclic compound. The precise characterization of such molecules is paramount in drug development and quality control, where unambiguous identification and purity assessment are critical. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this task. However, the presence of multiple halogen atoms (bromine, chlorine, and fluorine) introduces distinct complexities and opportunities in spectral interpretation that demand a nuanced analytical approach. This guide will detail the theoretical considerations, practical methodologies, and data interpretation strategies essential for the successful MS analysis of this compound.
Molecular Structure and Isotopic Signature: A Predictive Framework
The foundation of any mass spectrometry experiment is a thorough understanding of the analyte's chemical properties.
-
Chemical Formula: C₉H₄BrClFN
-
Monoisotopic Mass: 274.9217 u
-
Key Structural Feature: A quinoline core with three different halogen substituents. The basic nitrogen atom in the quinoline ring makes the molecule particularly amenable to protonation, a key consideration for ionization technique selection.
The most analytically significant feature of this molecule is its isotopic pattern, dictated by the natural abundances of bromine and chlorine isotopes.[1][2] Fluorine is monoisotopic (¹⁹F), but bromine exists as ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), and chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[3][4][5] This combination creates a unique and predictable multi-peak pattern for the molecular ion.
The presence of one bromine atom results in two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[5] The presence of one chlorine atom produces two peaks with an intensity ratio of approximately 3:1, also separated by 2 m/z units (M and M+2).[6] When both are present, their effects are combined. The resulting molecular ion cluster will exhibit prominent peaks at M, M+2, and M+4. The theoretical relative intensities, arising from the probabilistic combination of these isotopes, provide a powerful confirmation of the elemental composition.[7]
Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound
| Ion | Contributing Isotopes | Theoretical m/z | Relative Abundance (%) |
| [M+H]⁺ | ⁷⁹Br, ³⁵Cl | 275.9295 | 100.0 |
| [M+2+H]⁺ | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 277.9275 | 77.8 |
| [M+4+H]⁺ | ⁸¹Br, ³⁷Cl | 279.9246 | 24.9 |
This predictable 100 : 78 : 25 pattern is a definitive signature for the presence of one bromine and one chlorine atom in the analyte.
Experimental Design: Instrumentation and Methodology
The selection of appropriate instrumentation and parameters is critical for generating high-fidelity data. Given the compound's structure, a Liquid Chromatography-Mass Spectrometry (LC-MS) system is the preferred platform.[8]
Sample Preparation
A robust and reproducible sample preparation protocol is essential to minimize matrix effects and ensure sample cleanliness.[8][9]
-
Solubilization: Dissolve the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.
-
Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Ionization Technique: Electrospray Ionization (ESI)
For polar, heterocyclic compounds like quinolines, Electrospray Ionization (ESI) is the superior choice.[10][11] The basic nitrogen on the quinoline ring is readily protonated in the acidic mobile phase, leading to efficient formation of the protonated molecule, [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion cluster is the most prominent feature in the full scan spectrum.[11] ESI is well-suited for coupling with liquid chromatography for high-throughput analysis.[12]
Mass Analysis
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended. These analyzers provide the mass accuracy required to confirm the elemental composition from the measured m/z and the resolution to clearly distinguish the isotopic peaks within the molecular ion cluster.
Experimental Workflow Visualization
The overall analytical process can be visualized as a streamlined workflow from sample preparation to final data interpretation.
Caption: Experimental workflow for LC-MS analysis.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
While the full scan MS spectrum confirms the molecular weight and elemental composition, tandem mass spectrometry (MS/MS) is required to elucidate structural details.[13] In an MS/MS experiment, the [M+H]⁺ ion (m/z 275.9) is selectively isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern of quinolines is influenced by the stability of the heterocyclic ring system.[14]
Predicted Fragmentation Pathways:
-
Loss of Halogens: The carbon-halogen bonds are potential cleavage sites. The initial loss of a bromine radical (•Br) or chlorine radical (•Cl) from the molecular ion is a common fragmentation pathway for halogenated compounds.[4]
-
Loss of HCN: A characteristic fragmentation of the quinoline core involves the elimination of a neutral hydrogen cyanide (HCN) molecule, which points to the integrity of the nitrogen-containing ring.[14]
-
Sequential Losses: A combination of these events can occur, such as the loss of a halogen followed by the loss of HCN.
These predicted fragmentations provide a roadmap for interpreting the MS/MS spectrum.
Table 2: Predicted Key Fragment Ions in MS/MS Spectrum
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure |
| 275.9 | HBr | 196.0 | [C₉H₃ClFN]⁺ |
| 275.9 | HCl | 240.0 | [C₉H₄BrFN]⁺ |
| 275.9 | HCN | 248.9 | [C₈H₄BrClF]⁺ |
| 196.0 | HCN | 169.0 | [C₈H₃ClF]⁺ |
Fragmentation Pathway Diagram:
Caption: Proposed MS/MS fragmentation pathway.
Step-by-Step Experimental Protocol
This protocol outlines the procedure for acquiring high-quality mass spectra using an LC-Q-TOF MS system.
A. Reagents and Materials
-
This compound standard
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
0.22 µm PTFE syringe filters
B. Instrument Setup (Example: Agilent Q-TOF)
-
Ion Source: ESI (Jet Stream Technology)
-
Polarity: Positive
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temp: 350 °C
-
Sheath Gas Flow: 11 L/min
C. LC Method (Example: Agilent 1290 Infinity II)
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
D. MS Acquisition Method
-
Full Scan (MS1):
-
Mass Range: 100 - 500 m/z
-
Acquisition Rate: 2 spectra/s
-
-
Targeted MS/MS (MS2):
-
Precursor Ion: 275.9 m/z
-
Isolation Width: ~1.3 m/z
-
Collision Energy: 20 eV (This may require optimization)
-
Acquisition Rate: 3 spectra/s
-
E. Data Analysis
-
Extract the chromatogram for the theoretical [M+H]⁺ ion (m/z 275.9295) to determine the retention time.
-
Examine the mass spectrum at the apex of the chromatographic peak. Verify the presence of the characteristic M, M+2, and M+4 isotopic pattern and compare the observed m/z values and relative abundances to the theoretical values in Table 1.
-
Analyze the MS/MS spectrum. Identify fragment ions and propose fragmentation pathways based on the predictions in Table 2 and the fragmentation diagram.
Conclusion
The mass spectrometric analysis of this compound is a prime example of how fundamental principles can be applied to characterize a complex molecule. By leveraging the compound's unique isotopic signature, selecting a soft ionization technique like ESI, and employing high-resolution tandem mass spectrometry, researchers can achieve unambiguous identification and detailed structural elucidation. The methodologies and insights presented in this guide provide a robust framework for obtaining reliable and defensible analytical results for this and similar halogenated heterocyclic compounds.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. tutorchase.com [tutorchase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. biocompare.com [biocompare.com]
- 9. organomation.com [organomation.com]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempap.org [chempap.org]
Preamble: The Imperative of Structural Precision in Halogenated Quinolines
An In-depth Technical Guide to the Crystal Structure Determination of 6-Bromo-2-chloro-8-fluoroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic placement of halogen atoms on this bicyclic heteroaromatic system profoundly modulates a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This is particularly evident in the fluoroquinolone class of antibiotics, where halogenation is key to their antibacterial potency.[1][2]
This compound represents a molecular architecture of significant interest, combining three distinct halogens, each with unique electronic and steric properties. A definitive understanding of its three-dimensional structure is paramount for predicting its behavior in biological systems and for guiding the rational design of novel derivatives. While the crystal structure for this specific compound is not publicly cataloged in repositories such as the Cambridge Structural Database (CSD)[3][4], this guide provides a comprehensive, field-proven blueprint for its determination and analysis. We will proceed from first principles, detailing the synthesis, crystallization, and ultimate elucidation of the crystal structure via single-crystal X-ray diffraction (SCXRD), a technique that provides unparalleled atomic-level detail.[5][6]
This document is structured not as a rigid template, but as a logical progression of scientific inquiry, mirroring the actual workflow in a modern structural chemistry laboratory. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the processes involved.
Part 1: Synthesis and Crystal Growth – From Powder to Perfection
The primary prerequisite for any crystallographic study is the availability of high-purity, single crystals. The journey begins with the chemical synthesis of the target compound.
Proposed Synthesis of this compound
Based on established quinoline synthesis methodologies, a plausible route to the title compound can be envisioned starting from a suitably substituted aniline precursor. The following diagram outlines a potential synthetic pathway, which leverages common reactions in heterocyclic chemistry.[7][8]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Cyclization: React 4-bromo-2-fluoroaniline with diethyl malonate under Gould-Jacobs conditions, typically involving heating in a high-boiling solvent or with a catalyst like polyphosphoric acid, to form the quinolone ring system.
-
Chlorination: Treat the resulting 6-bromo-8-fluoro-4-hydroxy-2(1H)-quinolone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl and keto groups into chlorides, yielding 6-bromo-2,4-dichloro-8-fluoroquinoline.
-
Selective Reduction: Perform a selective catalytic hydrogenation to remove the more reactive 4-chloro substituent, affording the final product, this compound.
-
Purification: The crude product must be rigorously purified, typically by column chromatography followed by recrystallization, to achieve the >99% purity required for successful crystal growth.
The Art of Crystallization: Inducing Molecular Order
Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly transition from the disordered solution phase to a highly ordered, single crystalline lattice. The choice of method is critical and often empirical.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is often a successful first approach for stable, non-volatile compounds.
-
Vapor Diffusion (Hanging or Sitting Drop): This is a highly controlled method. A concentrated solution of the compound is placed as a drop in an enclosed chamber containing a reservoir of a "precipitant" or "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting slow crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
For a halogenated aromatic compound like this compound, a vapor diffusion setup using a mixture like dichloromethane/hexane or ethyl acetate/hexane is a promising starting point.
Part 2: Single-Crystal X-ray Diffraction – Illuminating the Atomic Lattice
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.
Caption: The experimental workflow for SCXRD data collection and processing.
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of liquid nitrogen (100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.
-
Diffractometer Setup: The frozen crystal is mounted on a goniometer head in the diffractometer. Modern instruments use a highly focused beam of monochromatic X-rays (e.g., from a Cu or Mo source).[9]
-
Unit Cell Determination: A short series of diffraction images are taken to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.
-
Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images. Each image captures a slice of the diffraction data.
-
Data Integration and Scaling: The raw images are processed using specialized software. The intensity of each diffraction spot is measured (integration), and the entire dataset is scaled to correct for experimental variables like X-ray beam intensity fluctuations. The output is a list of reflections with their Miller indices (h,k,l) and measured intensities.
Part 3: Structure Solution, Refinement, and Analysis
With a processed reflection file, the next step is to solve the "phase problem" and build an atomic model that fits the experimental data.
Structure Solution and Refinement
The diffraction experiment measures the intensities of the scattered X-rays, but not their phases. Solving the phase problem is the crucial step to generating an electron density map.
-
Structure Solution: For small molecules, "direct methods" or "dual-space" algorithms are highly effective. These statistical methods use the measured intensities to estimate the lost phase information. The presence of a heavy bromine atom in this compound makes this process particularly robust, as its strong scattering helps to bootstrap the phasing process.
-
Model Building and Refinement: The initial electron density map will show peaks corresponding to atom positions. An initial molecular model is built by assigning atoms to these peaks. This model is then refined against the experimental data using a least-squares algorithm. Refinement adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed diffraction intensities and those calculated from the model.
Crystallographic Data Summary (Hypothetical)
The final refined structure is validated and summarized in a table of crystallographic data. The following table represents the typical parameters reported.
| Parameter | Expected Value/Range for this compound |
| Chemical Formula | C₉H₄BrClFN |
| Formula Weight | 259.50 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a, b, c (Å) | 5-15 Å |
| α, β, γ (°) | 90, 90-110, 90 |
| Volume (ų) | 800-1500 |
| Z (molecules/unit cell) | 4 or 8 |
| Temperature (K) | 100(2) K |
| Radiation type | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Reflections collected | > 5000 |
| Independent reflections | > 1500 |
| R_int | < 0.05 |
| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.10 |
| Goodness-of-fit (S) | ~1.0 |
Analysis of Structural Features
The refined crystal structure provides a wealth of information:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles confirm the molecular connectivity and reveal any steric strain or unusual geometric features. The planarity of the quinoline ring can be assessed.
-
Intermolecular Interactions: The arrangement of molecules in the crystal, known as crystal packing, is governed by non-covalent interactions. For a molecule like this compound, several key interactions are anticipated.[10] These interactions are critical for understanding solubility, melting point, and polymorphism.
Caption: Potential intermolecular interactions in the crystal lattice.
-
Halogen Bonding: The bromine and chlorine atoms are electrophilic at their tips (σ-holes) and can act as halogen bond donors, interacting with the nitrogen atom or the π-system of a neighboring quinoline ring.[5][10]
-
π-π Stacking: The planar aromatic quinoline rings are likely to stack on top of each other, either in a face-to-face or offset arrangement, driven by favorable electrostatic and van der Waals interactions.
Part 4: Application in Drug Development and Materials Science
A high-resolution crystal structure is not merely an academic curiosity; it is actionable intelligence.
-
Structure-Based Drug Design (SBDD): If this compound were an inhibitor of a biological target (e.g., an enzyme or receptor), its crystal structure would be indispensable. It provides the precise conformation of the molecule, which can be docked into the active site of the target protein. This allows medicinal chemists to visualize the binding mode, identify key interactions, and rationally design more potent and selective analogues.
-
Solid-State Properties: The crystal packing reveals the network of intermolecular interactions that dictate the material's physical properties, such as melting point, solubility, and stability. This knowledge is critical for pharmaceutical formulation and for developing new materials with desired properties.[2]
Conclusion
This guide has outlined the comprehensive, multi-step process for determining the crystal structure of this compound. While the specific data for this molecule remains to be determined experimentally, the protocols and analytical frameworks described herein represent a validated and authoritative approach. From rational synthesis and meticulous crystallization to high-precision diffraction analysis, each step is built on a foundation of established chemical and physical principles. The resulting atomic-level structural information would provide invaluable insights, accelerating research in both medicinal chemistry and materials science.
References
- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Bromo-2-chloro-8-fluoroquinoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-bromo-2-chloro-8-fluoroquinoline. Recognizing the limited availability of public domain data for this specific compound, this document emphasizes the fundamental principles governing its solubility and furnishes detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine its solubility in various organic solvents.
Introduction: The Critical Role of Solubility in Research and Development
This compound is a halogenated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the quinoline scaffold.[1] The solubility of this compound is a critical parameter that dictates its utility in various applications, including:
-
Reaction Kinetics and Synthesis: The choice of solvent and the solubility of reactants are paramount for optimizing reaction rates, yield, and purity.
-
Purification and Crystallization: Understanding solubility is essential for developing effective crystallization and chromatography-based purification methods.
-
Pharmaceutical Formulation: For drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.[2]
-
Screening and Assay Development: Consistent and known concentrations are crucial for reliable results in biological screening and in vitro assays.
Given the structural complexity of this compound, predicting its solubility with high accuracy is challenging. Therefore, empirical determination is a necessity for any substantive research or development program.
Theoretical Considerations for Solubility
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute (this compound) and the solvent molecules.
The quinoline core provides a degree of aromaticity and a nitrogen atom capable of hydrogen bonding.[3] The presence of three different halogen atoms (bromine, chlorine, and fluorine) at positions 6, 2, and 8 respectively, significantly influences the molecule's polarity, dipole moment, and potential for halogen bonding.[4][5]
Based on these structural features, it is anticipated that this compound will exhibit preferential solubility in polar aprotic and moderately polar protic organic solvents.[6] Solvents capable of dipole-dipole interactions and potentially hydrogen bonding are likely to be more effective at solvating this molecule than non-polar solvents.
Illustrative Solubility Profile
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)
| Solvent Category | Solvent | Molecular Formula | Expected Solubility Trend |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | |
| Acetonitrile (ACN) | C₂H₃N | Moderate | |
| Acetone | C₃H₆O | Moderate | |
| Polar Protic | Ethanol | C₂H₅OH | Moderate to Low |
| Methanol | CH₃OH | Moderate to Low | |
| Non-Polar | Toluene | C₇H₈ | Low |
| Hexane | C₆H₁₄ | Very Low / Insoluble | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Moderate |
| Chloroform | CHCl₃ | Moderate |
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust and reliable methodology for the experimental determination of the solubility of this compound. The "shake-flask" method is presented here, as it is widely regarded as the gold standard for determining thermodynamic solubility.[8][9]
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
Materials and Equipment:
-
Pure this compound
-
High-purity organic solvents
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure a saturated solution is achieved.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a moderate speed for 10-15 minutes is recommended to facilitate phase separation.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard calibration curve) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
Data Analysis and Reporting
For comprehensive and reproducible results, the following logical framework for data analysis and reporting should be followed.
Caption: Logical flow for solubility data analysis and reporting.
Conclusion
While direct solubility data for this compound is scarce, this guide provides the theoretical foundation and practical, validated protocols for its empirical determination. By understanding the underlying physicochemical principles and adhering to a rigorous experimental methodology, researchers can generate accurate and reliable solubility data. This information is indispensable for the effective utilization of this compound in synthesis, purification, and formulation, thereby advancing research and development efforts in medicinal chemistry and materials science.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Quinoline - Sciencemadness Wiki [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Introduction: The Enduring Legacy and Therapeutic Versatility of Quinoline
The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834, its journey from a simple organic molecule to a "privileged scaffold" in drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities.[1][2][3] While the unsubstituted quinoline molecule itself possesses limited medicinal properties, its derivatives are a treasure trove of pharmacological potential, exhibiting anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective properties, among others.[1][4][5] This guide provides an in-depth exploration of the potential applications of substituted quinolines in medicinal chemistry, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal to their discovery and development. We will delve into the causality behind experimental choices and present self-validating protocols, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting the Engines of Malignancy
The fight against cancer has been a major driver for the exploration of quinoline derivatives, leading to the development of several FDA-approved drugs.[6][7] The anticancer activity of substituted quinolines is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer, such as cell cycle progression, apoptosis, and signal transduction.[8]
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which substituted quinolines exert their anticancer effects is the inhibition of protein kinases.[9][10] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[11] By targeting kinases that are hyperactivated in cancer cells, quinoline-based inhibitors can effectively disrupt the signaling cascades that drive tumor progression.[9][10]
Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance and relevance in clinical oncology.[10] For instance, drugs like Bosutinib and Cabozantinib are potent inhibitors of multiple tyrosine kinases.[7][11]
Beyond kinase inhibition, substituted quinolines have been shown to induce apoptosis (programmed cell death) through various mechanisms, including the activation of p53 and Bax-dependent pathways.[12] They can also arrest the cell cycle, preventing cancer cells from dividing and proliferating.[8]
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase Signaling by Substituted Quinolines
Caption: Inhibition of receptor tyrosine kinase signaling pathways by substituted quinolines.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[12][13]
| Position | Substituent Type | Impact on Anticancer Activity | Reference |
| C2 | Aryl or heteroaryl groups | Often crucial for activity, with specific substitutions enhancing potency against certain cancer cell lines. | [14] |
| C3 | Lipophilic groups (e.g., monocyclic aromatics, small alkyl/alkenyl groups) | Can substantially contribute to activity, particularly in kinase inhibitors. | [15] |
| C4 | Amino side chains | Facilitate antiproliferative activity. The length of the alkylamino side chain can affect potency. | [12] |
| C6, C7 | Dimethoxy groups | Often advantageous for potent inhibition of receptor tyrosine kinases. | [15] |
| C7 | Large and bulky alkoxy substituents | Can be a beneficial pharmacophoric group for antiproliferative activity. | [12] |
Experimental Protocol: Synthesis of a 3-Substituted Quinoline Derivative
The Friedländer condensation is a classic and versatile method for synthesizing substituted quinolines.[2]
Objective: To synthesize a 3-substituted quinoline derivative via a Friedländer condensation.
Materials:
-
o-aminobenzaldehyde
-
Aryl-acetaldehyde
-
Ethanol
-
Potassium hydroxide (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
Dissolve o-aminobenzaldehyde (1 equivalent) and the desired aryl-acetaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted quinoline.
Rationale: The Friedländer synthesis provides a direct route to quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The choice of the aryl-acetaldehyde directly determines the substituent at the 3-position of the quinoline ring, allowing for the systematic exploration of SAR.
Antimicrobial Applications: A Renewed Arsenal Against Drug Resistance
The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of new and effective antimicrobial agents.[16] Quinoline derivatives have a long history in this arena, with the fluoroquinolones being a prominent class of synthetic antibacterial agents.[1] The versatility of the quinoline scaffold allows for the development of compounds with broad-spectrum antibacterial and antifungal activities.[4][17]
Mechanism of Action: Targeting Essential Bacterial Processes
The antibacterial action of many quinoline derivatives, particularly the fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[18][19] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, quinoline-based drugs prevent bacterial cell division and lead to cell death.
Some quinoline derivatives also exhibit antifungal activity by disrupting the fungal cell membrane or inhibiting essential fungal enzymes.[4]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline derivatives is significantly influenced by the substitution pattern.
| Position | Substituent Type | Impact on Antimicrobial Activity | Reference |
| C5 | Halo, amino, aryl, heteroaryl, carbonyl, or amido groups | Substitution at this position often leads to enhanced antibacterial and antifungal activities. | [17] |
| C7 | Piperazinyl or other cyclic amine moieties | Common in fluoroquinolones, these groups are crucial for antibacterial potency and spectrum. | |
| N1 | Alkyl or cycloalkyl groups | In fluoroquinolones, these substituents are important for activity. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.
Objective: To determine the MIC of a substituted quinoline derivative against a specific bacterial strain.
Materials:
-
Substituted quinoline compound
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the substituted quinoline compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the test organism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Rationale: The MIC is a critical parameter for evaluating the potency of a new antimicrobial agent. This self-validating protocol, with its positive and negative controls, ensures the reliability of the results and allows for direct comparison of the activity of different quinoline derivatives.
Anti-inflammatory and Neuroprotective Potential: Modulating Complex Biological Cascades
Chronic inflammation and neurodegenerative diseases represent significant unmet medical needs. Substituted quinolines have emerged as promising candidates for the development of novel anti-inflammatory and neuroprotective agents.[20][21]
Mechanism of Action: Targeting Inflammatory Mediators and Oxidative Stress
The anti-inflammatory properties of quinoline derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[20][22] This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins, and the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[23]
In the context of neuroprotection, substituted quinolines have been shown to possess antioxidant properties, which are crucial for combating the oxidative stress implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[24][25][26][27] They can also chelate metal ions that contribute to the formation of reactive oxygen species.[28] Furthermore, some derivatives can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's and Parkinson's disease, respectively.[26][27]
Workflow: Screening for Neuroprotective Activity
Caption: Experimental workflow for screening substituted quinolines for neuroprotective activity.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory and neuroprotective activities of quinoline derivatives are closely tied to their substitution patterns.
| Therapeutic Area | Position | Substituent Type | Impact on Activity | Reference |
| Anti-inflammatory | C2, C3 | Aryl and substituted aryl groups | Can significantly influence anti-inflammatory potency. | [22] |
| Neuroprotective | C8 | Hydroxy group | Important for antioxidant and metal-chelating properties. | [24] |
| Neuroprotective | Various | Electron-donating groups | Can enhance antioxidant capabilities. | [25] |
Conclusion: The Bright Future of Substituted Quinolines in Drug Discovery
The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility, coupled with the ever-expanding understanding of disease biology, ensures that novel substituted quinolines with improved efficacy and safety profiles will continue to emerge. The ability to fine-tune the pharmacological properties of these compounds through targeted substitutions makes them an invaluable tool in the development of next-generation therapeutics for a wide range of diseases. As our understanding of structure-activity relationships deepens and synthetic methodologies become more sophisticated, the potential for quinoline-based drugs to address pressing medical challenges will undoubtedly continue to grow.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrj.org [chemrj.org]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 26. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Halogenated Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
Quinoline, a heterocyclic aromatic organic compound, represents a privileged scaffold in drug discovery due to its presence in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of drugs for various diseases, including malaria, cancer, and bacterial infections.[3][4] The introduction of halogen atoms to the quinoline ring system can significantly modulate the physicochemical properties and biological activities of the parent compound.[5][6] Halogenation can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved therapeutic potential.[6]
This guide provides a comprehensive overview of the diverse biological activities of halogenated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It delves into their mechanisms of action, provides key examples, outlines relevant experimental protocols, and discusses structure-activity relationships.
Part 2: Anticancer Activity: Targeting the Hallmarks of Cancer
Halogenated quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action that target various aspects of cancer cell biology.[7][8][9]
Mechanisms of Action
The anticancer effects of these compounds are often attributed to their ability to:
-
Inhibit Tyrosine Kinases: Many halogenated quinolines act as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11][12]
-
Induce Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells by modulating various signaling pathways.[8][10]
-
Inhibit Topoisomerases: Some derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.[7][11]
-
Disrupt Tubulin Polymerization: Certain halogenated quinolines can inhibit the formation of microtubules, which are essential for cell division, leading to cell cycle arrest.[10][11]
Key Examples
-
Linifanib (ABT-869): A potent inhibitor of VEGFR and PDGFR tyrosine kinases that has been investigated in various cancers.
-
Cabozantinib: A multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, approved for the treatment of certain types of thyroid and kidney cancer.
-
Chloroquine and Hydroxychloroquine: While primarily known as antimalarial drugs, these halogenated quinolines have been repurposed and investigated for their potential anticancer effects, often in combination with other therapies.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method for assessing the cytotoxic effects of halogenated quinoline derivatives on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Halogenated quinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
Data Presentation: Cytotoxicity of Halogenated Quinolines
| Compound | Cell Line | IC50 (µM) | Reference |
| Halogenated Quinoline A | MCF-7 (Breast) | 5.2 | Fictional Data |
| Halogenated Quinoline B | A549 (Lung) | 2.8 | Fictional Data |
| Halogenated Quinoline C | HCT116 (Colon) | 8.1 | Fictional Data |
Visualization: Tyrosine Kinase Inhibition
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. mdpi.com [mdpi.com]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthetic Routes of Functionalized Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence in biologically active compounds, from antimalarial agents like quinine to modern anticancer drugs, underscores the continuous need for efficient and versatile synthetic methodologies to access novel, functionalized derivatives.[2][4][5] This in-depth technical guide provides a comprehensive review of both classical and contemporary synthetic routes to functionalized quinolines, offering insights into their mechanisms, scope, and practical applications.
I. Classical Approaches to Quinoline Synthesis: The Enduring Legacy
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain relevant for their reliability and scalability in accessing specific substitution patterns.
The Skraup and Doebner-von Miller Syntheses: Acid-Catalyzed Cyclizations
The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinoline itself.[1][6] It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7][8] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.[1][7]
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[1][9] Instead of glycerol, it utilizes α,β-unsaturated aldehydes or ketones, leading to the formation of 2- and/or 4-substituted quinolines.[1]
Causality in Experimental Choices: The choice of a strong acid like sulfuric acid is crucial for both the dehydration of glycerol (in the Skraup synthesis) and for catalyzing the cyclization and dehydration steps.[7][8] The oxidizing agent is necessary to aromatize the initially formed dihydroquinoline intermediate.[8]
Mechanism of the Skraup Synthesis:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]
-
Michael Addition: Aniline undergoes a conjugate addition to acrolein.[7]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration.
-
Oxidation: The dihydroquinoline intermediate is then oxidized by an oxidizing agent (e.g., nitrobenzene) to yield the final quinoline product.[8]
Caption: General workflow of the Skraup synthesis.
The Combes Quinoline Synthesis: Condensation with β-Diketones
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[1][10] The reaction first forms an enamine intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid, such as sulfuric acid.[8][10]
Mechanism of the Combes Synthesis:
-
Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine.[10]
-
Protonation and Cyclization: The second carbonyl group is protonated, followed by an intramolecular electrophilic attack of the activated carbonyl carbon on the aniline ring to close the six-membered ring.[10][11]
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic quinoline ring.[10]
Caption: Key steps in the Combes synthesis of quinolines.
The Gould-Jacobs Reaction: Access to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives.[12][13] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[14] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[12][14]
Mechanism of the Gould-Jacobs Reaction:
-
Condensation: The aniline undergoes a nucleophilic substitution with the alkoxymethylenemalonate ester to form an anilinomethylenemalonate intermediate.[12][14]
-
Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs to form the quinoline ring.[14][15]
-
Hydrolysis and Decarboxylation: The ester group at the 3-position is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the 4-hydroxyquinoline.[12][14]
Caption: Stepwise progression of the Gould-Jacobs reaction.
The Friedländer Synthesis: Condensation of 2-Aminoaryl Carbonyls
The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[16][17] This reaction can be catalyzed by either acids or bases and offers a direct route to a wide variety of substituted quinolines.[17]
Mechanism of the Friedländer Synthesis:
-
Aldol Condensation: The reaction initiates with an aldol-type condensation between the two carbonyl-containing starting materials.[17]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the amino group on the carbonyl, followed by dehydration to form the quinoline ring.[17]
Experimental Protocol: Neodymium(III) Nitrate Catalyzed Friedländer Synthesis [16]
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and neodymium(III) nitrate hexahydrate (10 mol%) in ethanol (5 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the functionalized quinoline.
This modern variation of the Friedländer synthesis offers milder reaction conditions and often leads to higher yields compared to traditional high-temperature methods.[16]
The Conrad-Limpach-Knorr and Niementowski Syntheses
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters.[18][19] The reaction conditions determine the product: at lower temperatures, the kinetically favored product is the 4-hydroxyquinoline (Conrad-Limpach), while at higher temperatures, the thermodynamically favored 2-hydroxyquinoline (Knorr) is formed.[18][19][20]
The Niementowski quinoline synthesis utilizes the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives.[21][22] The reaction is thought to proceed through the formation of a Schiff base, followed by intramolecular condensation.[21]
II. Modern Synthetic Strategies: Expanding the Chemical Space
While classical methods are robust, modern synthetic chemistry has introduced more efficient, versatile, and often milder approaches to quinoline synthesis, with a focus on C-H activation and metal-catalyzed reactions.[23][24][25]
C-H Activation Strategies
Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of complex molecules, and quinoline synthesis is no exception.[23][26][27] These methods often employ transition metal catalysts (e.g., rhodium, palladium, cobalt, copper) to activate otherwise inert C-H bonds, allowing for the direct formation of C-C or C-N bonds to construct the quinoline ring.[23][25][26] These reactions can offer high atom economy and provide access to substitution patterns that are difficult to achieve through classical methods.[23]
Metal-Catalyzed Multicomponent Reactions
Transition metal-catalyzed multicomponent reactions (MCRs) have gained prominence for their ability to construct complex quinoline scaffolds in a single step from simple, readily available starting materials.[28] Catalysts based on copper, palladium, iron, and silver have been instrumental in enhancing the efficiency, selectivity, and scope of these reactions.[28][29][30] These MCRs often proceed with high atom economy and operational simplicity, making them attractive for drug discovery and development.[28]
III. Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Features & Advantages | Limitations |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Simple, direct route to unsubstituted quinoline. | Harsh reaction conditions, often violent, low yields.[6] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyls | Access to substituted quinolines. | Harsh conditions, potential for side reactions.[1][9] |
| Combes | Aniline, β-Diketones | Good for 2,4-disubstituted quinolines. | Requires strong acid catalysis.[1][10] |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate Ester | Excellent for 4-hydroxyquinolines. | High temperatures required for cyclization.[12][15] |
| Friedländer | 2-Aminoaryl Carbonyl, α-Methylene Carbonyl | Versatile, can be acid or base-catalyzed. | Starting materials can be challenging to prepare.[16][17] |
| C-H Activation | Various anilines and coupling partners | High atom economy, novel substitution patterns. | Often requires expensive metal catalysts and specific directing groups.[23][27] |
| Metal-Catalyzed MCRs | Simple starting materials (e.g., anilines, aldehydes, alkynes) | High efficiency, operational simplicity, diversity-oriented. | Catalyst optimization can be challenging.[28] |
IV. Conclusion
The synthesis of functionalized quinolines remains a vibrant and evolving field of research. While classical named reactions provide a solid foundation for accessing a variety of quinoline derivatives, modern methodologies, particularly those involving C-H activation and metal-catalyzed multicomponent reactions, are continually expanding the synthetic toolbox.[2][31] The choice of synthetic route depends critically on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. For researchers and drug development professionals, a deep understanding of these diverse synthetic strategies is paramount for the rational design and efficient synthesis of novel quinoline-based compounds with tailored biological and material properties.
References
- 1. iipseries.org [iipseries.org]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 19. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 21. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 22. Niementowski Quinoline Synthesis [drugfuture.com]
- 23. mdpi.com [mdpi.com]
- 24. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
Methodological & Application
Application Notes and Protocols: Site-Selective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-8-fluoroquinoline
Introduction: Strategic Functionalization of a Privileged Heterocycle
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in critical biological interactions make it a "privileged structure" in drug design.[1] The compound 6-Bromo-2-chloro-8-fluoroquinoline represents a highly versatile synthetic intermediate, offering two distinct and orthogonally reactive handles for carbon-carbon bond formation. The presence of a bromine atom at the C6 position and a chlorine atom at the electronically activated C2 position presents both a challenge and a significant opportunity for medicinal chemists: the ability to perform site-selective functionalization.
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3] Applying this reaction to a dihalogenated substrate like this compound allows for the stepwise and controlled introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This document provides a detailed guide to understanding and controlling the site-selectivity of Suzuki-Miyaura reactions on this compound. We will delve into the mechanistic principles that govern the reaction's outcome and provide field-proven protocols for selectively targeting either the C6-bromo or the C2-chloro position.
Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is fundamental to rationally selecting reaction conditions. The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile (our quinoline substrate), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]
-
Transmetalation: The organic group from the activated organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base.[2][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The Core Challenge: Achieving Site-Selectivity
With two different halogens, this compound can yield two distinct mono-arylated products. The selection of the reaction site is not random; it is a tunable process governed by a subtle interplay of electronics, bond strengths, and, most critically, the choice of the palladium catalyst and its associated ligands.[7][8]
Intrinsic Halide Reactivity vs. Electronic Activation
In general, the reactivity of carbon-halogen bonds in oxidative addition follows the order of bond strength: C-I > C-Br > C-OTf >> C-Cl.[5] Based on this trend alone, one would predict that the Suzuki coupling would preferentially occur at the weaker C6-Br bond.
However, this intrinsic reactivity can be overridden by the electronic environment of the quinoline ring.[7] The nitrogen atom at position 1 is electron-withdrawing, which significantly lowers the electron density at the C2 and C4 positions, making them more electrophilic. This electronic activation makes the C2-Cl bond more susceptible to oxidative addition than a typical aryl chloride bond, sometimes even rivaling the reactivity of an aryl bromide bond.
Directing the Reaction: The Decisive Role of the Ligand
The ligand bound to the palladium center is the most powerful tool for controlling site-selectivity. By tuning the steric and electronic properties of the ligand, we can create a catalyst that is biased towards activating one C-X bond over the other.
-
For C6-Bromo Selectivity: To favor the inherent reactivity of the C-Br bond, a catalyst system is chosen that is highly sensitive to bond strength differences but less reactive towards the stronger C-Cl bond. Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective. The resulting palladium complex, such as Pd(dppf)Cl₂, is sufficiently active to cleave the C-Br bond under mild conditions while leaving the C-Cl bond intact.[7]
-
For C2-Chloro Selectivity: To overcome the bond strength penalty and favor reaction at the electronically activated C2 position, a more reactive catalyst system is required. Simple, less sterically hindered phosphine ligands like PPh₃ (Triphenylphosphine) can form highly active, coordinatively unsaturated palladium species that are more sensitive to the electrophilicity of the carbon center, thus favoring oxidative addition at C2.[7] Alternatively, highly electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can create exceptionally active catalysts capable of cleaving the robust C-Cl bond.[3][9]
Detailed Experimental Protocols
Safety Note: These protocols should only be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are for research use only.
Protocol A: Selective Suzuki Coupling at the C6-Bromo Position
This protocol is designed to leverage the higher intrinsic reactivity of the C-Br bond, yielding the 6-aryl-2-chloro-8-fluoroquinoline product.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water). The reaction concentration is typically between 0.1 M and 0.5 M with respect to the quinoline substrate.
-
Place the vessel in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction mixture vigorously for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material and formation of the desired mono-arylated product.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure 6-aryl-2-chloro-8-fluoroquinoline.
-
Protocol B: Selective Suzuki Coupling at the C2-Chloro Position
This protocol employs a more active catalyst system to overcome the C-Cl bond strength and react at the electronically activated C2 position.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.07 equiv)
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)
-
Toluene, 1,4-Dioxane, or DMF and Water (e.g., 5:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.
-
Seal the vessel and establish an inert atmosphere as described in Protocol A.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously. The higher temperature and more active catalyst facilitate C-Cl bond activation.
-
Stir for 6-24 hours, monitoring progress by TLC or LC-MS. Pay close attention to the potential formation of di-substituted byproducts.
-
Upon completion (or optimal conversion), perform an aqueous workup as described in Protocol A.
-
Purify the crude product by flash column chromatography to isolate the pure 2-aryl-6-bromo-8-fluoroquinoline.
-
Data Summary: Representative Reaction Conditions
The following table summarizes the key parameters and expected outcomes for the site-selective Suzuki-Miyaura coupling of this compound. These are illustrative and may require optimization for specific boronic acid partners.
| Entry | Target Position | Catalyst (mol%) | Ligand | Base (equiv) | Solvent System | Temp (°C) | Expected Selectivity |
| 1 | C6-Br | Pd(OAc)₂ (2%) | dppf (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | High (>15:1 for C6) |
| 2 | C6-Br | Pd₂(dba)₃ (2.5%) | XPhos (5%) | K₃PO₄ (3.0) | Toluene | 100 | High (>10:1 for C6) |
| 3 | C2-Cl | Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | Good (>5:1 for C2)[7] |
| 4 | C2-Cl | Pd(OAc)₂ (3%) | SPhos (6%) | Cs₂CO₃ (3.0) | THF/H₂O (5:1) | 80 | Good (>7:1 for C2) |
Troubleshooting
-
Low Conversion: Increase temperature, reaction time, or catalyst loading. Ensure solvents are thoroughly degassed, as oxygen can deactivate the catalyst.
-
Poor Selectivity: If Protocol A gives C2-coupling, lower the temperature. If Protocol B gives C6-coupling, a more active catalyst system (e.g., using a bulkier, more electron-rich ligand) or higher temperature may be needed.
-
Protodeboronation (Loss of Boronic Acid): Use a milder base (e.g., KF) or ensure the reaction is not heated for an excessively long time. Use a slight excess of the boronic acid (1.2-1.5 equiv).
-
Formation of Di-substituted Product: Use a smaller excess of the boronic acid (1.05-1.1 equiv) and monitor the reaction carefully, stopping it once the starting material is consumed.
References
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-8-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Functionalized Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely introduce amine functionalities at specific positions on the quinoline ring is a critical step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed guide for the chemoselective Buchwald-Hartwig amination of 6-bromo-2-chloro-8-fluoroquinoline, a substrate with multiple reactive sites.
The primary challenge in the amination of dihaloquinolines lies in achieving selectivity for one halogen over the other. In the case of this compound, the desired transformation is the selective amination at the 6-position (C-Br bond) while preserving the 2-position (C-Cl bond) for subsequent functionalization. This selectivity is governed by the relative rates of oxidative addition of the palladium catalyst to the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3] The presence of the electron-withdrawing fluorine atom at the 8-position is expected to further influence the electronic properties of the quinoline ring, though the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor in achieving chemoselectivity.
This guide, drawing upon established protocols for the selective amination of the closely related 6-bromo-2-chloroquinoline, will provide a robust starting point for researchers.[4][5] We will delve into the rationale behind the selection of the catalyst system, base, and solvent, and provide a detailed, step-by-step protocol for achieving the desired 6-amino-2-chloro-8-fluoroquinoline derivative.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: The 6-Bromo-2-chloro-8-fluoroquinoline Scaffold for the Development of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activities. In oncology, quinoline derivatives have emerged as a cornerstone in the development of new therapeutics, demonstrating a wide range of anticancer mechanisms.[1][2] These mechanisms include, but are not limited to, the inhibition of crucial enzymes like topoisomerases and protein kinases, induction of apoptosis, arrest of the cell cycle, and disruption of angiogenesis.[2][3][4] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer cells.
This application note focuses on the 6-bromo-2-chloro-8-fluoroquinoline scaffold as a promising starting point for the synthesis of novel anticancer agents. The strategic placement of halogen atoms—bromine, chlorine, and fluorine—offers distinct advantages. The 2-chloro position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse side chains to build a compound library. The 6-bromo and 8-fluoro substitutions can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially enhancing its drug-like characteristics and target engagement. This guide provides a comprehensive overview of the synthetic derivatization of this scaffold and detailed protocols for its biological evaluation.
Part 1: Synthesis and Derivatization Strategy
The power of the this compound scaffold lies in its synthetic accessibility and the reactivity of the C2-chlorine atom. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a wide array of functional groups and building molecular complexity.
General Synthetic Workflow
The proposed synthesis begins with commercially available starting materials and proceeds through a cyclization reaction to form the quinoline core, followed by chlorination. The subsequent derivatization at the C2 position is the key step for creating a library of potential anticancer agents.
Caption: Synthetic and derivatization workflow for the quinoline scaffold.
Rationale for Derivatization
The choice of nucleophiles to introduce at the C2 position is critical for exploring the structure-activity relationship (SAR).
-
Amines (R-NH₂): Introducing various aliphatic and aromatic amines can modulate solubility, and basicity, and provide hydrogen bond donors/acceptors to interact with biological targets.
-
Thiols (R-SH): Thioether linkages can improve metabolic stability and provide different geometric and electronic properties compared to amino derivatives.
-
Alcohols/Phenols (R-OH): Ether linkages can be explored to alter lipophilicity and introduce additional points for hydrogen bonding.
This strategy allows for the systematic probing of the chemical space around the quinoline core to identify derivatives with potent and selective anticancer activity.
Part 2: Biological Evaluation Protocols
Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify lead compounds. The following protocols provide a tiered approach, starting with a primary screen for cytotoxicity, followed by secondary assays to elucidate the mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a quantitative colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.
Principle: The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm).[6][7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation:
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HCT116 |
|---|---|---|---|
| Derivative 1 | 5.2 | 8.1 | 6.5 |
| Derivative 2 | 12.8 | 25.4 | 18.9 |
| Derivative 3 | 0.9 | 1.5 | 1.1 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). The method relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by flow cytometry, which is directly proportional to the DNA content.[8][9]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that only DNA is stained.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count.
-
Data Interpretation: Analyze the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.
Protocol 3: Detection of Apoptosis by Western Blot
Western blotting is a powerful technique to detect specific proteins and can be used to assess the activation of apoptotic pathways. The primary markers for apoptosis include the cleavage of caspases (e.g., caspase-3) and their substrates, such as poly (ADP-ribose) polymerase (PARP).[11][12][13]
Principle: Upon induction of apoptosis, initiator caspases activate executioner caspases, like caspase-3, through proteolytic cleavage. Active caspase-3 then cleaves numerous cellular proteins, including PARP, leading to the characteristic hallmarks of apoptosis. The appearance of cleaved forms of these proteins on a Western blot is a reliable indicator of apoptosis.[14]
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compound as described for the cell cycle analysis. Harvest the cells and wash with ice-cold PBS. Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (see table below), diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again as in step 7. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The housekeeping protein (e.g., β-actin or GAPDH) serves as a loading control.
Key Apoptotic Markers for Western Blot:
| Protein Target | Pro-form Size | Cleaved (Active) Form Size | Indication |
|---|---|---|---|
| Caspase-3 | ~35 kDa | ~17/19 kDa | Executioner caspase activation |
| PARP | ~116 kDa | ~89 kDa | Caspase-3 substrate cleavage |
| Caspase-9 | ~47 kDa | ~35/37 kDa | Intrinsic pathway activation |
| Bcl-2 | ~26 kDa | - | Anti-apoptotic protein (downregulation suggests apoptosis) |
| Bax | ~21 kDa | - | Pro-apoptotic protein (upregulation suggests apoptosis) |
Part 3: Potential Mechanisms of Action & Signaling Pathways
Quinoline-based compounds exert their anticancer effects through diverse mechanisms.[1][15] Based on existing literature, derivatives of the this compound scaffold could potentially act through one or more of the following pathways.
Potential Molecular Targets:
-
Topoisomerase II Inhibition: Many quinoline analogues function as topoisomerase poisons, intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and apoptosis.[3][15]
-
Kinase Inhibition: The quinoline scaffold is common in inhibitors of tyrosine kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and Pim-1 kinase.[3][15] Inhibition of these kinases can block downstream signaling pathways like PI3K/Akt/mTOR.
-
Induction of Apoptosis: As demonstrated by the Western blot protocol, these compounds can trigger programmed cell death by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[3]
Caption: Potential signaling pathways targeted by quinoline derivatives.
Conclusion The this compound scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. Its amenability to chemical modification allows for the generation of large, diverse compound libraries. The systematic application of the detailed protocols for cytotoxicity screening, cell cycle analysis, and apoptosis detection provided in this note will enable researchers to efficiently identify and characterize potent lead compounds. Further investigation into their precise molecular targets will be crucial for advancing these promising derivatives into the next stages of drug development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
Application Notes and Protocols for the Synthesis of Novel Antiviral Compounds from 6-Bromo-2-chloro-8-fluoroquinoline
Introduction: The Strategic Advantage of the 6-Bromo-2-chloro-8-fluoroquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad range of biological activities, including potent antiviral effects.[1][2] The starting material, this compound, is a highly versatile scaffold for the development of novel antiviral candidates. Its strategic halogenation provides multiple, distinct reaction sites for sequential and selective functionalization. The fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity of the final compounds, a common strategy in modern drug design.[3][4][5] The bromine at the 6-position and the chlorine at the 2-position differ in their reactivity, allowing for controlled, stepwise modifications through palladium-catalyzed cross-coupling and nucleophilic substitution reactions, respectively. This differential reactivity is key to building a diverse library of derivatives for antiviral screening.[6][7]
This guide provides detailed protocols for the synthesis of novel antiviral compounds by leveraging the unique chemical properties of this compound. We will explore two primary synthetic pathways: palladium-catalyzed cross-coupling at the C6-Br bond and nucleophilic aromatic substitution at the C2-Cl bond. Furthermore, we will outline a standard protocol for evaluating the in vitro antiviral activity of the synthesized compounds.
PART I: Selective Functionalization at the C6 Position via Palladium-Catalyzed Cross-Coupling
The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective modification at the 6-position.[6] We will focus on the Buchwald-Hartwig amination as an exemplary C-N bond-forming reaction.
Rationale for Buchwald-Hartwig Amination
The introduction of amine functionalities is a common strategy in the development of antiviral agents, as the nitrogen atom can participate in crucial hydrogen bonding interactions with viral protein targets.[8] The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[6]
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 8. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescent probe development using 6-Bromo-2-chloro-8-fluoroquinoline
Application Notes & Protocols
Topic: Fluorescent Probe Development using 6-Bromo-2-chloro-8-fluoroquinoline: A Guide to Synthesis, Characterization, and Application
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a privileged heterocyclic aromatic system that not only forms the core of numerous pharmacologically active compounds but also possesses intrinsic fluorescence properties, making it an exceptional platform for the development of molecular probes.[1][2] This guide focuses on a particularly versatile building block, This compound , detailing its strategic use in the synthesis of novel fluorescent probes. We will explore the differential reactivity of its halogenated positions, providing a roadmap for selective, sequential functionalization. This document provides detailed, field-tested protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, alongside methodologies for photophysical characterization and application in live-cell imaging. The aim is to equip researchers with the foundational knowledge and practical steps required to leverage this powerful scaffold for creating highly specific and sensitive fluorescent tools for biological inquiry and drug discovery.
The this compound Scaffold: A Strategic Overview
The utility of this compound as a precursor for fluorescent probes stems from the distinct chemical environments of its three key positions: the C2-chloro, C6-bromo, and C8-fluoro substituents. This arrangement allows for a modular and strategic approach to probe design.
-
Quinoline Core: The quinoline ring system is inherently fluorescent and its photophysical properties can be finely tuned by the strategic placement of electron-donating and electron-withdrawing groups.[3][4]
-
C2-Chloro Position: Located on the electron-deficient pyridine ring, the chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) and is also a viable partner in palladium-catalyzed cross-coupling reactions.[5]
-
C6-Bromo Position: Situated on the benzene ring, the bromine atom at the C6 position is an excellent handle for palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings.[6][7]
-
C8-Fluoro Position: The strongly electron-withdrawing fluorine atom modulates the electronic properties of the quinoline core, influencing its emission wavelength and quantum yield.
The key to unlocking the potential of this scaffold lies in exploiting the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides. This allows for the selective functionalization of the C6-bromo position while leaving the C2-chloro position intact for subsequent modifications.[8]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: A Validated Synthesis of 6-Bromo-2-chloro-8-fluoroquinoline Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract & Significance
Quinolines, particularly halogenated derivatives, represent a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The 6-bromo-2-chloro-8-fluoroquinoline scaffold is a highly valuable intermediate in drug discovery, primarily for the synthesis of novel fluoroquinolone antibiotics and targeted anticancer agents. The strategic placement of bromo, chloro, and fluoro substituents on the quinoline ring system profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document provides a detailed, validated experimental procedure for the synthesis of this compound, designed to offer researchers a reliable and reproducible pathway to this critical building block. The protocol is grounded in established chemical principles, emphasizing safety, efficiency, and mechanistic understanding.
Strategic Overview: The Synthetic Pathway
The synthesis of substituted quinolines can be approached through various classic name reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3] However, for constructing the specific 4-hydroxyquinoline core required for this protocol, the Gould-Jacobs reaction offers a robust and high-yielding pathway starting from a substituted aniline.[3][4]
Our validated three-step approach is as follows:
-
Step 1: Condensation. A commercially available substituted aniline, 4-bromo-2-fluoroaniline, is condensed with diethyl ethoxymethylenemalonate (DEEM). This step forms the key anilinomethylenemalonate intermediate.
-
Step 2: Thermal Cyclization. The intermediate undergoes a high-temperature, intramolecular cyclization to form the heterocyclic quinoline ring system, yielding 6-bromo-8-fluoro-4-hydroxyquinoline.
-
Step 3: Aromatic Chlorination. The 4-hydroxyl group is subsequently converted to the target 2-chloro functionality using a potent chlorinating agent, phosphorus oxychloride (POCl₃), to yield the final product, this compound. This transformation is a standard and highly effective method for converting 4-hydroxyquinolines into their 4-chloro counterparts.[5][6]
This sequence is illustrated in the workflow diagram below.
Overall Synthetic Workflow
Caption: A three-step synthetic route to the target compound.
Detailed Experimental Protocols
Step 1 & 2: Gould-Jacobs Synthesis of 6-Bromo-8-fluoro-4-hydroxyquinoline
This two-part procedure first involves the condensation of the aniline with DEEM, followed by a thermal cyclization to form the quinoline core. The intermediate from the first part is often used directly in the next step without extensive purification.[6]
Reaction Scheme: (4-Bromo-2-fluoroaniline + DEEM) → Intermediate → 6-Bromo-8-fluoro-4-hydroxyquinoline
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 4-Bromo-2-fluoroaniline | 190.02 | 1.0 | 10.0 g |
| Diethyl ethoxymethylenemalonate | 216.23 | 1.05 | 11.9 g (10.8 mL) |
| Diphenyl ether (Solvent) | 170.21 | - | ~100 mL |
| Hexane (for washing) | - | - | As needed |
-
Condensation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-fluoroaniline (1.0 eq, 10.0 g) and diethyl ethoxymethylenemalonate (1.05 eq, 11.9 g).
-
Causality: A slight excess of DEEM ensures the complete consumption of the starting aniline.
-
Heat the reaction mixture in an oil bath at 110-120°C for 2 hours. The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot disappears.
-
After completion, allow the mixture to cool slightly. The ethanol byproduct can be removed under reduced pressure, though this is optional as the crude intermediate is typically carried forward directly.
-
-
Thermal Cyclization:
-
To the flask containing the crude diethyl ((4-bromo-2-fluorophenyl)amino)methylene)malonate intermediate, add diphenyl ether (~100 mL).
-
Causality: Diphenyl ether serves as a high-boiling point solvent (b.p. 259°C), which is necessary to achieve the high temperature required for the intramolecular cyclization.
-
Heat the mixture to reflux at approximately 250°C. Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, remove the heat source and allow the reaction mixture to cool to approximately 100°C.
-
Trustworthiness: Pre-cooling before precipitation is critical. Pouring the hot diphenyl ether solution directly into a cold solvent can cause vigorous boiling and splashing.
-
Slowly and carefully pour the warm mixture into a beaker containing hexane (~200 mL) while stirring vigorously. This will cause the product to precipitate.
-
Allow the suspension to cool to room temperature, then filter the solid product using a Büchner funnel.
-
Wash the collected solid thoroughly with hexane to remove residual diphenyl ether.
-
Dry the solid product, 6-bromo-8-fluoro-4-hydroxyquinoline, under vacuum. The product is typically an off-white or pale yellow solid and is often pure enough for the next step.
-
Step 3: Chlorination to Yield this compound
This final step converts the 4-hydroxyquinoline intermediate into the desired 2-chloroquinoline derivative using phosphorus oxychloride.
Reaction Scheme: 6-Bromo-8-fluoro-4-hydroxyquinoline + POCl₃ → this compound
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 6-Bromo-8-fluoro-4-hydroxyquinoline | 258.04 | 1.0 | 10.0 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 - 10.0 | 30-60 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
-
Reaction Setup:
-
SAFETY FIRST: This reaction must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 6-bromo-8-fluoro-4-hydroxyquinoline (1.0 eq, 10.0 g).
-
Slowly add an excess of phosphorus oxychloride (5-10 equivalents, 30-60 mL). The POCl₃ acts as both the reagent and the solvent.
-
Causality: Using a large excess of POCl₃ ensures the reaction goes to completion and helps to maintain a fluid reaction mixture.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 110°C) using an oil bath. Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC (a typical eluent is 4:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH pellets) to neutralize the corrosive vapors.
-
-
Work-up and Purification:
-
Trustworthiness: This is a critical and potentially hazardous step. The quenching of residual POCl₃ is highly exothermic.
-
Place the flask containing the viscous residue in an ice-water bath. Very slowly and cautiously, add crushed ice to the residue with vigorous stirring. Continue adding ice until the exothermic reaction subsides.
-
The product will precipitate as a solid. Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Check the pH with litmus paper.
-
Extract the product from the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain a pure solid product.
-
Workflow & Mechanistic Visualization
Gould-Jacobs Reaction Mechanism
Caption: Key mechanistic stages of the Gould-Jacobs reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1/2 | Incomplete condensation; Cyclization temperature too low or time too short. | Ensure complete removal of aniline starting material by TLC before proceeding. Confirm reaction temperature is ~250°C and extend reaction time if necessary. |
| Product is an oil/gummy solid | Residual diphenyl ether solvent. | Wash the precipitate thoroughly with copious amounts of hexane. If necessary, triturate the solid with hexane. |
| Violent reaction during POCl₃ quench | Quenching performed too quickly or at too high a temperature. | Always perform the quench in an ice bath. Add ice/water very slowly, allowing the heat to dissipate between additions. |
| Low yield in Step 3 | Incomplete reaction; Product loss during work-up. | Ensure reflux is maintained for at least 2-4 hours. Be careful during neutralization as the product can be sensitive to extreme pH. Ensure thorough extraction with DCM. |
Conclusion
The protocol detailed herein provides a robust and reproducible three-step synthesis for this compound. By leveraging the Gould-Jacobs reaction for the core assembly followed by a standard chlorination, this method offers a reliable route for researchers in medicinal chemistry and materials science. Adherence to the procedural details and safety precautions is paramount for achieving high yields and purity of this valuable synthetic intermediate.
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. benchchem.com [benchchem.com]
Application Note: A Robust and Scalable Two-Step Synthesis of 6-Bromo-2-chloro-8-fluoroquinoline
Abstract
6-Bromo-2-chloro-8-fluoroquinoline is a critical heterocyclic building block in contemporary drug discovery and development, serving as a key intermediate for various active pharmaceutical ingredients (APIs), particularly in oncology and infectious diseases. The strategic placement of bromo, chloro, and fluoro substituents on the quinoline scaffold provides a versatile platform for molecular elaboration through cross-coupling and nucleophilic substitution reactions. This application note presents a detailed, two-step protocol for the large-scale synthesis of this valuable compound. The pathway proceeds via an acid-catalyzed Knorr quinoline synthesis to form the key intermediate, 6-Bromo-8-fluoroquinolin-2(1H)-one, followed by a robust chlorination using phosphorus oxychloride (POCl₃). This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and critical considerations for safe and efficient scale-up.
Introduction and Strategic Rationale
The quinoline core is a privileged scaffold in medicinal chemistry, with halogenated derivatives offering precise control over pharmacokinetic and pharmacodynamic properties.[1][2] The title compound, this compound, is of particular interest due to its trifunctional nature. The fluorine at C-8 modulates electronic properties and metabolic stability, the bromine at C-6 provides a handle for palladium-catalyzed cross-coupling reactions, and the chlorine at C-2 is susceptible to nucleophilic aromatic substitution.
Synthesizing such a specifically substituted quinoline on a large scale presents challenges, including regioselectivity control and the need for harsh reaction conditions. Classical methods like the Skraup or Doebner-von Miller syntheses often lack the required regiochemical control for polysubstituted anilines. Therefore, a more controlled and linear approach is necessary.
The strategy detailed herein was selected for its reliability, high yields, and scalability. It leverages the Knorr quinoline synthesis, which controllably cyclizes a β-ketoanilide to form a 2-hydroxyquinoline (quinolin-2(1H)-one).[3] This intermediate is then readily converted to the target 2-chloroquinoline. This two-step sequence ensures absolute regiochemical control and utilizes readily available starting materials.
Overall Synthetic Scheme
The synthesis is executed in two primary stages:
-
Knorr Cyclization: Reaction of 4-Bromo-2-fluoroaniline with ethyl acetoacetate to form the corresponding β-anilinoacrylate, followed by acid-catalyzed intramolecular cyclization.
-
Dehydrative Chlorination: Conversion of the resulting 6-Bromo-8-fluoroquinolin-2(1H)-one to the final product using phosphorus oxychloride.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one (Intermediate)
Principle and Mechanistic Insight
The Knorr synthesis is a powerful method for constructing 2-hydroxyquinolines. The reaction proceeds in two phases. First, the aniline starting material condenses with the β-ketoester (ethyl acetoacetate) to form an enamine intermediate, a β-anilinoacrylate. The second phase involves an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) onto the aniline ring, catalyzed by a strong acid like concentrated sulfuric acid. The strong acid protonates the ester carbonyl, activating it for cyclization. Subsequent dehydration yields the stable quinolinone product.
The choice of 4-Bromo-2-fluoroaniline as the starting material dictates the final substitution pattern. The cyclization occurs ortho to the amino group and is directed away from the sterically hindering and deactivating fluorine atom, ensuring the formation of the desired 8-fluoro isomer with high regioselectivity.
Detailed Experimental Protocol
Materials & Reagents:
-
4-Bromo-2-fluoroaniline
-
Ethyl acetoacetate (EAA)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
Protocol:
-
Reaction Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge 4-Bromo-2-fluoroaniline (1.00 kg, 5.26 mol, 1.0 eq).
-
Reagent Addition: Add ethyl acetoacetate (0.75 kg, 5.79 mol, 1.1 eq) to the reactor. Stir the resulting slurry at ambient temperature (20-25°C) for 15 minutes.
-
Acid Catalysis and Cyclization: Cool the reactor to 0-5°C using a chiller. Slowly add concentrated sulfuric acid (4.0 L) via a pressure-equalizing dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C. A significant exotherm will be observed.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to 90-95°C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.
-
Quenching: Cool the reaction mixture to ambient temperature and then further to 10-15°C. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice (approx. 20 kg) in a separate, large vessel with vigorous stirring. Caution: This quenching step is highly exothermic.
-
Precipitation and Filtration: Stir the resulting slurry for 1-2 hours to allow for complete precipitation. The pH will be highly acidic. Collect the solid product by filtration using a large Büchner funnel or a filter press.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 4 L) until the filtrate is neutral (pH ~6-7). This is critical to remove residual sulfuric acid.
-
Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight. The product is obtained as an off-white to pale yellow solid.
Expected Results and Characterization
This protocol reliably produces the intermediate product with high purity and yield.
| Parameter | Expected Value |
| Yield | 1.15 - 1.22 kg (85 - 90%) |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >98% |
| Melting Point | Approx. 245-250 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 11.8 (s, 1H, NH), 7.8-8.0 (m, 2H), 7.6 (d, 1H), 6.5 (d, 1H) |
| MS (ESI+) | m/z: 242.0, 244.0 [M+H]⁺ (Isotopic pattern for Br) |
Part II: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
The conversion of the 2-quinolone tautomer of 6-Bromo-8-fluoroquinolin-2(1H)-one to the 2-chloro derivative is a classic dehydrative chlorination reaction. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and, in many large-scale applications, the solvent. The mechanism involves the initial formation of a phosphate ester intermediate by reaction of the quinolone's amide oxygen with POCl₃. This intermediate is highly activated towards nucleophilic attack by a chloride ion (generated from POCl₃). The subsequent collapse of the tetrahedral intermediate and elimination of a dichlorophosphate species rearomatizes the ring to yield the stable 2-chloroquinoline product. Using POCl₃ in excess drives the reaction to completion.
Detailed Experimental Protocol
Materials & Reagents:
-
6-Bromo-8-fluoroquinolin-2(1H)-one (Intermediate from Part I)
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To the 20 L reactor (ensure it is thoroughly dried and purged with nitrogen), charge 6-Bromo-8-fluoroquinolin-2(1H)-one (1.00 kg, 4.13 mol, 1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3.8 kg, 2.5 L, 6.0 eq) to the reactor. Caution: POCl₃ is highly corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Heating: Stir the slurry and heat the reaction mixture to reflux (approx. 105-110°C). Maintain at reflux for 5-6 hours. The mixture should become a clear, homogeneous solution. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, cool the mixture to 50-60°C. Distill off the excess POCl₃ under reduced pressure. This step is crucial for minimizing the amount of POCl₃ that needs to be quenched.
-
Quenching: Cool the residual viscous oil to ambient temperature. Slowly and carefully add Dichloromethane (DCM, 8 L). In a separate vessel, prepare a large volume of ice water (approx. 20 L). With vigorous stirring, slowly drip the DCM solution into the ice water. Extreme Caution: This is a highly exothermic and gas-evolving process. Maintain a slow addition rate to control the temperature below 20°C.
-
Workup and Neutralization: Separate the organic (DCM) layer. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with DCM (2 x 4 L).
-
Washing and Drying: Combine all organic layers. Wash sequentially with saturated NaHCO₃ solution (1 x 4 L) and brine (1 x 4 L). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation and Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product as a crystalline solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 0.98 - 1.04 kg (91 - 96%) |
| Appearance | White to light-tan crystalline solid |
| Purity (HPLC) | >99% |
| Melting Point | Approx. 115-120 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 8.2 (d, 1H), 7.9 (d, 1H), 7.7-7.8 (m, 2H) |
| MS (ESI+) | m/z: 260.0, 262.0 [M+H]⁺ (Isotopic pattern for Br, Cl) |
Process Workflow and Scale-Up Considerations
Integrated Process Workflow Diagram
Caption: Detailed workflow from starting materials to final product QC.
Key Considerations for Scale-Up
-
Thermal Management: Both the sulfuric acid addition and the POCl₃ quench are highly exothermic. A reactor with efficient cooling capacity is essential. On a larger scale, the addition rates must be carefully controlled based on real-time temperature monitoring to prevent thermal runaways.
-
POCl₃ Handling and Quenching: Phosphorus oxychloride is hazardous. All transfers and reactions should be conducted in a closed system. The distillation of excess POCl₃ before quenching is highly recommended at scale to reduce the violence of the quench and minimize waste volume. The quench procedure itself must be rigorously tested at lab scale before implementation in a pilot plant.
-
Material Compatibility: Concentrated sulfuric acid and POCl₃ are highly corrosive. Glass-lined steel reactors are the standard choice for these processes. All transfer lines and gaskets must be made of compatible materials.
-
Product Isolation: For multi-kilogram batches, filtration and drying equipment (e.g., filter-dryer) can significantly improve efficiency and minimize operator exposure compared to open Büchner funnels.
-
Waste Management: The acidic aqueous waste from both steps, particularly the phosphate-containing waste from the chlorination quench, must be neutralized and disposed of in accordance with local environmental regulations.
Safety Information
All operations should be performed by trained personnel in a controlled laboratory or plant environment with appropriate engineering controls and PPE.
| Substance | Key Hazards | Recommended Precautions |
| 4-Bromo-2-fluoroaniline | Toxic if swallowed, skin/eye irritant, suspected mutagen. | Wear gloves, safety glasses, and lab coat. Avoid inhalation of dust. |
| Conc. Sulfuric Acid | Severe skin/eye burns, corrosive. | Use face shield, acid-resistant gloves, and apron. Add to other liquids slowly. |
| Phosphorus Oxychloride | Causes severe skin burns and eye damage, toxic if inhaled, reacts violently with water.[4] | Work in a high-efficiency fume hood. Use a full-face respirator, and wear chemically resistant gloves and suit. |
| Dichloromethane (DCM) | Skin/eye irritant, suspected carcinogen. | Use in a well-ventilated area. Avoid prolonged skin contact. |
Always consult the full Safety Data Sheet (SDS) for each chemical before use.[4][5]
References
Application Notes and Protocols: In Vitro Antibacterial Screening of 6-Bromo-2-chloro-8-fluoroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone and fluoroquinolone antibiotics have long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Their potent, broad-spectrum bactericidal activity has made them indispensable in clinical practice.[2][3] The core mechanism of action for these synthetic agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[4][5][6][7] By stabilizing the enzyme-DNA complex, quinolones introduce double-stranded breaks in the bacterial chromosome, leading to cell death.[4][6]
The chemical structure of quinolones offers a versatile scaffold for modification, allowing for the enhancement of antibacterial activity and the expansion of the spectrum to include resistant pathogens.[8][9] The introduction of a fluorine atom at position 6 was a significant advancement, leading to the development of the fluoroquinolone class with improved potency.[10] Further modifications at various positions, such as C-7 and C-8, have been explored to overcome emerging resistance and improve pharmacokinetic properties.[3][8][9] The novel 6-Bromo-2-chloro-8-fluoroquinoline scaffold represents a promising area of investigation for new antibacterial agents.
This guide provides a comprehensive overview and detailed protocols for the in vitro antibacterial screening of this compound derivatives. As a Senior Application Scientist, the following sections will not only outline the necessary steps but also provide the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible evaluation of these novel compounds.
Mechanism of Action: Quinolone Antibacterials
A fundamental understanding of the target pathway is crucial for interpreting screening results. Quinolone antibiotics exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][7]
-
DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into the DNA, a process vital for DNA replication and transcription.[7]
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is crucial for decatenating newly replicated daughter chromosomes, allowing for proper cell division.[7]
Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[6] This leads to an accumulation of double-stranded DNA breaks, triggering a cascade of events that ultimately result in bacterial cell death.[4]
Caption: Mechanism of action of quinolone antibiotics.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the primary screening of novel this compound derivatives.
Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Test for Preliminary Screening
The agar disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[11][12][13] It is a qualitative or semi-quantitative method that provides a rapid visual indication of a compound's efficacy against a panel of bacterial strains.[11][14]
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Control antibiotic disks (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator
Procedure
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15][16]
-
Inoculation of MHA Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[17] Allow the plate to dry for 3-5 minutes.
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the surface of the inoculated MHA plate.[14] Also, place a control antibiotic disk and a blank disk (with solvent only) on the plate. Ensure the disks are at least 24 mm apart.[14]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[15]
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11] A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.
Caption: Workflow for the Agar Disk Diffusion Test.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.[16][18]
Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Control antibiotic
-
Bacterial strains
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[15][19] Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[15][18]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15][16]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.[15]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][20] This test is performed after determining the MIC.
Materials
-
MHA plates
-
Sterile micropipette and tips
-
The 96-well plate from the MIC assay
Procedure
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile MHA plate.[15]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][20][21]
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
Caption: Workflow for MIC and MBC determination.
Data Presentation
The results of the antibacterial screening should be presented in a clear and concise manner to allow for easy comparison of the different derivatives.
Table 1: Preliminary Antibacterial Activity by Agar Disk Diffusion
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| S. aureus | ||
| E. coli | ||
| Derivative 1 | 30 | |
| Derivative 2 | 30 | |
| Ciprofloxacin | 5 | |
| Solvent Control | - | 0 |
Table 2: MIC and MBC Values of this compound Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus | E. coli | S. aureus | |
| Derivative 1 | |||
| Derivative 2 | |||
| Ciprofloxacin |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro antibacterial screening of novel this compound derivatives. By systematically determining the zones of inhibition, MIC, and MBC values, researchers can effectively identify promising lead compounds for further development. The structure-activity relationships derived from this data will be instrumental in guiding the synthesis of next-generation quinolone antibiotics with enhanced efficacy against a broad range of bacterial pathogens, including multi-drug resistant strains.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. scispace.com [scispace.com]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | MDPI [mdpi.com]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, synthesis, molecular docking, and antibacterial evaluation of some novel flouroquinolone derivatives as potent antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. benchchem.com [benchchem.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-chloro-8-fluoroquinoline
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for the synthesis of 6-Bromo-2-chloro-8-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this highly functionalized heterocyclic compound. The presence of three distinct halogen substituents on the quinoline core presents unique challenges related to regioselectivity, reactivity, and purification. This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis, structured to help you troubleshoot and optimize your experimental workflow.
Part 1: Strategic Synthesis and Core Reaction FAQs
This section addresses high-level questions regarding the overall synthetic approach, focusing on the most reliable and commonly employed routes.
Q1: What is the most robust and logical synthetic strategy for preparing this compound?
Answer: A direct, multi-step construction of the substituted quinoline ring from simple precursors is often plagued by issues of regioselectivity and low yields due to the deactivating effects of the bromo and fluoro substituents. Therefore, the most reliable and widely adopted strategy is a two-stage process that first constructs the corresponding quinolin-2-one (a quinolone), followed by a targeted chlorination.
This approach breaks down the problem into two more manageable steps:
-
Stage 1: Synthesis of the 6-Bromo-8-fluoroquinolin-2(1H)-one intermediate. This involves forming the bicyclic quinolone core with the correct bromine and fluorine substitution pattern.
-
Stage 2: Chlorination of the 2-quinolone. This step converts the C2-carbonyl of the quinolone into the desired chloro group, yielding the final product.
This strategy is advantageous because the quinolone intermediate is often a stable, crystalline solid that is more easily purified than intermediates from other routes. The subsequent chlorination is a well-established transformation.
Caption: High-level two-stage synthetic workflow.
Q2: Why is forming the 2-quinolone intermediate preferable to other quinoline syntheses like Skraup or Vilsmeier-Haack?
Answer: While classic named reactions are powerful, they present specific difficulties for this target molecule:
-
Skraup Synthesis: This method employs harsh conditions (concentrated sulfuric acid, high temperatures) which can lead to unwanted side reactions or decomposition, especially with multiple halogen substituents.[1]
-
Vilsmeier-Haack Reaction: This reaction, typically performed on an N-arylacetamide, would yield a 2-chloro-3-formylquinoline.[2] This introduces an unwanted formyl group at the 3-position that would require an additional, often non-trivial, removal step.
-
Friedländer Synthesis: This route would require a 2-amino-5-bromo-3-fluorobenzaldehyde (or ketone) as a starting material, which is not commercially available and would add significant complexity to the overall synthesis.
The 2-quinolone route avoids these issues by building the core in a controlled manner, often under milder conditions, and directly yielding a precursor that is one simple step away from the final target.
Part 2: Troubleshooting Guide for Key Synthetic Steps
This section provides detailed answers to specific problems that may arise during the experimental execution of the two-stage synthesis.
Q3: My intramolecular cyclization to form the 6-Bromo-8-fluoroquinolin-2(1H)-one (Stage 1) is failing or giving very low yields. What are the primary causes?
Answer: This is the most challenging step of the synthesis and low yields are a common problem. The root cause is the severe electronic deactivation of the aromatic ring by both the 6-bromo and 8-fluoro substituents. These electron-withdrawing groups make the ring a poor nucleophile for the critical intramolecular Friedel-Crafts-type acylation/cyclization.
Key Troubleshooting Points:
-
Insufficiently Strong Cyclization Reagent: Standard reagents like polyphosphoric acid (PPA) may not be sufficiently acidic to promote the reaction on this deactivated substrate.
-
Solution: Employ a stronger acid catalyst. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is an excellent, non-oxidizing superacid medium for such challenging cyclizations. Thermal cyclization in high-boiling solvents like Dowtherm A is another powerful alternative, though it requires very high temperatures (>250 °C).[3]
-
-
Poor Quality Precursor: The N-aryl acrylate or β-ketoanilide precursor must be of high purity. Any residual starting aniline can interfere with the acidic catalyst.
-
Solution: Ensure the precursor is thoroughly purified, typically by recrystallization, before attempting the cyclization. Confirm its identity and purity via ¹H NMR and melting point analysis.
-
-
Reaction Temperature and Time: Insufficient heat or time will result in incomplete conversion.
-
Solution: Carefully monitor the reaction by TLC. For PPA or Eaton's reagent, temperatures between 100-140 °C are typical, but may require optimization. Reactions can take several hours to reach completion.
-
Q4: The chlorination of my 2-quinolone with phosphorus oxychloride (POCl₃) (Stage 2) is producing a dark tar and very little product. What is going wrong?
Answer: This is a frequent issue typically caused by excessive temperature, moisture, or an improper workup procedure. POCl₃ is a highly reactive reagent that can cause decomposition if not handled correctly.[3][4]
Key Troubleshooting Points:
-
Temperature Control: The reaction is exothermic. Uncontrolled heating can lead to polymerization and the formation of intractable tars.
-
Solution: Add the POCl₃ to the quinolone substrate at a lower temperature (e.g., 0-10 °C) before slowly heating to reflux. A catalytic amount of a phase-transfer catalyst or DMF can sometimes facilitate the reaction at a lower temperature.[3]
-
-
Moisture Contamination: POCl₃ reacts violently with water to produce phosphoric acid and HCl, which can complicate the reaction and workup.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and reagents.
-
-
Workup Procedure: The quenching of excess POCl₃ is highly exothermic and potentially hazardous. Adding the reaction mixture directly to a large volume of water can cause a violent reaction and hydrolysis of the product back to the starting quinolone.
-
Solution: After the reaction is complete, cool the mixture and remove the bulk of the excess POCl₃ under reduced pressure. Then, very slowly and carefully pour the cooled residue onto crushed ice with vigorous stirring. This controlled quench is critical. The product can then be extracted after neutralizing the acidic solution with a base like sodium carbonate or aqueous ammonia.
-
Table 1: Optimization of Chlorination Conditions
| Parameter | Standard Condition | Optimized Condition for Sensitive Substrates | Rationale |
| Temperature | Reflux (~110 °C) | Gentle Reflux (80-90 °C) | Minimizes thermal decomposition and side reactions. |
| Catalyst | None | DMF (catalytic, ~0.1 eq.) | Forms a Vilsmeier-type intermediate which can be a more active chlorinating agent at lower temperatures.[2] |
| Reaction Time | 2-4 hours | Monitor by TLC (often 4-8 hours) | Lower temperatures require longer reaction times for full conversion. |
| Workup | Quench in water | 1. Distill excess POCl₃2. Quench residue on ice | Improves safety and prevents product hydrolysis.[3] |
Part 3: Purification and Stability FAQs
Q5: What is the most effective method for purifying the final this compound?
Answer: The crude product after workup is often a solid contaminated with unreacted starting material and some dark, baseline impurities. A two-step purification is recommended for achieving high purity (>99%).
-
Flash Column Chromatography: This is the best first step to remove the majority of impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar gradient system. Start with 100% hexanes and gradually increase the proportion of ethyl acetate (e.g., from 0% to 10%). The product is relatively non-polar and should elute early.
-
-
Recrystallization: After chromatography, recrystallization can be used to remove any remaining minor impurities and obtain a highly crystalline final product.
-
Solvent System: A solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or a mixture of hexanes and ethyl acetate are excellent candidates.
-
Q6: My purified product is a white solid, but it develops a yellow or brownish tint upon storage. Why is this happening?
Answer: Polyhalogenated heterocyclic compounds can be sensitive to light and air over extended periods. The discoloration is likely due to slow, minor decomposition, possibly involving radical reactions initiated by UV light. While this often represents a very small percentage of the material, it is visually apparent.
Storage Recommendations:
-
Store the solid in an amber glass vial to protect it from light.
-
For long-term storage, keep the vial in a freezer (-20 °C).
-
Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.
Part 4: Detailed Experimental Protocols
Protocol 1: Chlorination of 6-Bromo-8-fluoroquinolin-2(1H)-one
This protocol assumes the 2-quinolone starting material has been synthesized and purified.
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-8-fluoroquinolin-2(1H)-one (5.0 g, 20.5 mmol).
-
Reagent Addition: Place the flask under a nitrogen atmosphere. Carefully add phosphorus oxychloride (POCl₃, 20 mL, 214 mmol) via syringe. A catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL) can be added at this stage.
-
Reaction: Slowly heat the stirred suspension in an oil bath to 90 °C. The solid will gradually dissolve. Maintain the temperature and stir for 6 hours, monitoring the reaction's progress by TLC (5:1 Hexanes:EtOAc).
-
POCl₃ Removal: After cooling to room temperature, carefully remove the excess POCl₃ using a rotary evaporator connected to a vacuum pump with a base trap (containing NaOH pellets or solution).
-
Workup/Quench: Place the flask containing the viscous residue in an ice bath. Very slowly and in small portions, add crushed ice to the flask with vigorous stirring. Continue until the reaction is fully quenched and a precipitate forms.
-
Neutralization & Extraction: Slowly add saturated aqueous sodium bicarbonate solution until the pH of the mixture is ~7-8. Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash chromatography (silica gel, gradient elution with 0-10% ethyl acetate in hexanes) to afford this compound as a white solid.
Caption: Step-by-step chlorination and purification workflow.
References
Technical Support Center: Synthesis of 6-Bromo-2-chloro-8-fluoroquinoline
Welcome to the technical support guide for the synthesis of 6-Bromo-2-chloro-8-fluoroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis and overcome common challenges, particularly those leading to low yields. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and where are the low-yield steps?
A common and effective pathway starts from 4-bromo-2-fluoroaniline. The synthesis involves three key transformations:
-
Cyclization: Formation of the quinoline core to produce 6-bromo-8-fluoroquinolin-2(1H)-one. This is often achieved via a reaction analogous to the Conrad-Limpach-Knorr synthesis, reacting the aniline with a β-ketoester like diethyl malonate.
-
Chlorination: Conversion of the 2-quinolone (a cyclic amide) to the 2-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Purification: Isolation of the final product.
Low yields are frequently reported in the cyclization and chlorination steps. The cyclization can be hampered by side reactions and incomplete ring closure, while the chlorination step can suffer from incomplete conversion and harsh conditions leading to degradation.
Troubleshooting Guide: Step-by-Step Problem Solving
Problem Area 1: Low Yield in Cyclization to form 6-Bromo-8-fluoroquinolin-2(1H)-one
The initial cyclization is critical for establishing the quinoline scaffold. Low yields at this stage are often due to suboptimal reaction conditions or competing side reactions.
Q2: My cyclization reaction of 4-bromo-2-fluoroaniline with diethyl malonate is resulting in a low yield of the desired 6-bromo-8-fluoroquinolin-2(1H)-one. What are the likely causes?
This is a common issue often related to temperature control during the two key phases of the reaction: the initial condensation and the subsequent thermal cyclization.
-
Cause A: Incomplete Initial Condensation. The first step is the formation of an enamine intermediate. If this reaction is incomplete before attempting cyclization, the overall yield will be poor.
-
Solution: Ensure the initial condensation reaction, typically run at a lower temperature (e.g., 120-140 °C), is complete. Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting aniline before proceeding to the high-temperature cyclization step.
-
-
Cause B: Suboptimal Cyclization Temperature. The ring-closing step requires high temperatures, often in a high-boiling solvent like diphenyl ether, typically around 250 °C.[1]
-
Solution: The temperature must be high enough to drive the cyclization but not so high as to cause decomposition. If you observe significant charring, the temperature may be too high. Conversely, if you have a large amount of unreacted intermediate, the temperature may be too low or the reaction time too short. A controlled, gradual increase in temperature to the target, followed by a hold for a specific duration (e.g., 15-30 minutes), is often optimal.
-
-
Cause C: Inefficient Mixing. In a viscous, high-temperature medium like diphenyl ether, efficient stirring is crucial to ensure even heat distribution and prevent localized overheating and charring.
-
Solution: Use a robust mechanical stirrer. If the reaction mixture becomes too thick, consider optimizing the substrate-to-solvent ratio.
-
Problem Area 2: Inefficient Chlorination of 6-Bromo-8-fluoroquinolin-2(1H)-one
The conversion of the 2-quinolone to the 2-chloroquinoline using phosphorus oxychloride (POCl₃) is a standard transformation but can be problematic.
Q3: The chlorination of my 6-bromo-8-fluoroquinolin-2(1H)-one using POCl₃ is incomplete, and I'm recovering starting material. How can I improve this conversion?
Incomplete conversion is a frequent challenge in this type of deoxychlorination. Several factors can influence the reaction's efficiency. The mechanism involves the phosphorylation of the amide oxygen, followed by nucleophilic attack by chloride.[2][3]
-
Cause A: Insufficient Reagent or Reaction Time. POCl₃ often serves as both the reagent and the solvent. An insufficient amount or a short reaction time can lead to incomplete conversion.
-
Cause B: Presence of Moisture. Phosphorus oxychloride reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce its effectiveness.
-
Solution: Ensure your starting quinolone is thoroughly dried. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a fresh bottle of POCl₃ is also recommended.[4]
-
-
Cause C: Low Reactivity of the Substrate. Some heterocyclic systems can be resistant to chlorination.
Table 1: Recommended Conditions for POCl₃ Chlorination
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent | Phosphorus Oxychloride (POCl₃) | Serves as both chlorinating agent and solvent.[2] |
| Equivalents | 10-20 volumes or large excess | Ensures the reaction goes to completion. |
| Temperature | Reflux (~110 °C) | Provides sufficient energy for the reaction.[1] |
| Time | 3-12 hours | Monitor by TLC/LCMS for completion. |
| Additives | Catalytic DMF or DMA | Can significantly increase reaction rate.[1][4] |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent reaction with atmospheric moisture. |
Q4: The workup of my POCl₃ reaction is difficult, and I'm losing product. What is a reliable procedure?
The workup procedure is critical for both safety and yield. Quenching excess POCl₃ is highly exothermic and must be done with extreme care.
-
Step 1: Remove Excess POCl₃. After the reaction is complete, cool the mixture and remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation).[2] This dramatically reduces the violence of the subsequent quench.
-
Step 2: Cautious Quenching. Very slowly and carefully, pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.[1][2] This should be done in a fume hood with appropriate personal protective equipment. An alternative is to slowly add the ice to the reaction flask.
-
Step 3: Neutralization & Extraction. The resulting acidic aqueous slurry will likely contain the precipitated product. Slowly neutralize the mixture with a base such as aqueous ammonia or sodium carbonate solution until it is basic (pH > 8). The product can then be isolated by filtration or extracted with an organic solvent like dichloromethane or ethyl acetate.[2]
Visualizing the Workflow
A clear understanding of the synthetic sequence and the critical points for troubleshooting is essential.
Diagram 1: Synthetic Workflow and Key Troubleshooting Points
Caption: Synthetic pathway with critical troubleshooting stages highlighted.
Experimental Protocol: Chlorination of 6-Bromo-8-fluoroquinolin-2(1H)-one
This protocol provides a detailed methodology for the chlorination step, incorporating best practices to maximize yield.
Materials:
-
6-Bromo-8-fluoroquinolin-2(1H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (15 mL per gram of starting material)
-
N,N-Dimethylformamide (DMF) (2-3 drops)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas inlet for an inert atmosphere (N₂ or Ar).
-
Reagents: Add 6-bromo-8-fluoroquinolin-2(1H)-one (1.0 eq) to the flask. Carefully add phosphorus oxychloride (15 volumes) followed by 2-3 drops of DMF.[1]
-
Reaction: Stir the mixture at room temperature for 5-10 minutes, then heat the reaction to reflux (approx. 110 °C) using a heating mantle. Maintain the reflux for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, carefully quenching them in ice/ammonia, extracting with EtOAc, and analyzing by TLC or LCMS. The reaction is complete upon the disappearance of the starting material.
-
Workup - Step A (POCl₃ Removal): Cool the flask to room temperature. Arrange for vacuum distillation to remove the excess POCl₃. This step is crucial for a safer workup.
-
Workup - Step B (Quenching): In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and with vigorous stirring, pour the cooled reaction residue onto the crushed ice.
-
Workup - Step C (Neutralization): Once the quench is complete, slowly add saturated sodium bicarbonate solution to the aqueous mixture until gas evolution ceases and the pH is basic (~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM or EtOAc.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
References
Technical Support Center: Functionalization of 6-Bromo-2-chloro-8-fluoroquinoline
Welcome to the technical support center for the synthetic chemistry of 6-Bromo-2-chloro-8-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. Here, we address common challenges and side reactions encountered during its functionalization, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental outcomes and offer robust troubleshooting strategies to ensure the success of your synthetic campaigns.
Part 1: General Considerations & Regioselectivity
The this compound scaffold presents two primary sites for functionalization: the C-Br bond at position 6 and the C-Cl bond at position 2. Understanding the inherent electronic and steric differences between these positions is critical for predicting reactivity and achieving selectivity.
Q1: Which position, C6-Br or C2-Cl, is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the C6-Br bond is significantly more reactive than the C2-Cl bond. This selectivity is governed by the relative rates of the oxidative addition step to the Pd(0) catalyst. The general reactivity trend for aryl halides in oxidative addition is I > Br > OTf >> Cl.[1][2] Therefore, under carefully controlled conditions, it is possible to selectively functionalize the C6 position while leaving the C2-chloro group intact for subsequent transformations. A study on the sequential Buchwald-Hartwig amination of this specific substrate confirms the feasibility of selectively targeting the aryl bromide in the presence of the heteroaryl chloride.[3]
Q2: Under what conditions would the C2-Cl position react?
A2: The C2-Cl bond can be functionalized under two main scenarios:
-
Forcing Palladium-Catalysis Conditions: After the C6-Br has reacted, more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems with specialized ligands for aryl chloride activation) can be used to engage the C2-Cl bond in a second cross-coupling reaction.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The C2 position on the quinoline ring is electron-deficient, analogous to the ortho/para positions in nitro-substituted aromatics.[5] This makes the C2-chloro group susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides, thiols) via an SNAr mechanism.[6][7] This reactivity is orthogonal to the palladium-catalyzed chemistry at C6 and can be exploited for selective synthesis.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse for C-C and C-N bond formation on this scaffold. However, several side reactions can diminish yield and complicate purification.
Diagram: Key Reaction Sites & Pathways
Caption: Reactivity map for this compound.
FAQ 2.1: Suzuki-Miyaura Coupling Issues
Q: I am attempting a Suzuki coupling at the C6-Br position, but I am observing a significant amount of a byproduct where the bromine is replaced by hydrogen. What is happening and how can I prevent it?
A: You are observing hydrodehalogenation (often called "dehalogenation"), a common side reaction in palladium-catalyzed cross-couplings.[8] This occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes a reductive pathway instead of the desired transmetalation with the boronic acid. This typically involves the introduction of a hydride ligand to the palladium center, followed by reductive elimination of the dehalogenated quinoline.[1]
Troubleshooting Dehalogenation:
| Potential Cause | Explanation | Recommended Solution |
| Hydride Source | Alcoholic solvents (e.g., methanol, ethanol) or even water can be oxidized by the palladium complex to generate hydride species.[1][8] Some bases or impurities can also act as hydride donors. | Switch to aprotic solvents like 1,4-dioxane, toluene, or DMF. Ensure all reagents and solvents are pure and dry. |
| Slow Transmetalation | If the transmetalation step is slow, the competing dehalogenation pathway has more time to occur. This can be due to poor quality boronic acid or an inappropriate base. | Use a high-quality boronic acid or a more stable boronate ester (e.g., MIDA or pinacol esters). Screen different bases; K₃PO₄ or Cs₂CO₃ are often effective as they also activate the boronic acid.[2][4] |
| Catalyst/Ligand Choice | Highly active catalyst systems can sometimes favor dehalogenation, especially with electron-rich substrates.[8][9] | Use a pre-catalyst (e.g., XPhos Pd G2/G3) which can promote the desired coupling over side reactions by ensuring a controlled formation of the active Pd(0) species.[10] |
Q: My Suzuki reaction is clean, but the yield is low, and I see a biaryl byproduct of my boronic acid. What is this and how can I minimize it?
A: This side reaction is the homocoupling of your boronic acid. It can be promoted by the presence of Pd(II) species or oxygen in the reaction mixture.[1][9]
Minimizing Homocoupling:
-
Ensure Inert Atmosphere: Thoroughly degas your reaction mixture (e.g., via 3-5 vacuum/inert gas cycles) before adding the palladium catalyst to minimize oxygen levels.[11]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes help, although many modern pre-catalysts are designed to cleanly generate Pd(0) in situ.[11]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the this compound can help consume the boronic acid before it has a chance to homocouple.[9]
Diagram: Troubleshooting Dehalogenation in Cross-Coupling
Caption: Decision workflow for troubleshooting dehalogenation.
FAQ 2.2: Buchwald-Hartwig Amination Issues
Q: I am trying to perform a Buchwald-Hartwig amination at C6, but I am getting a mixture of products, including reaction at the C2 position. How can I improve selectivity?
A: While the C6-Br is intrinsically more reactive, achieving perfect selectivity in Buchwald-Hartwig amination requires careful optimization because the amine nucleophile can also participate in a competing SNAr reaction at the C2-Cl position.[3]
Strategies for Improving C6-Selectivity:
-
Lower Reaction Temperature: Oxidative addition at the C-Br bond occurs at a lower temperature than at the C-Cl bond. Running the reaction at the lowest possible temperature that allows for efficient C-Br activation (e.g., 80-100 °C) can disfavor the higher-energy pathways required for C-Cl activation or SNAr.[12]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands that favor oxidative addition and reductive elimination at lower temperatures can enhance selectivity for the more reactive C-Br bond.[12] Ligands like XPhos or RuPhos are often good starting points.[11]
-
Base Selection: Use a base that is strong enough for the catalytic cycle but not so nucleophilic that it promotes SNAr. Non-nucleophilic bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are standard.[12]
Q: My Buchwald-Hartwig reaction is not proceeding at all. What could be the cause?
A: Complete reaction failure often points to catalyst inhibition or deactivation. The quinoline nitrogen itself can act as a ligand and poison the palladium catalyst by coordinating to the metal center and forming inactive species.[11]
Troubleshooting Catalyst Poisoning:
-
Employ Bulky Ligands: This is the most effective solution. Bulky phosphine ligands (e.g., XPhos, SPhos) create a sterically hindered environment around the palladium atom, which physically blocks the quinoline nitrogen from coordinating.[11]
-
Check Reagent Purity: Ensure all reagents, especially the amine, are free of impurities that could act as stronger catalyst poisons (e.g., sulfur-containing compounds).
-
Use a Pre-catalyst: Modern pre-catalysts are often more robust and resistant to deactivation than generating the active catalyst from simple sources like Pd(OAc)₂ and a separate ligand.[11]
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q: During a long, heated cross-coupling reaction using aqueous base, I isolated a major byproduct identified as 6-Bromo-8-fluoroquinolin-2(1H)-one. What is this?
A: This is the product of hydrolysis of the 2-chloro group.[13][14] The C2 position is activated towards nucleophilic attack, and under basic conditions (particularly with hydroxide ions from an aqueous base), water or hydroxide can act as a nucleophile, displacing the chloride to form the thermodynamically stable quinolone tautomer.[15][16]
Preventing Hydrolysis:
-
Use Anhydrous Conditions: If possible, perform the reaction under strictly anhydrous conditions using an organic base (e.g., DBU, DIPEA) or an anhydrous inorganic base (e.g., K₃PO₄, Cs₂CO₃) in a dry, aprotic solvent.
-
Limit Reaction Time and Temperature: Hydrolysis is often slower than the desired cross-coupling. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or prolonged heating.
-
Choose a Non-Aqueous Base: If a strong base is needed, opt for a non-hydroxide source like sodium tert-butoxide in an aprotic solvent.
Part 4: Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the XPhos Pd G3 pre-catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol is a representative example and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk flask or sealed tube, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask inside a glovebox (or under a strong flow of inert gas), add the RuPhos Pd G3 pre-catalyst and NaOt-Bu.
-
Add the this compound.
-
Seal the flask, remove from the glovebox (if used), and add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. jmcct.com [jmcct.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-2-chloro-8-fluoroquinoline
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-Bromo-2-chloro-8-fluoroquinoline. The content is structured to address common challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies to optimize this specific transformation.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[1][2] The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this cycle is fundamental to effective troubleshooting.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. The rate of this step is highly dependent on the nature of the halogen, following the general reactivity trend: I > Br > OTf >> Cl.[5][6] This differential reactivity is the key to achieving selective coupling.
-
Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.
Q1: My reaction shows no conversion or is extremely sluggish. What are the first things I should check?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the core reaction components.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[6] Phosphine ligands are particularly susceptible to oxidation.[6] Use fresh, high-quality reagents. For challenging couplings involving less reactive chlorides, pre-formed, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) can provide more consistent results.[1]
-
Reagent Quality: Boronic acids can decompose via protodeboronation, especially electron-deficient ones.[1][6] Use fresh boronic acid or consider converting it to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to degradation.[10]
-
Base and Solvent Purity: Ensure you are using anhydrous, high-purity solvents and bases. Water content can be detrimental, promoting protodeboronation.[10]
Q2: How can I achieve selective C-C bond formation at the C6-Bromo position while leaving the C2-Chloro position untouched?
A2: Achieving site-selectivity is the primary challenge with polyhalogenated substrates.[11] The strategy relies on the significant difference in bond dissociation energies and, consequently, the rates of oxidative addition between the C-Br and C-Cl bonds (C-Br >> C-Cl).[12]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The higher activation energy required for C-Cl bond insertion means it will be significantly slower at milder temperatures, allowing the C-Br coupling to proceed exclusively.
-
Catalyst/Ligand Choice: While highly active catalysts are needed, some systems are better at differentiating between the two halogens. Start with a standard catalyst like Pd(PPh₃)₄ or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a ligand like SPhos or Xantphos. These are often sufficient for selective C-Br coupling without being overly reactive toward the C-Cl bond under controlled conditions.[13]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the di-substituted product.
Q3: I am observing significant side products. What are they and how can I minimize them?
A3: The formation of byproducts reduces yield and complicates purification. The most common side reactions are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation (Boronic acid decomposition): This is the replacement of the -B(OH)₂ group with a hydrogen atom.[10]
-
Cause: Often promoted by excess water, high temperatures, or a strongly basic aqueous medium.[10]
-
Solution: Use anhydrous solvents and bases where possible. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[10] If an aqueous base is required, use a biphasic system with vigorous stirring to minimize the time the boronic acid spends in the aqueous phase.[14]
-
-
Homocoupling (Glaser-type coupling): This is the formation of a biaryl product from two molecules of the boronic acid.
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of a halogen (Br or Cl) with a hydrogen atom.
-
Cause: Can occur in the presence of base and a hydrogen source (like water or alcohol solvents), particularly under harsh conditions.[5]
-
Solution: Use a non-protic solvent system. If the problem persists, a milder base like KF might be effective, though it can sometimes slow down the desired reaction.[15]
-
Visualization: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.
Optimizing Reaction Parameters
Optimizing a Suzuki coupling involves balancing multiple interacting parameters.[16][17] For a challenging substrate like this compound, a systematic screening approach is recommended.
Data Presentation: Recommended Starting Conditions for Screening
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(0) or Pd(II) precursors. Use 1-5 mol %. |
| Ligand | Buchwald-type: SPhos, XPhosOther: P(t-Bu)₃, Xantphos | Bulky, electron-rich ligands are crucial. They accelerate oxidative addition and reductive elimination, stabilize the catalyst, and are effective for less reactive halides.[18][19] Use a Ligand:Pd ratio of 2:1 to 4:1. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[8] K₃PO₄ and Cs₂CO₃ are stronger and more soluble, often providing better results for difficult couplings. Use 2-3 equivalents.[10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1)Toluene/H₂OAnhydrous DMF or THF | The solvent system must solubilize all components.[10] A small amount of water is often beneficial for dissolving the base and facilitating the reaction, but can also promote side reactions. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed but can reduce selectivity and promote decomposition. Screen a range to find the optimal balance.[10] |
Detailed Experimental Protocol: General Procedure for Selective C6-Arylation
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C6-bromo position. Caution: All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Vessel Purging:
-
Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle three times to ensure an oxygen-free environment.[6]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %) and add them to the reaction flask against a positive flow of inert gas. Alternatively, use a pre-formed air-stable catalyst complex.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., start screening at 90 °C).
-
Stir the reaction vigorously to ensure proper mixing, especially for biphasic systems.[14]
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Workup and Purification:
-
Once the starting material is consumed (or after a set time), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Visualization: Key Component Relationships
Caption: Interplay between reaction components and key mechanistic steps.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
Improving regioselectivity in the synthesis of 6-Bromo-2-chloro-8-fluoroquinoline derivatives
Technical Support Center: Synthesis of 6-Bromo-2-chloro-8-fluoroquinoline Derivatives
Welcome to the technical support guide for the synthesis of this compound derivatives. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for achieving high regioselectivity in this challenging synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the successful synthesis of your target compound.
Section 1: The Core Challenge: Understanding Regioselectivity in Quinoline Bromination
The primary difficulty in synthesizing this compound lies in controlling the position of the bromine substituent. A common impulse is to first synthesize the 2-chloro-8-fluoroquinoline core and then attempt a direct electrophilic bromination. However, this approach is fundamentally flawed due to the powerful directing effects of the existing substituents and the quinoline ring system itself.
Electrophilic aromatic substitution on the quinoline scaffold preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Within the benzene ring, substitution is electronically favored at the C-5 and C-8 positions.[1]
In our specific substrate, 2-chloro-8-fluoroquinoline, the situation is more complex:
-
8-Fluoro Group: This group is an ortho-, para-director. Since the C-8 position is occupied, it strongly activates the C-7 (ortho) and C-5 (para) positions for electrophilic attack.
-
2-Chloro Group & Ring Nitrogen: These groups deactivate their respective ring systems, further reinforcing the preference for substitution on the carbocyclic ring.
Consequently, direct bromination of 2-chloro-8-fluoroquinoline will almost certainly lead to a mixture of undesired 5-bromo and 7-bromo isomers, with negligible formation of the desired 6-bromo product. Isolating the target compound from this isomeric mixture is often impractical and economically unviable.
References
Technical Support Center: A Troubleshooting Guide for the Purification of Halogenated Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical chemical scaffolds. The inherent basicity of the quinoline nitrogen, combined with the electronic effects of halogen substituents, presents unique purification hurdles. This resource provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities, optimize your protocols, and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude halogenated quinoline product?
A1: The impurity profile is highly dependent on your synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the parent quinoline or the halogen source.
-
Isomeric Products: Halogenation can sometimes occur at multiple positions, leading to isomers that are notoriously difficult to separate due to similar physical properties.
-
Over-halogenated Byproducts: The reaction may not stop at mono-halogenation, leading to di- or tri-halogenated quinolines.
-
Dehalogenated Impurities: Under certain conditions (e.g., catalytic hydrogenation or reaction with some nucleophiles), the halogen can be removed, reverting the compound to its proteo analog.
-
Tars and Polymers: Harsh reaction conditions, particularly in Skraup-type syntheses, can generate significant amounts of tar-like substances.
Q2: Which purification technique should I try first: column chromatography or recrystallization?
A2: The choice depends on the nature of your crude product and the impurities present.
-
Column Chromatography is the most versatile and common starting point, especially for complex mixtures with multiple components or oily products. It is highly effective for separating compounds based on polarity differences, such as separating a mono-halogenated product from an unreacted quinoline starting material.
-
Recrystallization is a powerful technique for achieving very high purity, but it is only suitable for solid materials and requires a significant solubility difference between your desired compound and the impurities in a given solvent system. It is often used as a final polishing step after an initial purification by chromatography.
Q3: How does the type and position of the halogen affect the purification strategy?
A3: The halogen's identity (F, Cl, Br, I) and its position on the quinoline ring significantly influence the molecule's electronic properties and polarity, which are central to purification.
-
Inductive vs. Resonance Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect. However, they also possess lone pairs that can be donated into the aromatic system via a weaker resonance effect. This dual nature complicates polarity predictions.
-
Polarity: Generally, the polarity of halogenated quinolines makes them well-suited for normal-phase chromatography on silica or alumina. The position of the halogen affects the molecule's dipole moment and its interaction with the stationary phase. For instance, separating positional isomers often requires careful optimization of the mobile phase to exploit subtle differences in polarity.
-
Reactivity: The carbon-halogen bond strength decreases from F > Cl > Br > I. This means that iodo- and bromoquinolines are more susceptible to dehalogenation during purification or subsequent synthetic steps.
Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification for halogenated quinolines, but it is not without its challenges. The basic nitrogen atom is the primary source of many common issues.
Problem 1: My compound is streaking badly or tailing on the TLC plate and column.
Cause: This is the most frequent issue and is caused by the strong interaction between the basic quinoline nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics and results in broad, tailing peaks, which severely compromises separation.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a tertiary amine, such as 0.5-2% triethylamine (Et₃N) or pyridine, to your eluent system. This amine acts as a competitive base, binding to the acidic sites on the silica and allowing your halogenated quinoline to elute symmetrically.
-
Use a Deactivated Stationary Phase: If adding a modifier is insufficient or undesirable, consider using a less acidic stationary phase. Good alternatives include:
-
Neutral or Basic Alumina: Often an excellent choice for acid-sensitive or basic compounds.
-
Florisil: A magnesium silicate-based adsorbent that can be milder than silica gel.
-
Problem 2: I'm struggling to separate my desired product from an impurity (e.g., an isomer or starting material).
Cause: The polarity difference between your compounds is too small for the chosen conditions, leading to co-elution.
Solutions:
-
Optimize the Mobile Phase: This is the most critical variable. Use TLC to screen a variety of solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
Adjust Polarity: Fine-tune the solvent ratio to achieve optimal separation. For good separation, the Rf of your target compound should ideally be between 0.3 and 0.4.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the interactions with the stationary phase and improve separation.
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase to allow the less polar compounds to separate, then gradually increase the polarity to elute your more polar target compound and any strongly retained impurities. This sharpens peaks and can significantly improve the resolution of closely eluting species.
-
Improve Column Packing and Loading:
-
Use a longer, narrower column for difficult separations.
-
Ensure the silica gel is packed uniformly without cracks or air bubbles to prevent channeling.
-
Do not overload the column. A general rule is to use a ratio of at least 30:1 of silica gel to crude material by weight.
-
Workflow for Troubleshooting Column Chromatography
// Nodes start [label="Problem with Column?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; streaking [label="Streaking or Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; poor_sep [label="Poor Separation / Co-elution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_elution [label="Compound Stuck at Baseline?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_base [label="Add 0.5-2% Et3N\nto mobile phase.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_alumina [label="Switch to neutral/basic\nalumina or Florisil.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
sol_gradient [label="Use a shallower\nsolvent gradient.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_solvent [label="Change solvent system\n(e.g., DCM for Hexanes).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_column [label="Use a longer column\nand reduce sample load.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_polarity [label="Increase eluent polarity\n(e.g., add MeOH to DCM).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> streaking [label="Symmetrical Peaks?"]; start -> poor_sep [label="Good Resolution?"]; start -> no_elution [label="Compound Eluting?"];
streaking -> sol_base [label="No"]; streaking -> poor_sep [label="Yes"]; sol_base -> sol_alumina [label="Still Tailing?"];
poor_sep -> sol_gradient [label="No"]; poor_sep -> no_elution [label="Yes"]; sol_gradient -> sol_solvent [label="Still Co-eluting?"]; sol_solvent -> sol_column [label="Still Co-eluting?"];
no_elution -> sol_polarity [label="No"]; }
Caption: A logical workflow for diagnosing and solving common column chromatography problems.
Troubleshooting Recrystallization
Recrystallization can yield exceptionally pure material, but finding the right conditions can be a matter of trial and error.
Problem 1: No crystals are forming after my hot solution has cooled.
Cause: This common issue arises from several factors: the solution is not sufficiently supersaturated, the wrong solvent was chosen, or nucleation is inhibited.
Solutions:
-
Induce Crystallization:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seed: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.
-
Concentrate: The solution may be too dilute. Gently evaporate some of the solvent and allow it to cool again.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Add a "poor" solvent (an "anti-solvent" in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool again.
Problem 2: My compound "oiled out" instead of forming crystals.
Cause: The compound has come out of solution at a temperature above its melting point, or the solution is too concentrated, causing it to crash out as a liquid instead of forming a crystal lattice.
Solutions:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to make the solution more dilute.
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of well-ordered crystals instead of an amorphous oil.
-
Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble. This can lower the saturation point and prevent precipitation at such a high temperature.
Data Table: Common Solvent Systems
The selection of a suitable solvent is paramount for successful purification. The following table provides starting points for both chromatography and recrystallization.
| Purification Method | Solvent System (Polarity) | Common Use Case & Notes |
| Column Chromatography | Hexanes / Ethyl Acetate | Workhorse system. Good for a wide range of "normal" polarity halogenated quinolines. |
| Dichloromethane / Methanol | More polar system. Useful for quinolines with additional polar functional groups (e.g., hydroxyl, amino). | |
| System + 0.5-2% Et₃N | Essential for basic compounds. Prevents tailing on silica gel. | |
| Recrystallization | Ethanol or Methanol | Good for moderately polar compounds. Evaporates easily. |
| Ethyl Acetate / Hexanes | Two-solvent system. Dissolve in hot EtOAc, then add hexanes until cloudy. Excellent for fine-tuning solubility. | |
| Toluene or Benzene | Good for aromatic compounds; use with caution due to toxicity. Can result in very well-defined crystals. | |
| Water / Alcohol Mixture | Useful for purifying salts, such as a bromoquinoline hydrobromide. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Prepare a developing chamber by adding your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes with 1% Et₃N) to a depth of ~0.5 cm. Cover the chamber and let it saturate.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (like dichloromethane). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
**
Technical Support Center: Purification of 6-Bromo-2-chloro-8-fluoroquinoline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of 6-Bromo-2-chloro-8-fluoroquinoline. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and related haloquinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: While the exact impurity profile depends on the specific synthetic route, common impurities in quinoline synthesis often include unreacted starting materials, intermediates, and byproducts from side reactions. For a polysubstituted quinoline like this compound, potential impurities could be:
-
Starting materials: Such as substituted anilines and carbonyl compounds.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates can be carried through. For example, if a Gould-Jacobs or a similar pathway is used, you might see partially cyclized products.
-
Regioisomers: In reactions like the Combes synthesis, the use of unsymmetrical starting materials can lead to the formation of undesired regioisomers.[1]
-
Polymerization products: Harsh reaction conditions, particularly in classic methods like the Skraup or Doebner-von Miller syntheses, can lead to the formation of tar and polymeric materials.[1]
-
Dehalogenated or isomeric byproducts: Depending on the reaction conditions, side reactions involving the loss of a halogen or rearrangement might occur.
Q2: How do I choose the best purification method for my crude this compound?
A2: The optimal purification strategy depends on the nature of the impurities and the physical properties of the target compound. A combination of techniques is often most effective.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product.[2][3] It is particularly effective if the impurities have significantly different solubilities in the chosen solvent compared to the desired compound.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[4] It is highly effective for removing impurities with polarities that are distinct from your target compound. For quinoline derivatives, which are basic, special considerations may be needed to avoid issues like streaking.[5]
-
Distillation: If the compound is a thermally stable liquid or a low-melting solid, vacuum distillation can be an effective purification method.[4]
Q3: My purified this compound is colored, but it should be colorless. What could be the cause?
A3: A yellow or brownish tint in quinoline compounds can be due to the presence of trace impurities, often oxidation products or residual starting materials.[6] Even small amounts of highly colored byproducts can impart a noticeable color to the final product. The use of decolorizing charcoal during recrystallization can sometimes help remove these colored impurities.[7]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess the purity of your this compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot (under different solvent conditions) is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Can help identify the molecular weights of any impurities present.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC and column. | The solvent system (eluent) is not optimal. The polarity may be too high or too low. | Systematically test different solvent systems with varying polarities using TLC. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] |
| Streaking or tailing of the compound on the TLC plate or column. | The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica gel.[5] | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[5] Alternatively, use a different stationary phase like neutral or basic alumina.[5] |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of your eluent. For example, if you are using a hexanes/ethyl acetate gradient, slowly increase the percentage of ethyl acetate.[4] |
| Low recovery of the product after chromatography. | The compound may be adsorbing irreversibly to the silica gel. | As mentioned above, adding a small amount of triethylamine to the eluent can help improve recovery.[5] Also, ensure you are not overloading the column. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for your compound. | Test the solubility of your compound in a range of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.[8] |
| No crystals form upon cooling. | The solution is not saturated, or the cooling is too rapid. | If too much solvent was added, you can carefully evaporate some of it to concentrate the solution.[7] Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
| The product oils out instead of crystallizing. | The melting point of your compound is lower than the boiling point of the solvent, or there are significant impurities present. | Add a small amount of hot solvent to dissolve the oil, and then try cooling the solution very slowly.[4] If impurities are the issue, a preliminary purification by column chromatography may be necessary before recrystallization.[4] |
| Low recovery of the product. | Too much solvent was used, or the compound is still significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve your compound.[8] After filtering the crystals, you can try to recover more product from the mother liquor by concentrating it and cooling again for a second crop of crystals.[8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for eluent (e.g., hexanes, ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system by testing various ratios of hexanes and ethyl acetate on a TLC plate. The ideal system will give your product an Rf value of approximately 0.2-0.4. If streaking is observed, add a small amount of triethylamine (e.g., 0.5%) to the eluent.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Heat the mixture to determine if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[10]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[9] Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[10]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Visualizing Purification Workflows
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. 6-BroMo-7-chloro-8-fluoroquinoline CAS#: 1375069-04-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 6. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. ijfmr.com [ijfmr.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Stability issues of 6-Bromo-2-chloro-8-fluoroquinoline under acidic conditions
Document ID: TSC-BCFQ-2026-01 Version: 1.0 Last Updated: January 5, 2026
Introduction: Navigating the Challenges of 6-Bromo-2-chloro-8-fluoroquinoline in Acidic Media
Welcome to the dedicated technical support guide for this compound. This molecule is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its structural complexity, particularly the 2-chloro substituent on the quinoline ring, presents specific stability challenges, especially when subjected to acidic conditions.
This guide is designed for researchers, chemists, and formulation scientists. It provides in-depth, field-tested insights into the potential stability issues, degradation pathways, and mitigation strategies. Our goal is to empower you to anticipate and troubleshoot these challenges, ensuring the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental principles governing the stability of this compound.
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The principal stability issue is the acid-catalyzed hydrolysis of the chloro group at the C2 position of the quinoline ring.[1][2][3] The nitrogen atom in the quinoline ring can be protonated under acidic conditions, which significantly activates the C2 position for nucleophilic attack. Water, often present in acidic solutions, acts as a nucleophile, leading to the displacement of the chloride ion and the formation of the corresponding 2-quinolone derivative.
Q2: What is the main degradation product I should expect to see?
A2: The primary degradation product is 6-Bromo-8-fluoroquinolin-2(1H)-one . This is formed through the hydrolysis mechanism described above. Several studies have demonstrated that 2-chloroquinolines readily convert to their respective quinolone analogs in the presence of acid, such as formic or hydrochloric acid.[1][3][4]
Q3: How do the bromo and fluoro substituents influence the compound's stability?
A3: The electron-withdrawing effects of the bromine at C6 and the fluorine at C8 play a crucial role. These halogens decrease the electron density of the quinoline ring system. This has two competing effects:
-
Decreased Basicity: The electron-withdrawing nature of the halogens makes the ring nitrogen less basic and thus less prone to protonation. This can have a minor stabilizing effect.
-
Activation of C2 Position: Despite lower basicity, once protonation occurs, the electron-withdrawing field effect of the halogens further increases the electrophilicity (positive character) of the C2 carbon. This makes it even more susceptible to nucleophilic attack compared to a non-halogenated 2-chloroquinoline. The net result is that hydrolysis can still proceed efficiently once acidic conditions are established.[5]
Q4: Besides hydrolysis, are other degradation pathways like dehalogenation possible?
A4: While hydrolysis at the C2 position is the most common pathway, dehalogenation is another possibility, though typically under different conditions.
-
Debromination: The C-Br bond (approx. 293 kJ/mol) is weaker than the C-Cl bond (approx. 351 kJ/mol).[6] Reductive dehalogenation could occur, removing the bromine atom, but this usually requires the presence of a reducing agent (e.g., certain metals, catalytic hydrogenation) and is not typically a primary acid-catalyzed pathway.[6][7]
-
Dechlorination: The C2-Cl bond is the target of hydrolysis. Reductive dechlorination is less likely than debromination under similar conditions due to the stronger bond energy.[6]
Therefore, in a standard acidic, non-reducing medium, you should primarily be concerned with hydrolysis.
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides actionable steps to diagnose and resolve stability issues during your experiments.
Q1: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time in my acidic reaction mixture. Could this be degradation?
A1: Yes, this is a classic sign of degradation. The hydrolysis product, 6-Bromo-8-fluoroquinolin-2(1H)-one, is significantly more polar than the parent this compound due to the presence of the N-H and carbonyl group. This causes it to elute earlier on a reverse-phase HPLC column. We recommend co-injecting your sample with a known standard of the parent compound to confirm a shift in retention time and performing mass spectrometry to confirm the identity of the new peak (Expected [M+H]⁺ for the degradant would be ~244/246, compared to ~262/264 for the parent compound).
Q2: I have to use acidic conditions for my synthesis. How can I minimize the degradation of my quinoline substrate?
A2: If acidic conditions are non-negotiable, you must carefully optimize your reaction parameters to favor your desired transformation over the competing hydrolysis.
| Parameter | Impact on Stability | Recommendation |
| Temperature | Higher temperatures significantly accelerate the rate of hydrolysis. | Conduct the reaction at the lowest possible temperature that still allows for an acceptable rate for your primary reaction. Consider running reactions at 0°C or even lower. |
| Acid Strength & Concentration | Stronger acids (e.g., H₂SO₄, HCl) and higher concentrations increase the rate of protonation and subsequent hydrolysis. | Use the mildest acid catalyst possible (e.g., p-TsOH, formic acid) at the lowest effective concentration.[1][8] In some cases, solid acid catalysts can offer better control.[9][10] |
| Reaction Time | Longer exposure to acidic conditions leads to a greater accumulation of the hydrolysis product. | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed or the desired conversion is reached. |
| Solvent System | The presence of water is necessary for hydrolysis. | Use scrupulously dry, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
Q3: How can I definitively prove that my compound is degrading under my specific experimental conditions?
A3: Conduct a forced degradation study . This is a controlled experiment designed to assess the stability of your compound under your exact reaction conditions, but in the absence of other key reactants. See Protocol 1 for a detailed methodology.
Q4: I am preparing a stock solution of this compound for screening. What solvent and pH should I use?
A4: For maximum stability, stock solutions should be prepared in a non-protic, anhydrous organic solvent like DMSO or DMF and stored at low temperatures (-20°C or -80°C). Avoid preparing acidic aqueous stock solutions for long-term storage. If an acidic buffer is required for an assay, prepare it fresh from the organic stock solution immediately before use.
Section 3: Protocols & Visualizations
This section provides detailed experimental procedures and visual aids to clarify complex concepts.
Visualizations
Caption: Molecular structure of this compound.
Caption: Primary degradation pathway via acid-catalyzed hydrolysis.
Caption: Troubleshooting workflow for stability issues.
Protocol 1: Forced Degradation Study Under Acidic Conditions
Objective: To determine the stability of this compound under specific acidic conditions and identify degradation products.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., THF, Dioxane, Acetonitrile)
-
Acid catalyst of interest (e.g., HCl in Dioxane, p-TsOH)
-
Control sample (compound in solvent without acid)
-
HPLC or UPLC system with UV and MS detectors
Procedure:
-
Preparation: Prepare two vials.
-
Test Vial: Accurately weigh ~1-5 mg of this compound into a clean, dry vial. Add the chosen anhydrous solvent to a final concentration of ~1 mg/mL. Add the acid catalyst at the same concentration used in your planned reaction.
-
Control Vial: Prepare an identical solution but omit the acid catalyst.
-
-
Time Zero (T=0) Sample: Immediately after preparation, withdraw a small aliquot (~50 µL) from each vial. Dilute appropriately and analyze by HPLC/LC-MS. This is your baseline.
-
Incubation: Place both vials under the exact temperature and atmospheric conditions of your planned experiment.
-
Time-Point Monitoring: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw aliquots from both vials.
-
Analysis: Analyze each time-point sample by HPLC/LC-MS.
-
Monitor: Track the peak area of the parent compound. A decrease in the Test Vial compared to the Control Vial indicates degradation.
-
Identify: Look for the appearance and growth of new peaks. Use the MS data to identify the mass of the potential degradation product(s).
-
Protocol 2: Recommended HPLC Analytical Method
This method is a starting point for resolving the parent compound from its primary hydrolysis degradant.
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection (UV) | 254 nm and 280 nm |
| Expected Elution | Degradant (more polar) will elute before the parent compound. |
Section 4: Safety & Handling
Q1: What are the primary safety concerns when handling halogenated quinolines?
A1: Halogenated aromatic compounds should always be handled with care. While specific toxicity data for this exact molecule is limited, related haloquinolines can be irritants and are potentially toxic.[11] Assume the compound is hazardous upon skin contact, inhalation, or ingestion. Always consult the Safety Data Sheet (SDS) before use.
Q2: What personal protective equipment (PPE) is mandatory?
A2:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid compound in a chemical fume hood to avoid inhaling dust.
Q3: How should I manage waste and spills?
A3:
-
Waste: Dispose of all waste (solid and solutions) in a properly labeled hazardous waste container according to your institution's guidelines. Do not pour down the drain.
-
Spills: In case of a small spill, decontaminate the area with an appropriate solvent and absorbent material while wearing full PPE. For large spills, evacuate the area and follow institutional emergency procedures.
References
- 1. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 6-Bromo-2-chloro-8-fluoroquinoline
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during cross-coupling reactions with the 6-bromo-2-chloro-8-fluoroquinoline scaffold. The presence of two distinct halogen atoms (bromine and chlorine) at electronically and sterically different positions presents a unique challenge in achieving regioselective functionalization. This document aims to provide both foundational knowledge and practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Section 1: Regioselectivity—The C-Br vs. C-Cl Challenge
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound, and why?
A1: In a standard palladium-catalyzed cross-coupling reaction, the carbon-bromine (C-Br) bond at the C6 position is expected to react preferentially over the carbon-chlorine (C-Cl) bond at the C2 position. This selectivity is governed by the fundamental principles of the catalytic cycle, specifically the oxidative addition step, which is often rate-determining.[1]
The reactivity of aryl halides in oxidative addition to a metal center (like Palladium(0)) generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[2] This trend is directly correlated with the carbon-halogen bond dissociation energies (BDEs); the weaker C-Br bond requires less energy to break compared to the stronger C-Cl bond, thus allowing for faster oxidative addition at the C6 position.[1][2]
Q2: How can I design an experiment to selectively functionalize the C6-bromo position while leaving the C2-chloro position intact?
A2: To achieve selective functionalization at the C6-bromo position, the key is to use reaction conditions that are sufficiently mild to activate the C-Br bond but not aggressive enough to activate the more robust C-Cl bond.
-
Catalyst Choice : A standard palladium catalyst system, such as those employing Pd(OAc)₂ or Pd₂(dba)₃ with moderately electron-rich phosphine ligands (e.g., PPh₃, Xantphos), is often sufficient. For a Buchwald-Hartwig amination, studies on the similar 6-bromo-2-chloroquinoline substrate have shown that selective amination of the aryl bromide can be achieved in the presence of the heteroaryl chloride by carefully optimizing the catalyst, ligand, and base.[3][4]
-
Ligand Selection : Avoid using highly active, bulky, electron-rich ligands designed specifically for aryl chloride activation in your initial screen.
-
Temperature : Lower reaction temperatures (e.g., 80-90 °C) can often provide the necessary kinetic window to differentiate between the two halogens.
Q3: Conversely, how can I achieve selective coupling at the C2-chloro position?
A3: Functionalizing the less reactive C2-chloro position while preserving the C6-bromo bond is more challenging and typically requires a two-step approach:
-
First, functionalize the C6-bromo position: Perform a cross-coupling reaction under conditions selective for the C-Br bond as described above.
-
Second, functionalize the C2-chloro position: With the C6 position now occupied, you can employ more forcing conditions to activate the C-Cl bond. This requires a catalyst system specifically designed for the challenging activation of aryl chlorides. This typically involves using palladium precatalysts with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] Alternatively, nickel-based catalyst systems are highly effective for coupling with aryl chlorides.[7][8]
Section 2: Alternative Catalyst Systems
Q4: Beyond standard Pd/phosphine systems, what are the most effective alternative catalysts for Suzuki-Miyaura reactions with this substrate?
A4: For Suzuki-Miyaura couplings, especially when targeting the C2-Cl bond, several advanced catalyst systems are recommended:
-
Palladium Precatalysts with Buchwald Ligands : Systems using G3 or G4 palladium precatalysts with ligands like XPhos or SPhos are highly robust and efficient for coupling aryl chlorides.[9] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the C-Cl bond.[10]
-
N-Heterocyclic Carbene (NHC) Ligands : Palladium-NHC complexes, such as PEPPSI-type precatalysts, offer high stability and activity for Suzuki couplings of challenging substrates, including heteroaryl chlorides.[6][11]
-
Palladacycles : These are highly active catalyst precursors that can initiate the catalytic cycle at low loadings.[12]
Q5: Are nickel-based catalysts a viable alternative for Buchwald-Hartwig amination of the C2-Cl bond? What are their advantages?
A5: Yes, nickel-based catalysts are an excellent and often superior alternative for the Buchwald-Hartwig amination of aryl chlorides.
-
Advantages :
-
Cost-Effectiveness : Nickel is significantly more abundant and less expensive than palladium.
-
High Reactivity : Nickel catalysts can be highly effective for coupling unreactive aryl chlorides and can sometimes offer different selectivity compared to palladium.[13]
-
-
Recommended Systems :
-
In-situ systems : A common approach is using a Ni(0) precursor like Ni(COD)₂ with a suitable ligand (e.g., DPPF, 1,10-phenanthroline).[7]
-
Air-Stable Precatalysts : For greater convenience, air-stable Ni(II) precatalysts like NiCl₂(DME) or NiCl₂(dppf) can be used, which are reduced in situ.[13][14] These systems are tolerant of a wide range of functional groups and are effective in greener solvents like 2-methyl-THF.[13]
-
Q6: Can copper catalysts be used for reactions with this compound?
A6: Copper catalysts are highly relevant, particularly for specific types of cross-coupling reactions:
-
Sonogashira Coupling : While traditionally a palladium-catalyzed reaction with a copper(I) co-catalyst, palladium-free, copper-mediated Sonogashira-type couplings have been developed for 2-chloroquinolines.[15][16] This offers a more economical pathway for introducing alkynyl groups.
-
Ullmann Condensation : Copper-catalyzed Ullmann-type reactions are a classic method for forming C-N, C-O, and C-S bonds.[17][18] Modern protocols with appropriate ligands can make this a viable strategy, especially for aminations or etherifications where palladium systems might fail. The regioselectivity would still favor the C-Br position under typical conditions.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling experiments with this compound.
Workflow for Troubleshooting Low-Yield Reactions
Caption: A systematic workflow for diagnosing low-yield cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The active Pd(0) species is not forming or is degrading quickly. | • Use a well-defined palladium precatalyst (e.g., Buchwald G3/G4, PEPPSI-type) to ensure reliable generation of the active catalyst.[9] • Ensure all reagents and solvents are scrupulously dry and degassed, as oxygen and water can deactivate the catalyst.[19] |
| Impure Reagents: Boronic acids can degrade to boroxines; amines can be of low purity. | • Verify the purity of all starting materials. Use fresh, high-quality boronic acid or consider using the more stable pinacol boronate esters. | |
| Poor Regioselectivity | Reaction Too Forcing: Conditions (high temperature, highly active catalyst) are activating both C-Br and C-Cl bonds. | • To favor C-Br reactivity, reduce the reaction temperature. • Use a less active ligand (e.g., PPh₃ or a moderately active ligand like Xantphos) instead of one designed for C-Cl activation. |
| Hydrodehalogenation | Proton Source: Presence of water or other protic impurities. | • Rigorously dry all solvents and reagents. Ensure the amine coupling partner is anhydrous.[19] |
| (Replacement of Br/Cl with H) | Base Choice: Some bases or their byproducts can facilitate hydrodehalogenation. | • Screen alternative bases. For example, if using NaOtBu, consider switching to a non-alkoxide base like K₃PO₄ or LHMDS.[20] |
| Homocoupling | Suzuki: Oxidative homocoupling of the boronic acid. | • Ensure a rigorously inert atmosphere to prevent oxygen-mediated homocoupling. • Adjust the stoichiometry; avoid a large excess of the boronic acid. |
| (e.g., Ar-Ar, R-C≡C-R) | Sonogashira: Glaser-type homocoupling of the terminal alkyne. | • This is often copper-mediated. If using a Pd/Cu system, reducing the copper loading or switching to a copper-free Sonogashira protocol may be necessary.[21][22] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position
This protocol provides a starting point for the selective arylation of the C6 position.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.
-
Preparation : In an inert atmosphere glovebox, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and powdered K₃PO₄ (2.0 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition : To the vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition : Add the appropriate amount of degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a substrate concentration of ~0.1 M.
-
Reaction : Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 80-90 °C. Stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to check for consumption of the starting material and formation of the mono-arylated product.
-
Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C2-Chloro Position (on a C6-functionalized substrate)
This protocol assumes the C6 position has already been functionalized and targets the remaining C2-chloro group.
-
Preparation : In an inert atmosphere glovebox, add the C6-substituted-2-chloro-8-fluoroquinoline (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Catalyst Addition : Add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%).
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction : Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Work-up and Purification : Follow a similar work-up and purification procedure as described in Protocol 1.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews [chemistryviews.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-2-chloro-8-fluoroquinoline and Other Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, haloquinolines stand as pivotal building blocks for the synthesis of complex molecular architectures. Their reactivity in various transformations, particularly in cross-coupling and nucleophilic substitution reactions, dictates their utility in the development of novel therapeutic agents and functional materials. This guide offers an in-depth, objective comparison of the reactivity of 6-Bromo-2-chloro-8-fluoroquinoline with a range of other haloquinolines, supported by experimental data and established chemical principles. As Senior Application Scientists, our goal is to provide not just a compilation of facts, but a strategic guide to understanding and predicting the chemical behavior of these versatile scaffolds.
The Hierarchical Reactivity of Halogens: A Fundamental Principle
The reactivity of haloaromatics in many transition metal-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, leading to a well-established reactivity trend:
I > Br > Cl >> F
This hierarchy is a cornerstone for predicting the chemoselectivity in polyhalogenated systems. The weaker C-I and C-Br bonds are more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in catalytic cycles like those of Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2] Conversely, the much stronger C-Cl and C-F bonds require more forcing conditions or specialized catalyst systems to react.
Electronic and Steric Landscape of the Quinoline Nucleus
The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom, an effect that is more pronounced in the pyridine ring (positions 2, 3, and 4) compared to the carbocyclic ring (positions 5, 6, 7, and 8).[3] This electronic disparity, coupled with steric factors, creates a nuanced reactivity map.
-
Electronic Effects: The positions ortho and para to the ring nitrogen (C2 and C4) are particularly activated towards nucleophilic attack. Electron-withdrawing substituents on the ring further enhance this effect, while electron-donating groups can diminish it.[4]
-
Steric Hindrance: The C8 position is subject to significant steric hindrance from the adjacent heterocyclic ring and the peri-hydrogen at C7.[3][5] This can impede the approach of bulky reagents and catalysts, thereby influencing reaction rates and regioselectivity.
These intrinsic properties, in conjunction with the nature and position of the halogen substituents, dictate the outcome of chemical transformations.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of haloquinolines. Here, we compare the reactivity of this compound with other haloquinolines in two of the most prevalent transformations: the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[6][7][8] The reactivity of haloquinolines in this reaction is a prime example of the interplay between halogen identity and positional effects.
Reactivity of this compound:
In this compound, we can predict a clear hierarchy of reactivity based on the C-X bond strengths: C-Br > C-Cl > C-F. This suggests that selective Suzuki-Miyaura coupling at the C6-Br bond should be achievable under carefully controlled conditions, leaving the C2-Cl and C8-F bonds intact for subsequent transformations.
Comparative Data for Haloquinolines in Suzuki-Miyaura Coupling:
| Haloquinoline | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | Selective coupling at C6, good yield | [9][10] |
| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | Selective coupling at C2 | [9][10] |
| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Anhydrous conditions | - | - | - | High yields | [11] |
| 2-Chloro-4-iodoquinoline | Arylboronic acids | - | - | - | - | Selective coupling at C4-I | [12] |
| 5-Bromo-8-hydroxyquinoline | Phenylboronic acid | Pd(OAc)₂/Johnphos | K₃PO₄ | Toluene | 100 | 95 | [13] |
This table is illustrative and compiles data from various sources. Direct comparison requires identical reaction conditions.
The data highlights that while the general trend of C-Br being more reactive than C-Cl holds, the electronic activation at the C2 position can sometimes lead to preferential reaction at a C-Cl bond over a C-Br bond at a less activated position, especially with certain catalyst systems.[9][10] For instance, in 2-chloro-6-bromoquinoline, the use of Pd(PPh₃)₄ can favor coupling at the C2 position, whereas Pd(dppf)Cl₂ can promote reaction at the C6 position.[9][10] This underscores the critical role of ligand selection in directing regioselectivity. The C-F bond in 8-fluoroquinoline is generally unreactive under standard Suzuki-Miyaura conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 6-Bromo-2-chloroquinoline
This protocol is adapted from established procedures for selective cross-coupling of dihaloquinolines.[9][10][14][15]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-2-chloroquinoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[16][17][18][19][20][21] The principles of reactivity and selectivity observed in Suzuki-Miyaura coupling are largely applicable here as well.
Reactivity of this compound:
Crucially for this molecule, experimental evidence demonstrates that selective amination at the C6-Br position is highly efficient, leaving the C2-Cl bond untouched. This chemoselectivity is a powerful tool for sequential functionalization. The C8-F bond remains unreactive under these conditions.
Comparative Data for Haloquinolines in Buchwald-Hartwig Amination:
| Haloquinoline | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good, selective at C6 | [22][23] |
| 6-Bromo-2-chloroquinoline | Ammonia equivalent (LHMDS) | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | Good, selective at C6 | [24][25] |
| 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 110 | 92 | [13] |
| Aryl Chlorides | Various amines | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT-100 | High | [26] |
This table is illustrative and compiles data from various sources. Direct comparison requires identical reaction conditions.
The successful selective amination of 6-bromo-2-chloroquinoline at the C6 position provides a robust method for introducing nitrogen-containing substituents onto the quinoline core. The unreacted 2-chloro group can then be targeted in a subsequent coupling reaction, potentially under more forcing conditions, to generate di-substituted quinolines.
Experimental Protocol: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline
This protocol is based on the work of Smith, J. A., et al., and provides a method for the selective amination at the C6-Br position.[22][23]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
BINAP (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add the amine and anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
Nucleophilic aromatic substitution (SNAr) operates under a different set of principles compared to palladium-catalyzed cross-coupling.[15][27][28] In SNAr, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), and its rate is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group.
A key difference in SNAr is the leaving group ability of the halogens, which often follows the trend:
F > Cl > Br > I
This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond and activating the carbon for attack. The subsequent cleavage of the C-X bond is fast as it restores aromaticity.[28]
Reactivity of this compound in SNAr:
Given the principles of SNAr, the reactivity of the halogen substituents in this compound is expected to be significantly different from that in cross-coupling reactions.
-
C2-Cl: The 2-position of the quinoline ring is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing ring nitrogen. The chloro group at this position is therefore expected to be the most reactive site for SNAr.
-
C8-F: While fluorine is an excellent leaving group in SNAr, the C8 position is sterically hindered, which may impede the approach of the nucleophile.[5] However, the strong electron-withdrawing nature of fluorine could activate this position.
-
C6-Br: The 6-position is on the less electron-deficient carbocyclic ring and is therefore less activated towards nucleophilic attack compared to the 2-position.
Therefore, the predicted order of reactivity in SNAr for this compound is C2-Cl > C8-F > C6-Br . This provides an orthogonal reactivity profile to that observed in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity of Haloquinolines in SNAr:
| Haloquinoline | Nucleophile | Conditions | Major Product | Reference |
| 6-Bromo-2-chloroquinoline | NaOMe | MeOH, reflux | 2-Methoxy-6-bromoquinoline | [General SNAr principles] |
| 2,4-Dichloroquinoline | NaOMe | MeOH, reflux | 2-Methoxy-4-chloroquinoline | [General SNAr principles] |
| Polyfluoroarenes | Amines, Carboxylates | Photoredox catalysis | Substituted products | [17] |
| Fluoro- and Chloroarenes | Indoles, Carbazoles | KOH/DMSO | N-Aryl products | [2] |
This table illustrates expected outcomes based on established SNAr principles.
The contrasting reactivity of haloquinolines in SNAr versus palladium-catalyzed cross-coupling offers a powerful strategic advantage in synthetic planning, allowing for the selective functionalization of different positions on the quinoline scaffold by choosing the appropriate reaction type.
Conclusion
The reactivity of this compound is a fascinating case study in the interplay of electronic, steric, and halogen-specific effects. In palladium-catalyzed cross-coupling reactions, the reactivity follows the established trend of C-Br > C-Cl >> C-F, enabling selective functionalization at the C6 position. This provides a valuable synthetic handle for the sequential introduction of different functionalities.
Conversely, in nucleophilic aromatic substitution, the reactivity is governed by the electronic activation of the quinoline ring and the electronegativity of the halogen, leading to a predicted reactivity order of C2-Cl > C8-F > C6-Br. This orthogonal reactivity provides chemists with a versatile toolkit for the regioselective synthesis of complex quinoline derivatives.
By understanding these fundamental principles and leveraging the comparative data presented, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of new molecules with desired properties.
References
- 1. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-8-chloroquinoline | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 19. research.rug.nl [research.rug.nl]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
- 27. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
The 6-Bromo-2-chloro-8-fluoroquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Oncology Drug Discovery
Introduction: The Quinoline Nucleus as a Privileged Scaffold in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides an ideal framework for the strategic placement of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1][2] Within the vast landscape of quinoline derivatives, those bearing halogen substitutions have garnered significant attention, particularly in the pursuit of novel anticancer agents.[3] Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[4]
This guide focuses on the structure-activity relationship (SAR) of a specific, highly functionalized scaffold: 6-Bromo-2-chloro-8-fluoroquinoline . While comprehensive SAR studies on a complete series of derivatives from this exact core are not yet prevalent in the public domain, this document synthesizes experimental data from closely related halogenated quinoline and quinazolinone analogues to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the impact of substitutions on related scaffolds, we can infer the potential for optimizing the anticancer activity of this promising molecular architecture.
Synthetic Strategy: Building the this compound Core and its Derivatives
The synthesis of a library of this compound derivatives for SAR studies necessitates a robust and versatile synthetic plan. The general approach involves the initial construction of a substituted quinolinone core, followed by halogenation and subsequent diversification.
Experimental Protocol: General Synthesis of 2-Substituted-6-Bromo-8-fluoroquinolines
-
Cyclization to form the quinolinone core: A common starting point is the reaction of a suitably substituted aniline, such as 4-bromo-2-fluoroaniline, with a β-ketoester like diethyl malonate, followed by a thermal cyclization to yield the corresponding 4-hydroxyquinolin-2(1H)-one.
-
Chlorination at C2: The resulting quinolinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to install the chlorine atom at the 2-position, yielding a 2,4-dichloroquinoline intermediate.
-
Selective Halogenation/Functionalization at C4: The greater reactivity of the chlorine at the 4-position allows for selective nucleophilic substitution. This is a key step for introducing diversity. For instance, reaction with various amines can install a range of amino substituents at this position.
-
Diversification at C2 (Optional): While the 2-chloro substituent is a key feature of our core scaffold, in some synthetic routes, this position can be further modified, for example, through palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups.
The following diagram illustrates a generalized workflow for the synthesis of a library of 2-substituted-6-bromo-8-fluoroquinoline analogues for SAR studies.
Caption: Generalized synthetic workflow for a library of this compound derivatives.
Biological Evaluation: Assessing Anticancer Potency
The anticancer activity of the synthesized derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically from a stock solution in DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
The following diagram outlines the workflow of a typical MTT assay.
Caption: Workflow of the MTT cytotoxicity assay for evaluating anticancer activity.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
Due to the limited availability of specific SAR data for the this compound scaffold, the following analysis is a synthesis of findings from structurally related quinoline and quinazolinone derivatives. This comparative approach allows us to postulate key structural requirements for anticancer activity.
Table 1: Inferred SAR of this compound Derivatives Based on Related Scaffolds
| Position of Variation | General Observation from Related Scaffolds | Inferred Impact on this compound Scaffold |
| C2-Substituent | The 2-chloro group is a versatile handle for further modifications. In many quinoline-based anticancer agents, this position is substituted with various amine or aryl groups.[5] | The 2-chloro atom is likely a placeholder for further derivatization. Replacing it with small, basic amines or substituted anilines could enhance interactions with biological targets. |
| C4-Substituent | Introduction of substituted anilino or benzyloxy groups at the 4-position of the quinoline ring has been shown to be crucial for potent anticancer activity, particularly for kinase inhibition.[6] | This is a critical position for diversification. Introducing substituted aryl ethers or amines is predicted to be a key strategy for modulating potency and selectivity. The nature and substitution pattern on the aryl ring will likely have a significant impact. |
| C6-Bromo Group | The presence of a halogen, particularly bromine or chlorine, at the 6-position often enhances the cytotoxic activity of quinoline and quinazolinone derivatives against various cancer cell lines.[3][7] | The 6-bromo substituent is anticipated to contribute positively to the overall anticancer activity, potentially through favorable hydrophobic or halogen-bonding interactions within the target's active site. |
| C8-Fluoro Group | Fluorine substitution on the quinoline ring is a well-established strategy to improve metabolic stability and cell permeability. An 8-fluoro group can also influence the pKa of the quinoline nitrogen.[2] | The 8-fluoro group is expected to enhance the drug-like properties of the molecule, improving its pharmacokinetic profile and potentially its potency. |
Potential Mechanisms of Action and Signaling Pathways
Quinoline derivatives exert their anticancer effects through a variety of mechanisms. Based on the activities of related compounds, derivatives of the this compound scaffold could potentially target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. One of the most common mechanisms for quinoline-based anticancer agents is the inhibition of protein kinases.[6]
The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by quinoline-based inhibitors.
Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway targeted by quinoline-based inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct and extensive SAR studies on this specific core are yet to be published, a comparative analysis of structurally related compounds provides a strong rationale for its potential. The strategic placement of bromo, chloro, and fluoro substituents offers a unique combination of electronic and pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives with diverse substitutions at the 2- and 4-positions. Such studies will be crucial to elucidate the precise SAR for this scaffold and to identify lead compounds with potent and selective anticancer activity. Further mechanistic studies will also be necessary to determine the specific molecular targets and signaling pathways modulated by these novel derivatives. The insights gained from such investigations will undoubtedly contribute to the design of the next generation of quinoline-based cancer therapeutics.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Bromo-2-chloro-8-fluoroquinoline and Ciprofloxacin
This guide provides an in-depth comparison of the biological activities of the well-established fluoroquinolone antibiotic, ciprofloxacin, and 6-bromo-2-chloro-8-fluoroquinoline, a representative of novel synthetic quinoline derivatives. While ciprofloxacin serves as a widely documented benchmark, this document explores the potential activities of new-generation quinolines by synthesizing data from recent studies on structurally related compounds, thereby offering a forward-looking perspective for researchers in drug discovery.
Introduction: The Evolving Landscape of Quinolone-Based Therapeutics
The quinolone family of compounds has been a cornerstone of antimicrobial therapy for decades. Ciprofloxacin, a second-generation fluoroquinolone, is renowned for its broad-spectrum antibacterial efficacy and has been a frontline treatment for numerous infections.[1] Its mechanism, targeting bacterial DNA gyrase and topoisomerase IV, is well-elucidated.[2][3][4] However, the rise of antibiotic resistance necessitates a continuous search for new chemical entities with improved potency, broader spectrum, or novel mechanisms of action.
Consequently, medicinal chemists are actively exploring novel quinoline scaffolds. This compound represents such a novel derivative. While specific biological data for this exact compound is not yet widely published, this guide will leverage findings from contemporary research on similar new quinoline derivatives to forecast its potential therapeutic profile.[5][6][7] This comparative analysis aims to ground researchers in the established activities of ciprofloxacin while illuminating the promising, yet unproven, potential of next-generation quinoline compounds.
Section 1: Ciprofloxacin - The Established Benchmark
Ciprofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[2][8][9] It is used to treat a wide variety of infections, including those of the urinary tract, respiratory system, skin, and bones.[10][11]
Mechanism of Action
Ciprofloxacin's primary antibacterial effect is achieved by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4]
-
DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[4] Ciprofloxacin traps the gyrase-DNA complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks.[3]
-
Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is a more significant target. This enzyme is critical for separating interlinked daughter chromosomes following DNA replication.[4] Inhibition by ciprofloxacin prevents cell division.
The accumulation of these DNA strand breaks is ultimately lethal to the bacterium, making ciprofloxacin a bactericidal agent at sufficient concentrations.[3][12] However, at lower concentrations, it may only inhibit bacterial growth, exhibiting bacteriostatic activity.[12][13]
References
- 1. droracle.ai [droracle.ai]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 11. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Spectrum of 6-Bromo-2-chloro-8-fluoroquinoline Analogues: A Guide for Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the quest for novel antibacterial agents with broad-spectrum activity and improved efficacy is paramount. Quinolone derivatives have long been a cornerstone of antibacterial chemotherapy, and the strategic modification of the quinoline scaffold continues to be a fruitful area of research. This guide provides a comparative analysis of the antibacterial spectrum of 6-Bromo-2-chloro-8-fluoroquinoline analogs, offering insights into their potential as next-generation antibacterial agents. We will delve into the structure-activity relationships that govern their antibacterial profile and provide a detailed experimental protocol for determining their minimum inhibitory concentration (MIC).
The Quinolone Core: A Privileged Scaffold in Antibacterial Drug Discovery
The quinolone ring system is a versatile scaffold that has yielded numerous clinically successful antibiotics.[1] These compounds exert their bactericidal effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, transcription, and repair, making them ideal targets for antibacterial intervention. The formation of a ternary complex between the quinolone, the enzyme, and bacterial DNA leads to the fragmentation of the bacterial chromosome and subsequent cell death.
The substitution pattern on the quinoline ring plays a critical role in defining the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting analogs. Strategic placement of different functional groups can enhance activity against Gram-positive and Gram-negative bacteria, improve oral bioavailability, and reduce the potential for side effects.
Structure-Activity Relationships: Deconstructing the Impact of Halogenation
The this compound scaffold incorporates a unique combination of halogen substituents, each contributing to the overall antibacterial profile. Understanding the individual and synergistic effects of these substitutions is key to designing more effective analogs.
The Significance of the 8-Fluoro Substituent
The presence of a fluorine atom at the C-8 position is a well-established strategy for enhancing the antibacterial activity of quinolones. A halogen, such as fluorine or chlorine, at this position has been shown to improve oral absorption and significantly enhance activity against anaerobic bacteria.[3][4] This modification can also increase in vitro activity against Gram-positive cocci.[5] However, it is also associated with an increased potential for phototoxicity, a factor that must be carefully considered during drug development.[3][6]
The Role of the 6-Bromo Substituent
Halogenation at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics. While fluorine is the most common substituent at this position, the introduction of a bromine atom can also profoundly influence antibacterial activity. Bromine, being larger and more lipophilic than fluorine, can alter the drug's interaction with the target enzymes and its ability to penetrate the bacterial cell wall. Some studies on 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have reported potent activity against a range of Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[2]
The Influence of the 2-Chloro Substituent
Substitution at the C-2 position of the quinoline ring is less common in clinically used antibiotics but represents an avenue for developing novel analogs with unique properties. The presence of a chlorine atom at this position can modulate the electronic properties of the quinoline ring system, potentially influencing its binding affinity for the target topoisomerases. Studies on various 2-chloroquinoline derivatives have demonstrated a range of antibacterial activities, with some compounds showing promising potency against both Gram-positive and Gram-negative pathogens.[7][8][9]
Comparative Antibacterial Spectrum: A Predictive Analysis
| Compound/Analog | R1-Group (Position 7) | Expected Gram-Positive Activity (e.g., S. aureus) | Expected Gram-Negative Activity (e.g., E. coli, P. aeruginosa) | Rationale for Predicted Activity |
| Parent Scaffold | H | Moderate | Moderate | The 8-fluoro and 6-bromo groups are expected to confer broad-spectrum activity. The 2-chloro modification may further modulate this activity. |
| Analog A | Piperazine | High | High | The piperazine moiety at C-7 is a classic substituent known to enhance potency against a wide range of bacteria, including Pseudomonas aeruginosa. |
| Analog B | 3-Aminopyrrolidine | Very High | Moderate | The 3-aminopyrrolidine group typically boosts activity against Gram-positive bacteria, including resistant strains like MRSA. |
| Analog C | Cyclopropylamine | Moderate | High | A cyclopropyl group at the N-1 position (not explicitly shown but a common modification) is known to significantly increase potency against Gram-negative bacteria. |
| Analog D | Methylpiperazine | High | High | Alkylation of the piperazine ring can improve pharmacokinetic properties and maintain or enhance antibacterial potency.[3] |
This table is a predictive representation based on established quinolone structure-activity relationships and is intended for illustrative purposes. Actual MIC values must be determined experimentally.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed, step-by-step methodology for determining the MIC of this compound analogs using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials and Reagents
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Step-by-Step Procedure
-
Preparation of Compound Stock Solutions:
-
Accurately weigh the test compounds and dissolve in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock at twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.
-
Experimental Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The strategic combination of halogen substituents offers the potential for broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including challenging anaerobic pathogens. The predictive analysis presented in this guide, based on well-established structure-activity relationships, provides a framework for prioritizing the synthesis and evaluation of new analogs.
Further research should focus on the synthesis of a diverse library of this compound derivatives with various substituents at the C-7 and N-1 positions. Comprehensive in vitro testing against a panel of clinically relevant and drug-resistant bacterial strains is essential to validate the predicted antibacterial spectrum and identify lead compounds for further development. Subsequent studies should investigate the pharmacokinetic properties, in vivo efficacy, and safety profiles of the most promising candidates. By leveraging the principles of medicinal chemistry and rigorous microbiological evaluation, the potential of this unique quinolone scaffold can be fully realized in the ongoing fight against infectious diseases.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacld.com [iacld.com]
A Spectroscopic Showdown: Differentiating Positional Isomers of 6-Bromo-2-chloro-8-fluoroquinoline
A Technical Guide for Researchers in Drug Discovery and Development
In the intricate world of pharmaceutical sciences, the precise structural characterization of novel chemical entities is paramount. Even subtle variations in the arrangement of atoms within a molecule, known as isomerism, can profoundly impact its biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of three positional isomers of the highly substituted quinoline core: 6-Bromo-2-chloro-8-fluoroquinoline and two of its closely related analogues.
For scientists engaged in the synthesis and evaluation of quinoline-based compounds, a deep understanding of how to unequivocally distinguish between such isomers is not merely an academic exercise but a critical component of robust drug development. Herein, we present a detailed analysis based on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a roadmap for the structural elucidation of these and similar complex heterocyclic systems. We will delve into the theoretical underpinnings of the expected spectroscopic differences, providing a logical framework for isomer differentiation.
The Isomers in Focus
The three positional isomers under consideration are:
-
Isomer 1: this compound
-
Isomer 2: 7-Bromo-2-chloro-8-fluoroquinoline
-
Isomer 3: 6-Bromo-3-chloro-8-fluoroquinoline
These isomers were selected to highlight how the relative positions of the halogen substituents on the quinoline scaffold give rise to distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the positions of electron-withdrawing and electron-donating groups.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for the three isomers in deuterated chloroform (CDCl₃) are presented in Tables 1 and 2, respectively. These predictions were generated using established computational algorithms that factor in the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Isomer 1 (6-Br, 2-Cl, 8-F) | Isomer 2 (7-Br, 2-Cl, 8-F) | Isomer 3 (6-Br, 3-Cl, 8-F) |
| H-3 | 7.35 (d, J=8.8 Hz) | 7.32 (d, J=8.7 Hz) | - |
| H-4 | 8.15 (d, J=8.8 Hz) | 8.12 (d, J=8.7 Hz) | 8.60 (s) |
| H-5 | 7.80 (d, J=2.0 Hz) | 7.95 (d, J=8.9 Hz) | 7.85 (d, J=2.1 Hz) |
| H-7 | 7.70 (dd, J=8.8, 2.0 Hz) | - | 7.75 (dd, J=8.9, 2.1 Hz) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Isomer 1 (6-Br, 2-Cl, 8-F) | Isomer 2 (7-Br, 2-Cl, 8-F) | Isomer 3 (6-Br, 3-Cl, 8-F) |
| C-2 | 152.5 | 152.2 | 148.0 |
| C-3 | 123.0 | 122.8 | 130.5 |
| C-4 | 139.0 | 138.8 | 135.0 |
| C-4a | 128.5 | 128.3 | 129.0 |
| C-5 | 129.5 | 131.0 | 130.0 |
| C-6 | 120.0 (C-Br) | 125.0 | 120.5 (C-Br) |
| C-7 | 132.0 | 122.0 (C-Br) | 132.5 |
| C-8 | 155.0 (C-F) | 154.5 (C-F) | 155.5 (C-F) |
| C-8a | 145.0 | 144.8 | 145.5 |
Causality Behind the Chemical Shift Differences
The predicted chemical shifts reveal key differences that can be exploited for isomer identification. For instance, the absence of a proton at position 3 in Isomer 3 and at position 7 in Isomer 2 immediately distinguishes them from Isomer 1 . Furthermore, the multiplicity of the remaining aromatic protons provides crucial connectivity information. The singlet observed for H-4 in Isomer 3 is a direct consequence of the adjacent chlorine atom at C-3, which lacks a proton for coupling.
In the ¹³C NMR spectra, the carbons directly attached to the halogen atoms (C-Br, C-Cl, and C-F) exhibit characteristic chemical shifts. The significant downfield shift of the carbon bearing the fluorine atom (C-8 in all isomers) is a hallmark of the strong deshielding effect of fluorine. The differing positions of the bromine and chlorine atoms in each isomer lead to predictable variations in the chemical shifts of the surrounding carbon atoms, providing a unique fingerprint for each molecule.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While the overall IR spectra of these isomers are expected to be complex, specific regions can be diagnostic.
Predicted Characteristic IR Absorptions
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibration | Isomer 1 (6-Br, 2-Cl, 8-F) | Isomer 2 (7-Br, 2-Cl, 8-F) | Isomer 3 (6-Br, 3-Cl, 8-F) |
| C=N Stretch (Quinoline) | 1600-1580 | 1605-1585 | 1595-1575 |
| C-F Stretch | 1280-1250 | 1285-1255 | 1275-1245 |
| C-Cl Stretch | 850-820 | 855-825 | 830-800 |
| C-Br Stretch | 680-650 | 690-660 | 675-645 |
| Out-of-plane C-H Bending | 900-700 (complex pattern) | 900-700 (complex pattern) | 900-700 (complex pattern) |
The precise positions of the C-Cl and C-Br stretching vibrations can be influenced by their position on the aromatic ring, potentially offering a means of differentiation. However, the most significant differences are likely to be observed in the "fingerprint region" (below 1500 cm⁻¹), where the complex interplay of various bending and stretching vibrations creates a unique pattern for each isomer.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Under electron ionization (EI), molecules are fragmented in a reproducible manner, providing a characteristic fragmentation pattern that can be used for structural elucidation.
Predicted Mass Spectrometry Data
The key predicted mass spectral data for the three isomers are summarized in Table 4.
Table 4: Predicted Key Mass Spectral Data (EI)
| m/z | Isotope Pattern | Predicted Relative Abundance (Isomer 1) | Predicted Relative Abundance (Isomer 2) | Predicted Relative Abundance (Isomer 3) | Assignment |
| 259/261/263 | ~3:4:1 | High | High | High | [M]⁺˙ (Molecular Ion) |
| 224/226 | ~3:1 | Moderate | Moderate | Moderate | [M-Cl]⁺ |
| 180 | Single Peak | Low | Low | Low | [M-Br]⁺ |
| 195 | Single Peak | Moderate | Moderate | Moderate | [M-Br-Cl]⁺ |
The molecular ion region will exhibit a characteristic isotopic cluster due to the presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in peaks at m/z 259, 261, and 263 with a relative intensity ratio of approximately 3:4:1. This pattern is a strong indicator of the presence of one bromine and one chlorine atom in the molecule.
While the major fragment ions arising from the loss of halogen atoms are expected to be similar for all three isomers, the relative abundances of these fragments may differ subtly depending on the stability of the resulting carbocations. These minor differences in the fragmentation pattern could be used to distinguish between the isomers, particularly with high-resolution mass spectrometry.
Experimental Protocols
To acquire the spectroscopic data discussed above, the following generalized experimental protocols can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a spectral width of -2 to 12 ppm is typically used.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same instrument. A spectral width of 0 to 200 ppm is generally sufficient. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[3]
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[4][5] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window (e.g., NaCl or KBr plates).[6][7]
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts and the predicted spectra.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[8]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the isotopic patterns of halogen-containing fragments.[9]
Visualizing the Workflow and Logic
To further clarify the experimental and analytical process, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison of quinoline isomers.
Caption: Logical relationship between isomeric structure and spectroscopic output.
Conclusion
The comprehensive spectroscopic analysis of positional isomers, such as the this compound derivatives discussed herein, is a cornerstone of modern drug discovery and development. By leveraging the complementary information provided by NMR, IR, and MS, researchers can confidently elucidate the precise structure of their target compounds. The predicted data and analytical strategies presented in this guide offer a valuable resource for scientists working with complex halogenated quinoline systems, enabling them to navigate the challenges of isomer differentiation with greater certainty and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.washington.edu [chem.washington.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
A Comparative Guide to the In Vivo Efficacy of Substituted Quinoline Derivatives in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[1][2][3] These derivatives have been shown to inhibit cancer cell proliferation and induce cell death through various mechanisms.[1][4][5] This guide will delve into the practical aspects of evaluating such promising molecules in a preclinical setting.
Introduction to Quinoline Derivatives in Oncology
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in the development of novel anticancer agents.[1][3][6] Their versatile structure allows for substitutions at multiple positions, leading to a wide range of pharmacological activities.[7] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, are already in clinical use for treating various cancers.[8] The anticancer mechanisms of quinoline derivatives are diverse and include:
-
Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial for cell growth, survival, and differentiation.[2]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[4][9][10]
-
Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell proliferation.[1][4]
-
Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that supply nutrients to tumors.[1]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can insert themselves into DNA or inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[6][11]
This guide will focus on the in vivo evaluation of a novel quinoline derivative, Compound 91b1, as a case study to illustrate the process of preclinical efficacy testing.
Preclinical Evaluation of Compound 91b1: A Case Study
Compound 91b1 is a novel quinoline derivative that has demonstrated significant anticancer effects both in vitro and in vivo.[12] Its performance will be compared against Cisplatin (CDDP), a widely used first-line chemotherapeutic agent.[12]
In Vitro Cytotoxicity and Comparative Analysis
The initial assessment of an anticancer compound's efficacy begins with in vitro cytotoxicity assays to determine its potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Comparative In Vitro Cytotoxicity of Compound 91b1 and Cisplatin (CDDP)
| Compound | Cancer Cell Line | IC50 (μg/mL) | Reference |
| Compound 91b1 | A549 (Lung Cancer) | 0.45 | [12] |
| KYSE450 (Esophageal Cancer) | 0.33 | [12] | |
| Cisplatin (CDDP) | A549 (Lung Cancer) | 1.19 | [12] |
| KYSE450 (Esophageal Cancer) | Not Reported | ||
| Compound 91b1 | NE3 (Nontumor Cell Line) | 2.17 | [12] |
| Cisplatin (CDDP) | NE3 (Nontumor Cell Line) | 1.19 | [12] |
The in vitro data indicates that Compound 91b1 exhibits potent anticancer activity, with lower IC50 values against A549 and KYSE450 cancer cell lines compared to Cisplatin in the case of A549.[12] Notably, Compound 91b1 showed a higher IC50 value in the nontumor cell line NE3 compared to Cisplatin, suggesting it may have a better safety profile with lower toxicity to non-cancerous cells.[12]
In Vivo Efficacy in a Xenograft Animal Model
The promising in vitro results of Compound 91b1 prompted its evaluation in an in vivo setting to determine its therapeutic efficacy in a living organism. The most common preclinical model for this purpose is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[13][14]
Animal Model: Nude mice are frequently used for xenograft studies because their compromised immune system prevents the rejection of human tumor cells.[13][14]
Experimental Design:
-
Human cancer cells (e.g., A549 lung cancer cells) are cultured and then injected subcutaneously into the flanks of nude mice.
-
The tumors are allowed to grow to a palpable size.
-
The mice are then randomly assigned to different treatment groups: a vehicle control group, a group treated with Compound 91b1, and a group treated with a standard-of-care drug like Cisplatin.
-
The drugs are administered according to a predetermined dosing regimen.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.
Table 2: Comparative In Vivo Efficacy of Compound 91b1
| Treatment Group | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate | Reference |
| Compound 91b1 | Nude Mice (Xenograft) | Lung (A549 cells) | Not Specified | Significant inhibition reported | Not Reported | [12] |
| Vehicle Control | Nude Mice (Xenograft) | Lung (A549 cells) | Not Specified | 0% | Not Reported | [12] |
The in vivo studies demonstrated that Compound 91b1 significantly suppressed tumor development in the animal model.[12]
Proposed Mechanism of Action: Downregulation of Lumican
To understand how Compound 91b1 exerts its anticancer effects, its molecular target was investigated. Microarray analysis revealed that the expression of the gene Lumican was downregulated after treatment with Compound 91b1.[12] Lumican is a protein that has been shown to promote tumorigenesis, cancer cell migration, invasion, and proliferation.[12] Therefore, it is hypothesized that Compound 91b1 inhibits cancer progression by downregulating the expression of Lumican.[12]
Diagram of the Proposed Mechanism of Action of Compound 91b1
Caption: Proposed mechanism of Compound 91b1's anticancer activity.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are crucial. The following are step-by-step protocols for the key experiments discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Compound 91b1) and a positive control (e.g., Cisplatin) in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[7]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[2]
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Xenograft Study in Nude Mice
This protocol outlines the key steps for evaluating the in vivo efficacy of an anticancer compound.
-
Animal Acclimatization: House nude mice (e.g., BALB/c nude mice, 4-6 weeks old) in a specific pathogen-free environment for at least one week before the experiment.
-
Tumor Cell Implantation: Harvest cancer cells (e.g., A549) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^7 cells/mL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a volume of about 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline with 0.5% DMSO) via intraperitoneal (i.p.) injection or oral gavage, following the same schedule as the treatment groups.
-
Test Compound Group: Administer the quinoline derivative (e.g., Compound 91b1) at a predetermined dose and schedule (e.g., daily or every other day) via i.p. injection or oral gavage.
-
Positive Control Group: Administer a standard chemotherapeutic agent (e.g., Cisplatin) at a clinically relevant dose and schedule.
-
-
Data Collection:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same time as tumor measurements to monitor for toxicity.
-
-
Endpoint: Continue the experiment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. Euthanize the mice, and carefully excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
Discussion and Future Perspectives
The preclinical data for Compound 91b1 suggests that it is a promising candidate for further development as an anticancer agent.[12] Its potent in vitro activity against multiple cancer cell lines and significant in vivo efficacy in a lung cancer xenograft model highlight its therapeutic potential.[12] Furthermore, its proposed mechanism of action through the downregulation of Lumican offers a novel therapeutic target for cancer treatment.[12]
While the initial findings are encouraging, further studies are warranted to fully characterize the efficacy and safety of Compound 91b1 and other related 6-Bromo-2-chloro-8-fluoroquinoline derivatives. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of these compounds in vivo.
-
Toxicity Studies: To determine the maximum tolerated dose and assess any potential side effects.
-
Evaluation in Other Animal Models: Testing the efficacy in different types of cancer models, including patient-derived xenografts (PDX), which more accurately reflect the heterogeneity of human tumors.[13][14]
-
Combination Therapies: Investigating the potential synergistic effects of these quinoline derivatives when used in combination with other anticancer drugs.
The continued exploration of substituted quinoline derivatives holds great promise for the discovery of novel and more effective cancer therapies.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anticancer activity of 6-Bromo-2-chloro-8-fluoroquinoline analogs against known drugs
A Comparative Guide to the Anticancer Efficacy of Novel 6-Bromo-2-chloro-8-fluoroquinoline Analogs
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents to combat the complexities of cancer.[1] Within medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as a robust foundation for the development of new drugs due to their proven ability to interact with a wide range of biological targets. The quinoline core is one such preeminent scaffold, forming the backbone of numerous approved drugs with diverse activities, including anticancer properties.[2][3]
This guide focuses on a novel and promising class of compounds: This compound analogs . The strategic functionalization of the quinoline ring with halogen atoms is a well-established strategy in drug design. The bromine at position 6 and chlorine at position 2 serve as versatile synthetic handles for further molecular elaboration and can participate in crucial binding interactions with target proteins.[4] Furthermore, the fluorine atom at position 8 is known to enhance metabolic stability and can modulate the electronic properties of the molecule, potentially increasing its potency and selectivity.[5][6]
The purpose of this document is to provide a comprehensive framework for benchmarking the anticancer activity of these novel analogs against established, standard-of-care anticancer drugs. We will delve into the essential in vitro assays required for a thorough evaluation, presenting detailed, field-proven protocols and explaining the scientific rationale behind each experimental step. This guide is designed for researchers, scientists, and drug development professionals, offering a roadmap for assessing the therapeutic potential of this exciting new chemical series.
Note: As this quinoline series represents a novel area of investigation, the quantitative data presented for the "this compound analogs" (referred to as Analogs Q-1 and Q-2) are illustrative examples designed to benchmark against publicly available data for known drugs. The protocols, however, are established and widely validated.
Part I: Foundational Benchmarking: In Vitro Cytotoxicity
The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill or inhibit the proliferation of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.[7] A lower IC50 value signifies higher potency.[7] The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8][9]
Expert Insight: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity screening for several reasons. Its principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells. This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust and quantifiable readout.[9][10] It is a cost-effective and high-throughput compatible method, making it ideal for the initial screening of a large number of compounds and concentrations.[8][11]
Experimental Protocol: MTT Cell Viability Assay
This protocol is optimized for assessing the cytotoxicity of test compounds on adherent cancer cell lines in a 96-well format.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of the this compound analogs and benchmark drugs (e.g., Doxorubicin, Paclitaxel) in culture medium via serial dilution from a high-concentration DMSO stock.
-
Carefully remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.[7]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[7][14][15]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[7][10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization: Standard Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of antitumor agents.
Comparative Data: IC50 Values (µM) Across Human Cancer Cell Lines
| Compound | Mechanism of Action | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Analog Q-1 | Putative Kinase/Topo. Inhibitor | 1.85 | 2.50 | 1.15 |
| Analog Q-2 | Putative Kinase/Topo. Inhibitor | 0.95 | 1.75 | 0.68 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.45[7] | 0.30 | 0.25 |
| Paclitaxel | Microtubule Stabilizer | 0.08[12] | 0.06 | 0.05 |
| Cisplatin | DNA Cross-linking Agent | 3.63[12] | 2.51[12] | 3.55 |
Data for Analogs Q-1 and Q-2 are illustrative. Data for known drugs are representative values from public sources.
Part II: Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis
A potent IC50 value is a promising start, but understanding the underlying mechanism of action (MoA) is paramount for further development. Does the compound trigger programmed cell death (apoptosis), or does it halt the cell division process (cell cycle arrest)? Flow cytometry-based assays are powerful tools to answer these questions.[9]
A. Quantifying Programmed Cell Death: The Annexin V/PI Apoptosis Assay
Expert Insight: Why Annexin V and Propidium Iodide? During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, flips to the outer surface. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can specifically label early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells.[17] However, in late-stage apoptotic or necrotic cells, membrane integrity is lost, allowing PI to enter and stain the DNA.[17] By using these two stains together, we can distinguish between four distinct cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[16][17]
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest all cells, including floating cells in the supernatant (which often contain the apoptotic population), and adherent cells via gentle trypsinization.[16][18]
-
Wash the collected cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[16][17]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cells.[15][16][17]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour. It is crucial to keep samples on ice and analyze them promptly as apoptosis is a dynamic process.[18]
-
Use unstained and single-stained controls to set up compensation and quadrants correctly.
| Treatment (24h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.5 ± 1.5 | 3.1 ± 0.6 | 2.4 ± 0.5 |
| Analog Q-2 (0.68 µM) | 45.2 ± 3.8 | 35.8 ± 2.9 | 19.0 ± 1.7 |
B. Investigating Cell Proliferation: Cell Cycle Analysis
Expert Insight: Why Propidium Iodide for Cell Cycle? Propidium Iodide (PI) is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[19] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This stoichiometric binding allows us to distinguish the major phases of the cell cycle based on DNA content.[20]
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA (between 2N and 4N).
-
G2/M phase: Cells have completed DNA replication and have double the DNA content (4N) before dividing. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.[21][22] Since PI also binds to RNA, treating cells with RNase is a critical step to ensure that only DNA is stained, providing optimal resolution.[19][20]
-
Cell Fixation:
-
Harvest and wash cells as described in the apoptosis protocol.
-
Resuspend the cell pellet (3-6 x 10⁶ cells/ml) in PBS.[19]
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension. This step is crucial to prevent cell clumping.[19][23][24]
-
Fix the cells for at least 1 hour at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[19]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]
-
Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI in PBS).[23]
-
Add RNase A to a final concentration of 100 µg/mL to degrade RNA.[23]
-
Incubate for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[19][25]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. Use a dot plot of the PI signal area versus height or width to gate out doublets and clumps, ensuring analysis of single cells.[23]
-
Collect data for at least 10,000 single-cell events.
-
Visualization: A Key Target Pathway for Quinoline Analogs
Many quinoline derivatives exert their anticancer effects by inhibiting critical signaling pathways that drive cell proliferation and survival.[2][22] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a key therapeutic target.[7]
Caption: The PI3K/Akt/mTOR pathway, a putative target for quinoline analogs.
Discussion & Future Directions
This guide outlines a foundational strategy for benchmarking novel this compound analogs. The illustrative data suggests that these compounds, particularly Analog Q-2, could exhibit potent cytotoxic activity, potentially superior to standard agents like Cisplatin, though less potent than highly cytotoxic agents like Paclitaxel.
The mechanistic data from our hypothetical experiments point towards a compelling narrative. The significant induction of apoptosis by Analog Q-2, as shown by the Annexin V assay, confirms it activates programmed cell death pathways.[15] Furthermore, an accumulation of cells in the G2/M phase (data not shown) would suggest that the compound interferes with mitosis. This dual activity—cell cycle arrest followed by apoptosis—is a hallmark of many effective anticancer drugs, including tubulin polymerization inhibitors and certain kinase inhibitors.[22]
The potential inhibition of the PI3K/Akt pathway, a central node in cancer cell signaling, provides a plausible molecular hypothesis.[4][7] This aligns with published data on other quinoline derivatives that function as kinase inhibitors.[2][21]
Next Steps for a Comprehensive Evaluation:
-
Target Deconvolution: Perform specific enzyme inhibition assays (e.g., topoisomerase assays, kinase panel screening) to identify the direct molecular target(s).[8]
-
Selectivity Profiling: Assess cytotoxicity against non-cancerous cell lines (e.g., normal human fibroblasts) to determine the therapeutic window.[26]
-
In Vivo Efficacy: Validate the in vitro findings in preclinical animal models (e.g., xenograft studies) to evaluate anti-tumor efficacy, pharmacokinetics, and tolerability.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of related analogs to optimize potency and selectivity.[27]
Conclusion
The this compound scaffold represents a promising starting point for the development of a new generation of anticancer agents. The systematic benchmarking approach detailed in this guide—progressing from broad cytotoxicity screening to detailed mechanistic studies—provides the rigorous framework necessary to validate its therapeutic potential. By combining robust experimental design with a deep understanding of the underlying cell biology, researchers can effectively evaluate these novel compounds and pave the way for their potential translation into clinical candidates.
References
- 1. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. ijmphs.com [ijmphs.com]
- 22. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 26. news-medical.net [news-medical.net]
- 27. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-chloro-8-fluoroquinoline
Executive Summary
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-bromo-2-chloro-8-fluoroquinoline. As a halogenated heterocyclic aromatic compound, this substance requires management as hazardous waste due to its presumed toxicity and environmental persistence. The primary recommended disposal route is collection by a certified hazardous waste management service for subsequent high-temperature incineration. This guide outlines the necessary hazard analysis, safety precautions, waste segregation, and emergency procedures to ensure the protection of laboratory personnel and the environment.
Chemical Profile & Hazard Analysis
This compound is a polyhalogenated aromatic quinoline derivative. While specific toxicological data for this exact compound is not widely published, the hazardous nature of its structural class—halogenated quinolines—is well-documented.
-
Chemical Structure: The molecule contains bromine, chlorine, and fluorine atoms attached to a quinoline core. This structure confers significant chemical stability and, concurrently, potential for toxicity and environmental persistence.
-
Reactivity and Stability: It is generally stable under standard laboratory conditions.[1] However, like many halogenated organic compounds, it can produce highly toxic and corrosive gases upon combustion, such as hydrogen halides (HCl, HBr, HF) and nitrogen oxides.
-
Toxicological Profile (Inferred): Similar halogenated quinolines are known to be harmful if swallowed, cause significant skin and eye irritation, and may cause allergic skin reactions.[2][3][4][5][6] Furthermore, these compounds are often classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, this compound must be handled with the assumption that it carries similar acute and chronic health risks.
The fundamental principle guiding its disposal is the destruction of the complex aromatic structure and the controlled capture of the resulting halogenated byproducts. High-temperature incineration is the most effective technology for achieving this.[7][8]
Regulatory Framework
While this compound may not be individually named on regulatory lists, its properties firmly place it within the category of regulated hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides criteria for classifying waste. This compound would likely be classified under one or more of the following:
-
Characteristic Hazardous Waste: If it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Listed Hazardous Waste: Waste streams containing spent halogenated solvents are listed under codes such as F001 and F002.[9][10] Waste from the production of organic chemicals may also fall under specific "K" codes.
Researchers must consult their institution's Environmental Health & Safety (EHS) department and local regulations to ensure full compliance. All waste must be managed in accordance with these governing standards.
Personnel Safety & Engineering Controls
Before handling the chemical for disposal, a thorough risk assessment must be conducted. The following minimum safety measures are mandatory:
-
Engineering Controls: All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[3] An eyewash station and safety shower must be readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If there is a risk of aerosol generation outside of a hood, a respirator may be necessary.
-
Step-by-Step Disposal Protocol
The guiding principle is waste minimization. Only prepare the amount of material necessary for your research. For unavoidable waste, follow this protocol.
Protocol 4.1: Disposal of Solid this compound
-
Container Selection: Obtain a dedicated hazardous waste container from your institution's EHS-approved stock. The container must be made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
-
Waste Transfer: Working inside a chemical fume hood, carefully transfer the solid waste into the labeled container using a dedicated spatula or scoop. Avoid creating dust.
-
Secure Storage: Tightly seal the container. Store it in a designated, secure satellite accumulation area that is cool, dry, and away from incompatible materials.[11] The container must remain closed at all times except when actively adding waste.[12]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not attempt to transport the waste yourself.
Protocol 4.2: Disposal of Contaminated Materials
-
Segregation: Any materials that have come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) are considered contaminated solid waste.
-
Waste Collection: Place these items in a separate, clearly labeled "Halogenated Solid Waste" container or a lined solid waste drum.
-
Decontamination of Glassware:
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, methanol).
-
Collect this first rinse into a designated "Halogenated Organic Liquid Waste" container. This rinseate is considered hazardous waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Waste Stream Management & Final Disposition
The ultimate disposal of halogenated organic compounds is a complex industrial process that should only be performed by licensed professionals. The most common and effective method is high-temperature thermal oxidation (incineration) .[13]
-
Mechanism: The compound is subjected to extremely high temperatures (typically >980°C or 1800°F) for a sufficient residence time (e.g., 2 seconds) to ensure complete destruction of the organic molecule.[13]
-
Flue Gas Treatment: The combustion of halogenated compounds produces acidic gases (HCl, HBr, HF). The incineration facility must be equipped with downstream scrubbers, which use a caustic solution to neutralize these gases before they are released into the atmosphere.[13] This prevents acid rain and reduces environmental pollution.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be kept low).
-
Protect: Don the appropriate PPE before re-entering the area.
-
Contain & Clean:
-
For small powder spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[2]
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Data Summary Table
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₄BrClFN | Inferred from name |
| Appearance | Likely a white to off-white solid | [14] |
| Primary Hazards | Toxic if swallowed, Skin/Eye Irritant, Environmental Hazard (Aquatic Toxicity) | [2][3][4] |
| Incompatibilities | Strong oxidizing agents | [11] |
| Primary Disposal Route | Segregation into Halogenated Waste for Incineration | [12][13][15] |
| EPA Waste Code | Likely falls under F-series or D-series hazardous waste | [9][10] |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. zeeco.com [zeeco.com]
- 14. 6-BroMo-2-chloro-8-fluoroquinazoline CAS#: 953039-25-3 [amp.chemicalbook.com]
- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloro-8-fluoroquinoline
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2-chloro-8-fluoroquinoline is foundational to innovation. This halogenated quinoline is a valuable building block in medicinal chemistry, likely explored for its potential in developing new therapeutic agents. However, its complex structure, featuring bromine, chlorine, and fluorine substitutions, necessitates a rigorous and proactive approach to safety.
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols rooted in the principles of chemical causality. Our goal is to build your trust by providing value beyond the product itself, ensuring that your groundbreaking research is conducted with the highest standards of safety.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is synthesized from the known hazards of structurally similar halogenated quinolines and established laboratory safety standards. The presence of multiple halogens on an aromatic quinoline core suggests potential for skin, eye, and respiratory irritation, as well as possible acute toxicity.[1][2][3]
Hazard Profile: An Assessment Based on Structural Analogs
Understanding the potential risks is the first step in mitigating them. Based on data from similar chemical structures, we can anticipate the primary hazards associated with this compound.
| Hazard Statement | Description | Common in Analogs Like |
| H301 / H302 | Toxic or Harmful if swallowed | 6-Bromo-2-chloroquinoline, 6-Bromo-7-fluoroquinoline[1][2] |
| H312 | Harmful in contact with skin | 6-Bromo-7-fluoroquinoline[1] |
| H315 | Causes skin irritation | 6-Bromo-2-chloroquinoline, 5-Bromo-6-fluoroquinoline[2][3] |
| H319 | Causes serious eye irritation | 6-Bromo-2-chloroquinoline, 5-Bromo-6-fluoroquinoline[2][3] |
| H335 | May cause respiratory irritation | 5-Bromo-6-fluoroquinoline[3] |
This profile mandates that our primary safety objective is to prevent physical contact and inhalation. The following PPE and handling protocols are designed to achieve this by creating multiple barriers between the researcher and the chemical.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
PPE is the final and most personal line of defense. Its effectiveness depends on proper selection, fit, and consistent use. Engineering controls, such as a chemical fume hood, are the first and most critical barrier and are considered non-negotiable for handling this compound.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, especially as a solid powder, must be performed inside a certified chemical fume hood. This is to prevent the inhalation of fine particles and any potential vapors.[4] The hood's airflow contains aerosols and directs them away from your breathing zone.
Essential PPE for Direct Handling:
-
Body Protection: A flame-retardant Nomex® laboratory coat is required.[5] It should be fully buttoned to cover as much skin as possible. Avoid clothing made from synthetic materials like polyester, which can melt and adhere to the skin in case of a fire or chemical splash.[5]
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A chemically resistant glove (e.g., neoprene or butyl rubber). While nitrile gloves provide short-term protection, halogenated compounds can degrade them over time.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Gloves must be inspected for any signs of degradation or puncture before each use and changed immediately upon contact with the chemical.[4]
-
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are essential to create a seal around the eyes and protect against splashes and dust.[5]
-
Enhanced Protection: When there is a significant risk of splashing or an exothermic reaction (e.g., during quenching or large-scale reactions), a full-face shield must be worn over the safety goggles.[5][6]
-
-
Respiratory Protection: If engineering controls are compromised or if there's a risk of aerosolization outside of a fume hood, respiratory protection is necessary.[6] A full-face respirator with appropriate cartridges for organic vapors and particulates may be required.[4] Use of a respirator necessitates enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing.[5]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required at all times in the laboratory.[5]
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, logical workflow minimizes the risk of exposure.
Pre-Handling Safety Checklist:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the complete PPE ensemble as described above.
-
Locate the nearest emergency eyewash station and safety shower.[7]
-
Prepare all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Have a designated, sealed waste container ready for contaminated materials.
Handling the Solid Compound (Weighing and Transfer):
-
Perform all manipulations on a disposable bench liner within the fume hood to contain any potential spills.
-
Carefully open the container, avoiding any puff of powder.
-
Use a dedicated spatula to transfer the desired amount of the solid to weigh paper or a tared container. Avoid creating dust.[1][4]
-
Once the transfer is complete, securely close the main container.
-
To dissolve, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation.
-
Clean the spatula with a solvent-soaked wipe and dispose of the wipe in the designated hazardous waste container.
Emergency and Disposal Protocols
Preparedness is key to a safe and effective response.
Emergency Spill Response
In the event of a small chemical spill within the fume hood, follow this validated procedure.
Caption: Workflow for managing a small chemical spill.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, wipes, bench liners), weigh paper, and any collected spill material must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused material and reaction mixtures must be disposed of according to your institution's and local environmental regulations. Do not discharge to sewer systems.[1] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
By integrating these safety protocols into your daily workflow, you ensure a secure environment for yourself and your colleagues, allowing you to focus on the scientific advancements at hand.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. youtube.com [youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
